2-Phenylcyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041446 | |
| Record name | 2-Phenylcyclohexanol | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Chem Service MSDS] | |
| Record name | 2-Phenylcyclohexanol | |
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CAS No. |
1444-64-0, 16201-63-1 | |
| Record name | 2-Phenylcyclohexanol | |
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| Record name | 2-Phenylcyclohexanol | |
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| Record name | NSC245088 | |
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| Record name | 2-PHENYLCYCLOHEXANOL | |
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| Record name | 2-Phenylcyclohexanol | |
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| Record name | 2-phenylcyclohexanol | |
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| Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |
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Foundational & Exploratory
2-Phenylcyclohexanol structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of 2-Phenylcyclohexanol
Abstract
This technical guide provides a comprehensive exploration of this compound, a pivotal chiral molecule in modern synthetic chemistry. We delve into the foundational principles of its stereochemistry, detailing the structural nuances of its four distinct stereoisomers. This document outlines robust, field-proven methodologies for both the stereoselective synthesis and the chiral resolution of this compound, with an emphasis on the causal factors governing stereochemical outcomes. Furthermore, we present a detailed guide to the spectroscopic characterization of these isomers, enabling researchers to unambiguously determine their structure and purity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chiral auxiliary.
The Architectural Foundation: Structure and Stereoisomerism
This compound is a disubstituted cycloalkane featuring a phenyl group and a hydroxyl group on adjacent carbon atoms (C1 and C2). The presence of these two stereogenic centers gives rise to a total of four possible stereoisomers (2n, where n=2). These isomers exist as two pairs of enantiomers. The critical distinguishing feature between these pairs is their diastereomeric relationship, defined as cis or trans based on the relative orientation of the two substituents.
-
Trans Isomers : The hydroxyl (-OH) and phenyl (-C₆H₅) groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.
-
Cis Isomers : The hydroxyl and phenyl groups are on the same face of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.
The stereochemical integrity of this compound is paramount, as its utility as a chiral auxiliary in asymmetric synthesis depends entirely on the use of a single, pure enantiomer.[1][2] The enantiomers of trans-2-phenylcyclohexanol are particularly valuable and have been employed in a wide array of stereoselective transformations.[1][2][3]
Conformational Analysis: The Energetic Landscape
The stereochemical behavior of this compound is governed by the conformational preferences of the cyclohexane ring. To minimize steric strain, the bulky phenyl group overwhelmingly prefers an equatorial position in the stable chair conformation. This preference dictates the orientation of the hydroxyl group.
-
Trans Isomers (e.g., (1R,2S)) : For the phenyl group to be equatorial, the hydroxyl group must also be in an equatorial position. This (diequatorial) conformation is the most stable state for the trans isomer.
-
Cis Isomers (e.g., (1S,2S)) : For the phenyl group to be equatorial, the hydroxyl group is forced into an axial position. This (equatorial, axial) arrangement is the most stable conformation for the cis isomer.
These conformational differences are not merely theoretical; they have profound and measurable consequences on the molecule's spectroscopic properties, particularly in ¹H NMR, which will be discussed in Section 3.
Stereoisomer Relationships
The relationship between the four stereoisomers is crucial for understanding their synthesis and separation.
Figure 1: Stereochemical relationships between the isomers of this compound.
Synthesis and Purification: Accessing Stereopure Material
The practical application of this compound hinges on the ability to produce it in an enantiomerically pure form. This can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Racemic Synthesis: The Starting Point
A common and efficient method for preparing racemic trans-2-phenylcyclohexanol involves the copper-catalyzed ring-opening of cyclohexene oxide with a phenyl Grignard reagent.[3][4] The reaction mechanism favors an anti-addition, leading to the preferential formation of the trans diastereomer.
Experimental Protocol: Synthesis of Racemic trans-2-Phenylcyclohexanol [3]
-
Grignard Reagent Preparation : In a 3-L, three-necked flask under a nitrogen atmosphere, charge magnesium turnings (35.3 g, 1.47 mol) and 170 mL of dry tetrahydrofuran (THF).
-
Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF dropwise to initiate the formation of phenylmagnesium bromide. After the addition is complete, add 1 L of dry THF.
-
Copper Catalysis and Ring Opening : Cool the Grignard solution to -30°C. Add purified copper(I) chloride (6.53 g, 0.066 mol).
-
Stir the resulting mixture for 10 minutes, then add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF dropwise over 1.5 hours, maintaining the temperature at -30°C.
-
Workup : After the addition, allow the reaction mixture to warm to 0°C and stir for an additional 2 hours. Quench the reaction by the slow addition of 500 mL of a saturated aqueous solution of ammonium sulfate.
-
Isolation : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Recrystallize the crude solid from pentane to afford pure racemic trans-2-phenylcyclohexanol.
Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation Route
For direct access to a single enantiomer, the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene is a powerful and reliable method.[1][5][6] This reaction utilizes a chiral osmium catalyst to deliver two hydroxyl groups to a specific face of the alkene, creating a chiral diol with high enantiomeric excess. Subsequent selective reduction of the benzylic hydroxyl group yields the target enantiopure trans-2-phenylcyclohexanol.[1][5][7]
Causality : The choice of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) in the AD-mix dictates the facial selectivity of the dihydroxylation, thereby determining which enantiomer of the diol is formed. This control is the cornerstone of the entire asymmetric sequence.
Experimental Protocol: Synthesis of (+)-(1S,2R)-trans-2-Phenylcyclohexanol [1]
-
Asymmetric Dihydroxylation : To a 3-L flask with mechanical stirring, add 375 mL of water. Sequentially add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (103.5 g, 0.75 mol), and AD-mix-β (350 g).
-
Cool the mixture to 0°C and add 1-phenylcyclohexene (39.5 g, 0.25 mol) dissolved in 375 mL of t-butanol.
-
Stir the reaction vigorously at 0°C for 24-36 hours until the reaction is complete (monitored by TLC/GC).
-
Workup : Add sodium sulfite (125 g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 250 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude (1R,2R)-1-phenylcyclohexane-1,2-diol.
-
Reductive Deoxygenation : In a 1-L flask under a nitrogen atmosphere, charge the crude diol and 250 mL of anhydrous ethanol.
-
Carefully add activated W-2 Raney Nickel (approx. 250 g slurry in ethanol). Caution : Raney Nickel is pyrophoric when dry and must be handled as a slurry.
-
Heat the mixture to reflux for 4-6 hours.
-
Isolation : Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic phase, and concentrate to yield the crude product.
-
Purification : Recrystallize from hexanes to afford enantiomerically pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.
Figure 2: Workflow for the asymmetric synthesis of (+)-(1S,2R)-trans-2-phenylcyclohexanol.
Chiral Resolution: Enzymatic Kinetic Resolution
An alternative to asymmetric synthesis is the separation of a racemic mixture, a process known as resolution.[8] Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes. For this compound, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted.[3][4]
Causality : The enzyme's chiral active site accommodates one enantiomer of the alcohol much more readily than the other. This difference in binding and reaction rate allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-trans-2-Phenylcyclohexanol [3]
-
Esterification Setup : Dissolve racemic trans-2-phenylcyclohexyl chloroacetate (prepared from the racemic alcohol) in a phosphate buffer solution.
-
Enzymatic Hydrolysis : Add a lipase, such as from Pseudomonas fluorescens (PFL), to the solution. The enzyme will selectively hydrolyze the chloroacetate ester of one enantiomer (e.g., the (1S,2R) ester) back to the alcohol, while leaving the other (e.g., the (1R,2S) ester) largely untouched.
-
Monitoring : Monitor the reaction progress to approximately 50% conversion to maximize both yield and enantiomeric excess of the separated products.
-
Separation : Stop the reaction and extract the mixture. The unreacted chloroacetate ester and the newly formed alcohol will have different polarities, allowing for their separation by column chromatography.
-
Final Hydrolysis : The separated, enantiomerically enriched chloroacetate ester can then be hydrolyzed (e.g., with NaOH) to yield the other enantiomer of the alcohol.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, diastereomeric ratio, and enantiomeric purity of this compound samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the cis and trans diastereomers.[9][10] The key lies in the coupling constant (J-value) between the protons on C1 (the CH-OH proton, Hₐ) and C2 (the CH-Ph proton, Hₑ).
-
trans-Isomer : In its stable diequatorial conformation, the Hₐ and Hₑ protons are diaxial. According to the Karplus relationship, this anti-periplanar (180°) relationship results in a large coupling constant (³J ≈ 10-13 Hz) .
-
cis-Isomer : In its stable equatorial-axial conformation, the Hₐ and Hₑ protons have a gauche relationship (approx. 60° dihedral angle). This results in a small coupling constant (³J ≈ 2-5 Hz) .
This significant difference in J-values provides a definitive diagnostic handle for assigning the relative stereochemistry.
| Parameter | trans-2-Phenylcyclohexanol | cis-2-Phenylcyclohexanol | Rationale |
| Most Stable Conformation | Phenyl (eq), OH (eq) | Phenyl (eq), OH (ax) | Minimizes steric strain from bulky phenyl group. |
| Hₐ-Hₑ Relationship | Diaxial | Axial-Equatorial | Dictated by the stable conformation. |
| Dihedral Angle (Hₐ-C-C-Hₑ) | ~180° | ~60° | Geometric relationship in the chair form. |
| ¹H NMR Coupling (³Jₐₑ) | Large (10-13 Hz) | Small (2-5 Hz) | Karplus relationship: coupling is maximized at 0° and 180°. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for confirming the presence of key functional groups but is not typically used to differentiate stereoisomers.[11][12]
-
O-H Stretch : A strong, broad absorption in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).
-
C-H Stretch (sp²) : Absorptions just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic) : Peaks around 1450-1600 cm⁻¹.
-
C-O Stretch : A strong absorption in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[13][14]
-
Molecular Ion (M⁺) : The molecular weight of this compound is 176.26 g/mol . The molecular ion peak is expected at m/z = 176.[13]
-
Fragmentation : Common fragmentation pathways include the loss of water (M-18) to give a peak at m/z = 158, and cleavage of the cyclohexane ring. A prominent peak is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺).
Chiral Analysis for Enantiomeric Purity
To determine the enantiomeric excess (ee) of a chiral sample, specialized analytical techniques are required.
-
Chiral High-Performance Liquid Chromatography (HPLC) : The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and thus different retention times, allowing for their separation and quantification.[1]
-
Chiral Gas Chromatography (GC) : Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers in the gas phase.
Conclusion
This compound is more than a simple alcohol; it is a sophisticated chemical tool whose power is unlocked through a precise understanding of its three-dimensional structure. The ability to control and verify its stereochemistry—distinguishing between cis and trans diastereomers and separating the respective enantiomers—is fundamental to its successful application in asymmetric synthesis. The protocols and analytical principles detailed in this guide represent a validated, industry-standard approach to the synthesis, resolution, and characterization of this indispensable chiral auxiliary. Mastery of these concepts and techniques empowers researchers to leverage this compound to its full potential in the development of complex, stereochemically defined molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chimia.ch [chimia.ch]
- 5. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. scribd.com [scribd.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 12. Cyclohexanol, 2-phenyl- [webbook.nist.gov]
- 13. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
A Technical Guide to the Application of 2-Phenylcyclohexanol in Asymmetric Synthesis
Introduction
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as temporary stereogenic scaffolds that guide a reaction towards a specific stereochemical outcome.[1] Introduced by J.K. Whitesell in 1985, trans-2-phenylcyclohexanol emerged as a powerful and more readily accessible alternative to earlier auxiliaries like 8-phenylmenthol.[2][3] Its efficacy stems from a conformationally rigid cyclohexane framework combined with the stereodirecting influence of the phenyl group, which creates a highly differentiated steric environment.[4]
This guide provides an in-depth technical overview of trans-2-phenylcyclohexanol's synthesis, resolution, and core applications in modern organic synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile tool for the construction of enantiomerically pure molecules.
Part 1: The Core Application: A Chiral Auxiliary in Stereoselective Reactions
The primary utility of 2-phenylcyclohexanol lies in its role as a chiral auxiliary.[5] The alcohol is covalently attached to an achiral substrate, forming a new chiral molecule. The inherent chirality of the auxiliary then directs subsequent reactions to occur on a specific face of the substrate, leading to the formation of one diastereomer in excess. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereodirection: Ene Reactions
One of the earliest and most successful applications of trans-2-phenylcyclohexanol is in the glyoxylate-ene reaction.[1] The auxiliary is first esterified with glyoxylic acid. In the presence of a Lewis acid like tin(IV) chloride, the glyoxylate ester acts as an enophile, reacting with an alkene (the ene component).
The stereochemical outcome is dictated by the transition state. The cyclohexane ring of the auxiliary adopts a stable chair conformation with the large phenyl and ester groups in equatorial positions. The phenyl group effectively shields one face of the glyoxylate, forcing the incoming alkene to approach from the less hindered face.[1] This results in excellent levels of asymmetric induction at the newly formed stereocenter.[3]
Figure 2: Facial selectivity in the glyoxylate-ene reaction.
Key Applications in Carbon-Carbon Bond Formation
Beyond ene reactions, the auxiliary has proven effective in controlling stereochemistry in a variety of other transformations.[4]
-
Asymmetric Alkylation: Derivatives such as N-acyl oxazolidinones can be prepared from this compound. Deprotonation with a strong base generates a chiral enolate where one face is blocked by the auxiliary, directing the approach of an electrophile (e.g., an alkyl halide).[4]
-
Cycloaddition Reactions: The auxiliary has been used to induce diastereoselectivity in Diels-Alder reactions, where it is attached to the dienophile.[6]
-
Ketene Cycloadditions: It has also been employed to control the stereochemistry in the reaction of olefins with ketenes.[7]
The table below summarizes the high levels of diastereoselectivity achieved in the ene reaction with various alkenes, demonstrating the auxiliary's effectiveness.
| Alkene (Ene Component) | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 2,4-Dimethyl-2-pentene | SnCl₄ | 10:1 | 75 |
| 1-Hexene | SnCl₄ | >20:1 | 60 |
| Methylenecyclohexane | SnCl₄ | >20:1 | 85 |
| Data synthesized from Whitesell, J. K. et al. (1985).[1] |
Part 2: Synthesis and Resolution of Enantiopure trans-2-Phenylcyclohexanol
The practical utility of a chiral auxiliary is contingent on its availability in enantiomerically pure form. Fortunately, both enantiomers of trans-2-phenylcyclohexanol can be readily accessed.
Synthesis of Racemic Material
The racemic trans-alcohol is typically prepared via the copper-catalyzed Grignard addition of phenylmagnesium bromide to cyclohexene oxide.[7][8] This reaction proceeds with anti-stereochemistry, yielding the desired trans isomer as the major product.
Enzymatic Kinetic Resolution
Kinetic resolution is a highly efficient method for separating the enantiomers. A widely adopted protocol uses the enzyme Pseudomonas fluorescens lipase.[9] The process involves the acylation of the racemic alcohol. The lipase selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.
For instance, using chloroacetate as the acyl donor, the lipase selectively hydrolyzes the chloroacetate ester of the (–)-enantiomer.[9] This leaves the unreacted (+)-ester and the resulting (–)-alcohol, which can be separated by fractional crystallization. The (+)-ester is then hydrolyzed to afford the (+)-alcohol.[7][9]
Figure 3: Workflow for the lipase-catalyzed kinetic resolution.
Asymmetric Synthesis Routes
Alternatively, enantiopure trans-2-phenylcyclohexanol can be synthesized directly. One notable method is the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene to produce a chiral diol. This is followed by the selective reduction of the benzylic hydroxyl group using a catalyst like Raney nickel.[9]
Part 3: Experimental Protocols
The following protocols are adapted from established, peer-reviewed procedures.
Protocol: Lipase-Catalyzed Resolution of (±)-trans-2-Phenylcyclohexyl Chloroacetate
Adapted from Schwartz, A. et al. (1993), Organic Syntheses.[7]
Materials:
-
Racemic trans-2-phenylcyclohexyl chloroacetate
-
Potassium phosphate monobasic (KH₂PO₄) buffer (0.5 M, pH 7.5)
-
Pseudomonas fluorescens lipase (e.g., Amano Lipase PS30)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Petroleum ether (30–60°C)
Procedure:
-
Setup: A solution of racemic trans-2-phenylcyclohexyl chloroacetate (e.g., 100 g) in diethyl ether (500 mL) is prepared. This is added to a vigorously stirred solution of KH₂PO₄ buffer (4 L).
-
Enzymatic Hydrolysis: Pseudomonas fluorescens lipase (e.g., 10 g) is added to the biphasic mixture. The reaction is stirred at room temperature (25°C) and monitored by TLC until approximately 50% hydrolysis is achieved (typically 24-48 hours).
-
Workup: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are filtered through Celite to remove enzyme residue.
-
Drying and Concentration: The combined organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil containing unreacted (+)-ester and the desired (–)-alcohol.
-
Separation: The crude oil is dissolved in a minimal amount of hot petroleum ether. Upon cooling to -20°C, the (–)-(1R,2S)-trans-2-phenylcyclohexanol crystallizes and is collected by filtration.[7] The filtrate contains the (+)-(1S,2R)-ester.
-
Hydrolysis of the Ester: The filtrate is concentrated, and the resulting (+)-ester is hydrolyzed using aqueous sodium hydroxide in methanol to yield (+)-(1S,2R)-trans-2-phenylcyclohexanol after workup and recrystallization.[7]
Part 4: Concluding Remarks
trans-2-Phenylcyclohexanol stands as a testament to the power of rational design in asymmetric synthesis. Its rigid framework, predictable stereodirecting ability, and the accessibility of both enantiomers through efficient resolution protocols have solidified its place as a valuable tool for synthetic chemists.[2] From foundational carbon-carbon bond-forming reactions to its use as a precursor for more complex chiral ligands, it offers a reliable and cost-effective strategy for introducing chirality, making it highly relevant for applications in pharmaceutical development and natural product synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Trans-2-Phenyl-1-cyclohexanol - Wikiwand [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chimia.ch [chimia.ch]
- 9. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Cis and Trans Isomers of 2-Phenylcyclohexanol
Abstract
2-Phenylcyclohexanol is a pivotal molecule in stereochemical studies and a valuable building block in asymmetric synthesis. Its structure, featuring two chiral centers on a conformationally dynamic cyclohexane ring, gives rise to two pairs of enantiomers, categorized as cis and trans diastereomers. Understanding the distinct structural, energetic, and spectroscopic properties of these isomers is critical for researchers in organic synthesis and drug development. This guide provides a comprehensive analysis of the conformational preferences, stereoselective synthesis, and analytical differentiation of cis- and trans-2-phenylcyclohexanol, grounded in established chemical principles and experimental data.
Introduction: Stereoisomerism in this compound
The concept of isomerism is fundamental to organic chemistry, and this compound serves as an excellent model for exploring its subtleties. The structure contains two stereogenic centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the phenyl group. This configuration results in a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomeric to each other, commonly referred to as the cis and trans isomers.
-
Trans Isomers : The hydroxyl (-OH) and phenyl (-C₆H₅) groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.
-
Cis Isomers : The hydroxyl and phenyl groups are on the same face of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.
The spatial relationship between these substituents profoundly influences the molecule's stability, reactivity, and spectroscopic signature.
Caption: Stereochemical relationships of this compound isomers.
Conformational Analysis and Thermodynamic Stability
The thermodynamic stability of cyclohexane derivatives is primarily dictated by the steric strain associated with axial substituents. The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[2]
| Substituent | A-value (kcal/mol) |
| Hydroxyl (-OH) | ~0.6 - 1.0 (solvent dependent) |
| Phenyl (-C₆H₅) | ~3.0 |
| Table 1: Approximate A-values for relevant substituents.[3] |
Trans-2-Phenylcyclohexanol
The trans isomer can exist in two chair conformations: one with both the phenyl and hydroxyl groups in equatorial positions (di-equatorial) and another with both in axial positions (di-axial).
-
Di-equatorial Conformer : This conformation minimizes steric strain. The large phenyl group and the smaller hydroxyl group both occupy the sterically favored equatorial positions.
-
Di-axial Conformer : This conformation is highly disfavored due to severe 1,3-diaxial interactions involving both bulky groups.
Given the large A-value of the phenyl group, the conformational equilibrium overwhelmingly favors the di-equatorial form. This makes trans-2-phenylcyclohexanol a conformationally rigid system and the thermodynamically most stable isomer overall.
Cis-2-Phenylcyclohexanol
The cis isomer must have one substituent in an axial position and the other in an equatorial position. The ring can flip between two chair conformers:
-
Conformer A : Equatorial phenyl group, axial hydroxyl group.
-
Conformer B : Axial phenyl group, equatorial hydroxyl group.
Based on the A-values, the steric strain from an axial phenyl group (~3.0 kcal/mol) is far greater than that from an axial hydroxyl group (~0.9 kcal/mol). Therefore, the equilibrium strongly favors Conformer A , where the bulky phenyl group occupies the equatorial position.
Caption: Conformational equilibria for cis and trans isomers.
Stereoselective Synthesis Strategies
The targeted synthesis of either the cis or trans isomer relies on selecting a reaction pathway with a predictable stereochemical outcome. The choice of reagents and reaction conditions dictates whether the synthesis is under kinetic or thermodynamic control.
Caption: Key synthetic routes to cis and trans-2-Phenylcyclohexanol.
A. Synthesis of cis-2-Phenylcyclohexanol (Kinetic Control)
The reduction of 2-phenylcyclohexanone with hydride reagents like sodium borohydride (NaBH₄) is a classic example of a kinetically controlled reaction. The stereochemical outcome is determined by the trajectory of the nucleophilic hydride attack on the carbonyl group.
-
Mechanism: The hydride can attack from either the axial or equatorial face of the cyclohexane chair. Equatorial attack is sterically less hindered than axial attack, which is impeded by the axial hydrogens at C4 and C6.[4][5]
-
Outcome: Equatorial attack leads to the formation of an axial hydroxyl group. Since the bulky phenyl group already occupies the more stable equatorial position in the starting ketone, the resulting product is the cis isomer (equatorial phenyl, axial hydroxyl).[6]
B. Synthesis of trans-2-Phenylcyclohexanol (Thermodynamic & Stereospecific Control)
-
Catalytic Hydrogenation: The reduction of 2-phenylcyclohexanone using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) often allows for equilibration, leading to the formation of the more stable thermodynamic product, trans-2-phenylcyclohexanol.[7]
-
Hydroboration-Oxidation: A more reliable and stereospecific method is the hydroboration-oxidation of 1-phenylcyclohexene.[8]
-
Mechanism: This two-step process begins with the syn-addition of borane (BH₃) across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon, both from the same face of the ring. The subsequent oxidation step with hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond with perfect retention of stereochemistry.[9][10][11]
-
Outcome: The net result is the syn-addition of H and OH across the double bond, yielding exclusively trans-2-phenylcyclohexanol.
-
Analytical Characterization and Differentiation
Distinguishing between the cis and trans diastereomers is readily achieved by analyzing their physical and spectroscopic properties.
| Property | cis-2-Phenylcyclohexanol | trans-2-Phenylcyclohexanol | Rationale |
| Melting Point | Oil or low-melting solid | 53-57 °C[12] | The more stable and symmetrical trans isomer packs more efficiently into a crystal lattice. |
| ¹H NMR: H1 Signal | Broad singlet or narrow multiplet | Doublet of doublets or triplet | H1 is equatorial in the stable conformer. |
| ¹H NMR: J(H1,H2) | ~2-5 Hz (axial-equatorial)[13] | ~10-13 Hz (diaxial)[13] | Coupling constant depends on the dihedral angle between H1 and H2 (Karplus relationship). |
Table 2: Key distinguishing properties of this compound isomers.
¹H NMR Spectroscopy: The Definitive Tool
Proton NMR spectroscopy is the most powerful method for unambiguous assignment of the cis and trans isomers. The key lies in the coupling constant (J-value) between the proton on C1 (H1, geminal to the -OH) and the proton on C2 (H2, geminal to the -Ph).
-
Trans Isomer: In its stable di-equatorial conformation, both H1 and H2 are in axial positions. The dihedral angle between them is approximately 180°, which, according to the Karplus equation, results in a large coupling constant (³J_ax,ax ≈ 10-13 Hz). This typically appears as a triplet or a doublet of doublets for the H1 signal.[14][15]
-
Cis Isomer: In its stable conformation (equatorial Ph, axial OH), H1 is equatorial and H2 is axial. The dihedral angle is approximately 60°, leading to a much smaller coupling constant (³J_ax,eq ≈ 2-5 Hz). The H1 signal often appears as a broad singlet or a poorly resolved multiplet.[13]
Infrared (IR) Spectroscopy
While less definitive for stereoisomer differentiation, IR spectroscopy confirms the presence of the key functional groups. Both isomers will exhibit:
-
A strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[16][17][18][19]
-
A strong C-O stretching absorption between 1260-1050 cm⁻¹. The exact position can offer clues; secondary alcohols like this compound typically show this peak between 1150-1075 cm⁻¹.[20] Subtle differences in the shape and position of the O-H band may arise due to variations in intramolecular and intermolecular hydrogen bonding capabilities between the two isomers.
Applications in Asymmetric Synthesis
Enantiomerically pure trans-2-phenylcyclohexanol is widely recognized as a powerful chiral auxiliary in organic synthesis.[21] Its rigid di-equatorial conformation provides a well-defined steric environment that can effectively control the facial selectivity of reactions performed on substrates to which it is attached. It has been successfully employed in a variety of asymmetric transformations, including cycloadditions, enolate alkylations, and Pauson-Khand reactions.[22] The synthesis of enantiopure forms is often achieved through enzymatic resolution or asymmetric synthesis routes like the Sharpless asymmetric dihydroxylation.[21][23]
Experimental Protocols
Protocol 1: Synthesis of (predominantly) cis-2-Phenylcyclohexanol via Reduction of 2-Phenylcyclohexanone
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylcyclohexanone (5.0 g, 28.7 mmol) in methanol (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) (0.65 g, 17.2 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) and gas evolution ceases.
-
Extraction: Reduce the volume of methanol using a rotary evaporator. Add deionized water (50 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel (e.g., 10:1 hexanes:ethyl acetate) to yield the product, which is typically an oil.
-
Characterization: Confirm the stereochemical identity using ¹H NMR, looking for a small H1-H2 coupling constant.
Protocol 2: Synthesis of trans-2-Phenylcyclohexanol via Hydroboration-Oxidation of 1-Phenylcyclohexene
-
Setup: In an oven-dried 100 mL two-neck flask under a nitrogen atmosphere, dissolve 1-phenylcyclohexene (4.0 g, 25.3 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M borane-THF complex in THF (10 mL, 10 mmol) dropwise via syringe over 20 minutes.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Oxidation Setup: Cool the reaction mixture back to 0 °C.
-
Oxidation: Slowly and sequentially add water (5 mL), 3 M aqueous sodium hydroxide (NaOH) (10 mL), and 30% hydrogen peroxide (H₂O₂) (10 mL). Caution: The reaction is exothermic, and H₂O₂ is a strong oxidant.
-
Reflux: Carefully heat the mixture to reflux for 1 hour.
-
Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Workup: Combine all organic layers and wash with brine (25 mL). Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting white solid can be recrystallized from hexanes to afford pure trans-2-phenylcyclohexanol.[24]
-
Characterization: Confirm the stereochemical identity using ¹H NMR (large H1-H2 coupling constant) and melting point analysis.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
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- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol-Science-Chemical Encyclopedia-lookchem [lookchem.com]
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- 9. youtube.com [youtube.com]
- 10. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2362-61-0 CAS MSDS (TRANS-2-PHENYL-1-CYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Solved i) Draw cis-2-phenyl-1-cyclohexanol in the most | Chegg.com [chegg.com]
- 14. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
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- 20. spectroscopyonline.com [spectroscopyonline.com]
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- 23. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
2-Phenylcyclohexanol as a chiral auxiliary introduction
An In-depth Technical Guide to 2-Phenylcyclohexanol as a Chiral Auxiliary
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the control of stereochemistry is paramount. Most biological molecules are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[1] Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a cornerstone of contemporary chemistry.[2] Among the various strategies to achieve this, the use of a chiral auxiliary remains a powerful and reliable method.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a subsequent stereoselective reaction, and is then removed to reveal the enantiomerically enriched product.[1][3] The ideal auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and provide a high degree of stereochemical control.[3] In 1985, J. K. Whitesell and coworkers introduced trans-2-phenylcyclohexanol as a highly effective chiral auxiliary, offering a more accessible alternative to earlier auxiliaries like 8-phenylmenthol.[1][4][5] Its rigid cyclohexyl backbone and the directing influence of the phenyl group provide a well-defined chiral environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[6]
This guide provides a comprehensive technical overview of this compound, covering its synthesis and resolution, the mechanistic basis for its stereodirecting power, its applications in key asymmetric transformations, and protocols for its use.
Synthesis and Resolution: Accessing the Enantiopure Auxiliary
A significant advantage of this compound is its accessibility. The racemic trans isomer is readily prepared, and efficient methods exist for its resolution into single enantiomers.
Synthesis of Racemic trans-2-Phenylcyclohexanol
The most common synthesis involves the copper-catalyzed Grignard reaction of phenylmagnesium bromide with cyclohexene oxide.[7][8] This reaction proceeds via an SN2' mechanism, yielding the desired trans-2-phenylcyclohexanol.
References
An In-depth Technical Guide to the Synthesis of Racemic trans-2-Phenylcyclohexanol
This guide provides a comprehensive overview of the synthesis of racemic trans-2-Phenylcyclohexanol, a valuable intermediate in organic synthesis and a precursor to chiral auxiliaries.[1][2] The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific principles and practical insights.
Introduction: Significance of 2-Phenylcyclohexanol
This compound, particularly its trans isomer, serves as a crucial building block in the synthesis of various complex organic molecules. The enantiomers of trans-2-phenylcyclohexanol are widely employed as powerful chiral auxiliaries in asymmetric synthesis.[3][4] The racemic mixture is often the starting point for resolutions to obtain these enantiomerically pure compounds or can be used directly in applications where stereochemistry at this center is not critical.
This document focuses on a reliable and commonly employed method for the preparation of racemic trans-2-Phenylcyclohexanol: the Grignard reaction between phenylmagnesium bromide and cyclohexene oxide.
Synthetic Strategy: Grignard Reaction with an Epoxide
The reaction of a Grignard reagent with an epoxide is a classic and efficient method for carbon-carbon bond formation, resulting in the creation of an alcohol.[5][6] This approach is particularly advantageous for the synthesis of this compound as it directly introduces the phenyl group and the hydroxyl group in a predictable stereochemical relationship.
Mechanistic Rationale
The core of this synthesis lies in the nucleophilic ring-opening of an epoxide by a Grignard reagent.[7][8] Grignard reagents, with their highly polarized carbon-magnesium bond, act as potent sources of carbanions.[9][10]
The reaction proceeds via an SN2-like mechanism.[8][11][12] The phenyl carbanion from phenylmagnesium bromide attacks one of the electrophilic carbons of the cyclohexene oxide ring. Due to the significant ring strain of the three-membered epoxide ring, it is highly susceptible to nucleophilic attack.[7]
Stereochemical Control: A key feature of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group. In the case of an epoxide, the oxygen atom acts as the leaving group upon protonation in the workup step. The nucleophilic phenyl group attacks the carbon atom from the face opposite to the carbon-oxygen bond.[8][13] This backside attack on the meso starting material, cyclohexene oxide, dictates that the incoming phenyl group and the resulting hydroxyl group will be on opposite sides of the cyclohexane ring, leading to the formation of the trans isomer.[7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of racemic trans-2-Phenylcyclohexanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 35.3 g | 1.45 |
| Bromobenzene | 157.01 | 155 mL (231 g) | 1.47 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~1.4 L | - |
| Cyclohexene Oxide | 98.14 | 101 mL (98.1 g) | 1.00 |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | ~600 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Pentane | 72.15 | As needed for recrystallization | - |
Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Initiation: Place the magnesium turnings in the flask. Add approximately 170 mL of anhydrous THF.
-
Grignard Formation: Prepare a solution of bromobenzene in 250 mL of anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[14]
-
Completion: After the addition is complete, add an additional 1 L of anhydrous THF and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.[14]
Part 2: Reaction with Cyclohexene Oxide
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Epoxide Addition: Prepare a solution of cyclohexene oxide in 100 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Part 3: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (~500 mL) to quench the reaction and hydrolyze the magnesium alkoxide.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (2 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a light-yellow solid.[15]
-
Recrystallization: Recrystallize the crude solid from pentane or petroleum ether to afford pure racemic trans-2-Phenylcyclohexanol as a white crystalline solid.[15]
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (nitrogen or argon) and in anhydrous solvents.[14]
-
Diethyl ether and THF are highly flammable. Avoid open flames and use a well-ventilated fume hood.
-
Bromobenzene is a hazardous substance. Handle with appropriate personal protective equipment.
Characterization
The identity and purity of the synthesized trans-2-Phenylcyclohexanol can be confirmed by various analytical techniques:
-
Melting Point: The reported melting point for racemic trans-2-phenylcyclohexanol is 55.5–57.0 °C.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹ and absorptions corresponding to C-H bonds of the aromatic and cycloaliphatic rings.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be indicative of the trans stereochemistry.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[18]
Visualization of the Synthesis
Reaction Workflow
The following diagram illustrates the overall workflow for the synthesis of racemic trans-2-Phenylcyclohexanol.
References
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) IR Spectrum [m.chemicalbook.com]
- 17. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 18. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
solubility of 2-Phenylcyclohexanol in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Phenylcyclohexanol in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a valuable intermediate in organic synthesis and drug development, where its solubility characteristics are critical for reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents. In the absence of extensive experimental data in publicly available literature, this document employs a predictive approach grounded in the principles of Hansen Solubility Parameters (HSPs). By calculating the HSPs for this compound, we predict its relative solubility in various solvents, offering a robust framework for solvent selection. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the gravimetric determination of solubility, enabling researchers to verify these predictions and generate precise quantitative data.
Introduction to this compound: Structure and Significance
This compound is an organic compound featuring a cyclohexane ring substituted with a phenyl group and a hydroxyl (-OH) group on adjacent carbons. Its molecular formula is C₁₂H₁₆O, and its molecular weight is approximately 176.26 g/mol [1][2].
1.1. Stereoisomerism: The Cis and Trans Configurations
The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to two diastereomers: cis-2-phenylcyclohexanol and trans-2-phenylcyclohexanol[1][3]. In the more stable chair conformation:
-
In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the ring, typically assuming a diequatorial position to minimize steric hindrance. This conformation makes the polar hydroxyl group more accessible for solvent interaction.
-
In the cis isomer, the groups are on the same side, leading to one axial and one equatorial substituent. The axial-equatorial arrangement can result in greater steric shielding of the hydroxyl group, potentially influencing its hydrogen-bonding capability and, consequently, its solubility profile compared to the trans isomer.
1.2. Applications in Research and Development
The chiral nature of this compound, particularly its enantiomers like (+)-trans-2-phenylcyclohexanol, makes it a significant chiral auxiliary and building block in asymmetric synthesis. Its derivatives are explored in medicinal chemistry, making the understanding of its solubility paramount for controlling reaction conditions, developing purification strategies (e.g., crystallization), and formulating active pharmaceutical ingredients (APIs).
Theoretical Framework: Predicting Solubility with Hansen Parameters
The fundamental principle governing solubility is "like dissolves like." This concept is quantitatively captured by solubility parameters, which correlate the cohesive energy density of materials. While the Hildebrand solubility parameter offers a single value, the Hansen Solubility Parameter (HSP) model provides a more nuanced, three-dimensional approach that is highly effective for predicting the solubility of polar and hydrogen-bonding molecules like this compound[4][5].
HSPs deconstruct the total cohesive energy into three components[4][5]:
-
δD (Dispersion): Energy from atomic van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the exchange of electrons (e.g., between hydroxyl groups).
The total Hansen parameter is related to these components by the equation: δTotal² = δD² + δP² + δH²
For a solute to dissolve in a solvent, their HSPs must be similar. This similarity is quantified by the Hansen distance (Ra), where a smaller distance implies a higher affinity and greater likelihood of dissolution[6].
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Predicted Solubility Profile of this compound
3.1. Calculation of this compound Hansen Parameters
The this compound molecule is deconstructed into its constituent functional groups:
-
5 x >CH₂ (cyclic)
-
1 x >CH- (cyclic, tertiary carbon)
-
1 x >CH-OH (cyclic, secondary alcohol)
-
5 x =CH- (aromatic)
-
1 x =C< (aromatic, tertiary)
Using the published group contribution values for molar volume (V), δD, δP, and δH, the estimated Hansen Solubility Parameters for this compound are calculated as follows:
-
Molar Volume (V): 165.5 cm³/mol
-
δD: 18.9 MPa⁰·⁵
-
δP: 4.5 MPa⁰·⁵
-
δH: 8.0 MPa⁰·⁵
3.2. Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound based on the calculated Hansen distance (Ra) to a selection of common organic solvents. A lower Ra value suggests a better solubility match. The qualitative prediction is based on the principle that smaller distances lead to higher solubility.
| Solvent Category | Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) from this compound | Predicted Solubility |
| Polar Protic | Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Low-Medium | |
| 1-Propanol | 16.0 | 6.8 | 17.4 | 11.2 | Medium | |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 9.0 | High | |
| Acetic Acid | 14.5 | 8.0 | 13.5 | 8.7 | High | |
| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | 7.5 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High | |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.2 | High | |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 4.3 | High | |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | High | |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.5 | Low-Medium | |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 10.7 | Medium | |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.2 | Medium | |
| Nonpolar | Toluene | 18.0 | 1.4 | 2.0 | 8.2 | High |
| Benzene | 18.4 | 0.0 | 2.0 | 9.5 | Medium-High | |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.9 | High | |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.9 | Medium | |
| n-Hexane | 14.9 | 0.0 | 0.0 | 12.5 | Low-Medium | |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 11.2 | Medium |
Note: Solvent HSP values are sourced from established literature and databases[8][9][10]. The qualitative prediction serves as a screening guide and should be confirmed by experimental measurement.
Visualizing Solubility Relationships
The relationship between this compound and various solvents can be visualized in a conceptual Hansen space. Solvents with a smaller distance (Ra) are "closer" to this compound and are thus better solvents.
Caption: Conceptual map of Hansen space showing good (green) and poor (yellow) solvents relative to this compound.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a robust, self-validating method for quantifying the solubility of this compound. The gravimetric method is a classic and reliable technique based on the direct measurement of mass[11][12][13].
5.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg precision)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringes (glass, gas-tight) and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed, labeled glass sample pans or watch glasses
-
Vacuum oven or desiccator
5.2. Step-by-Step Methodology
Caption: Experimental workflow for the gravimetric determination of solubility.
5.3. Detailed Protocol and Causality
-
Preparation of Saturated Solution:
-
Action: Add an excess of solid this compound to a vial containing a known volume of the test solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Causality: Adding excess solute is critical to ensure that the solution becomes saturated, meaning it reaches the maximum concentration of dissolved solute at a given temperature. This is the definition of solubility equilibrium.
-
-
Equilibration:
-
Action: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a prolonged period (24-48 hours).
-
Causality: Constant temperature is essential as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might result in an undersaturated solution and an inaccurate, lower solubility value.
-
-
Sampling:
-
Action: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours for the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter.
-
Causality: The filter removes any suspended microcrystals, which would otherwise be weighed as dissolved solute, leading to an erroneously high solubility measurement. Taking only the supernatant ensures you are analyzing the saturated solution itself.
-
-
Gravimetric Analysis:
-
Action: Dispense a precise aliquot (e.g., 5.00 mL) of the filtered solution into a pre-weighed sample pan. Immediately record the total mass (pan + solution).
-
Causality: Knowing the mass of the solution allows for a more accurate calculation of solubility, especially if the density of the saturated solution is unknown.
-
-
Drying to Constant Mass:
-
Action: Carefully evaporate the solvent in a controlled environment (e.g., a vacuum oven at a temperature below the solute's melting point). After initial evaporation, continue to dry the residue for set intervals (e.g., 1 hour), weighing the pan after each interval until two consecutive weighings are identical (e.g., within ±0.2 mg).
-
Causality: Drying to a constant mass is the self-validating step of this protocol. It provides objective proof that all the volatile solvent has been removed. If drying is incomplete, the residual solvent will add to the final mass, artificially inflating the calculated solubility.
-
-
Calculation:
-
Mass of solute = (Mass of pan + dry residue) - (Mass of empty pan)
-
Mass of solvent = (Mass of pan + solution) - (Mass of pan + dry residue)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound. By leveraging the predictive power of Hansen Solubility Parameters, researchers can effectively screen and select appropriate solvents, saving significant time and resources. The calculated HSPs suggest that this compound exhibits high solubility in moderately polar solvents like esters (ethyl acetate), ethers (THF), and chlorinated hydrocarbons (DCM, chloroform), as well as some polar aprotic (acetone) and nonpolar aromatic (toluene) solvents. The provided gravimetric protocol offers a reliable method for obtaining precise, quantitative data to validate these predictions and support critical work in synthesis, purification, and formulation.
References
- 1. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]
- 2. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+/-)-cis-2-phenylcyclohexanol | CAS#:17540-18-0 | Chemsrc [chemsrc.com]
- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. kinampark.com [kinampark.com]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. Hansen solubility parameters [stenutz.eu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. scribd.com [scribd.com]
The Whitesell Auxiliary: A Technical Guide to its Historical Development and Application in Asymmetric Synthesis
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol has led to the development of numerous chiral auxiliaries. Among these, trans-2-phenyl-1-cyclohexanol, introduced by James K. Whitesell in 1985, emerged as a powerful and readily accessible tool for the stereoselective formation of carbon-carbon bonds. This in-depth technical guide charts the historical development of Whitesell's auxiliary, from its conceptual genesis to its application in a range of asymmetric transformations. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols for its synthesis and cleavage, and offer a comparative analysis with other prominent chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical knowledge of this versatile chiral controller.
Introduction: The Need for a Practical and Powerful Chiral Auxiliary
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries, temporarily installed on a prochiral substrate to direct a stereoselective reaction, represent a robust strategy for achieving high levels of enantiopurity.[1] In the early 1980s, the field was dominated by auxiliaries such as Corey's 8-phenylmenthol and Trost's mandelic acid.[1] While effective, these auxiliaries presented challenges, including difficulties in preparation and, in some cases, limitations in the achievable levels of diastereoselectivity.
It was in this context that James K. Whitesell and his coworkers introduced trans-2-phenyl-1-cyclohexanol in 1985 as a "powerful and readily available chiral auxiliary".[2] The design of this auxiliary was predicated on the principle of creating a well-defined steric environment to effectively shield one face of a reactive intermediate. The rigid cyclohexyl ring and the strategically positioned phenyl group were key to its success.
Synthesis of Whitesell's Auxiliary: Accessing Both Enantiomers
A significant advantage of Whitesell's auxiliary is the accessibility of both enantiomers, allowing for the synthesis of either enantiomer of the target molecule. Two primary methods have been established for the preparation of enantiomerically pure (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-phenyl-1-cyclohexanol.
Enzymatic Resolution of Racemic trans-2-phenylcyclohexyl Chloroacetate
This classical approach, developed by Whitesell, relies on the stereoselective hydrolysis of a racemic chloroacetate ester catalyzed by a lipase.[2][3]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [3]
-
Preparation of Racemic trans-2-phenylcyclohexyl Chloroacetate:
-
To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL) is added chloroacetyl chloride (50 mL, 0.625 mol) and 4-dimethylaminopyridine (DMAP) (300 mg, 0.0025 mol).[3]
-
The mixture is heated at reflux for 6 hours.[3]
-
After cooling, the reaction is quenched by the careful addition of a saturated sodium bicarbonate solution (350 mL) and stirred for 3 hours.[3]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the racemic chloroacetate.[3]
-
-
Enzymatic Hydrolysis:
-
A solution of the racemic chloroacetate (e.g., 70 g, 0.277 mol) in a phosphate buffer (pH 7) is treated with a lipase from Pseudomonas fluorescens.[2][3]
-
The pH of the mixture is maintained at 7.0 by the controlled addition of 1 N sodium hydroxide. The reaction is monitored until approximately 50% hydrolysis is achieved.[3]
-
The mixture is then extracted with ether. The ether layer contains the unreacted (+)-chloroacetate. The aqueous layer is acidified and extracted to yield the (−)-alcohol.[3]
-
-
Hydrolysis of the Remaining Ester:
-
The recovered (+)-chloroacetate is hydrolyzed using sodium hydroxide in methanol to yield the (+)-trans-2-phenyl-1-cyclohexanol.[3]
-
Sharpless Asymmetric Dihydroxylation
A more modern and highly efficient route to the enantiopure auxiliary involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by a selective reduction.[4][5]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation Route [4]
-
Asymmetric Dihydroxylation of 1-Phenylcyclohexene:
-
To a vigorously stirred mixture of potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol) in water (375 mL) and tert-butyl alcohol (250 mL) is added the chiral ligand (DHQD)₂PHAL (486.9 mg, 0.625 mmol) and potassium osmate dihydrate (46.1 mg, 0.125 mmol).[4]
-
1-Phenylcyclohexene (39.55 g, 0.25 mol) is added, and the slurry is stirred for 2 days at room temperature.[4]
-
The product, (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol, crystallizes and is isolated by filtration and extraction.[4]
-
-
Selective Reduction of the Diol:
-
The isolated diol is dissolved in ethanol and added to a slurry of activated W-2 Raney nickel in wet ethanol under a nitrogen atmosphere.[4]
-
The mixture is stirred, and the progress of the reduction is monitored.
-
After completion, the Raney nickel is filtered off, and the filtrate is concentrated. The crude product is purified by crystallization to yield enantiomerically pure (−)-(1R,2S)-trans-2-phenyl-1-cyclohexanol.[4]
-
Mechanism of Stereocontrol: The Ene Reaction as a Case Study
The seminal application of Whitesell's auxiliary was in the Lewis acid-catalyzed ene reaction of glyoxylate esters.[1] The high diastereoselectivity observed in these reactions is a direct consequence of the conformational rigidity of the auxiliary and the shielding effect of the phenyl group.
The proposed transition state model for the ene reaction of a glyoxylate ester derived from (−)-(1R,2S)-trans-2-phenyl-1-cyclohexanol is depicted below.
Caption: Proposed chair-like transition state for the ene reaction.
In this model, the Lewis acid (e.g., SnCl₄) coordinates to both the carbonyl oxygen of the glyoxylate and the ether oxygen of the auxiliary, creating a rigid, chelated structure. The cyclohexyl ring adopts a chair conformation with the bulky phenyl group occupying a pseudo-equatorial position to minimize steric interactions. This orientation of the phenyl group effectively blocks the Si face of the glyoxylate, forcing the incoming alkene to approach from the less hindered Re face. This facial bias is the origin of the high diastereoselectivity observed.[1]
Scope of Applications
While initially developed for the ene reaction, the utility of Whitesell's auxiliary has been demonstrated in a variety of other asymmetric transformations.
Diels-Alder Reactions
The auxiliary has been successfully employed to control the stereochemistry of Diels-Alder reactions. When attached to a dienophile, such as an acrylate, the auxiliary directs the approach of the diene to one face of the dienophile, leading to high levels of diastereoselectivity in the resulting cycloadducts.
Conjugate Additions
Whitesell's auxiliary has also been used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated esters. The steric hindrance provided by the auxiliary again dictates the facial selectivity of the nucleophilic attack.
Cleavage of the Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. For Whitesell's auxiliary, which is typically attached via an ester linkage, saponification is a common cleavage method.
Experimental Protocol: Saponification of an Ester [3]
-
The ester product is dissolved in a mixture of methanol and 2 N sodium hydroxide.[3]
-
The solution is stirred at reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
After cooling to room temperature, the mixture is neutralized to pH 7 with an acid (e.g., 3 N sulfuric acid) and diluted with water.[3]
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.[3]
-
The recovered chiral auxiliary can often be purified by crystallization and reused.
Comparative Analysis with Other Auxiliaries
The efficacy of a chiral auxiliary is best understood in the context of other available methods. Below is a comparative overview of Whitesell's auxiliary with the widely used Evans' oxazolidinone auxiliaries.
| Feature | Whitesell's Auxiliary (trans-2-phenyl-1-cyclohexanol) | Evans' Auxiliaries (Oxazolidinones) |
| Synthesis | Both enantiomers readily available via enzymatic resolution or Sharpless AD.[3][4] | Derived from amino acids, with both enantiomers often accessible. |
| Attachment | Typically as an ester. | Typically as an N-acyl imide. |
| Stereocontrol | High levels of diastereoselectivity, particularly in ene reactions, driven by steric shielding from the phenyl group.[1] | Excellent diastereoselectivity in a wide range of reactions (alkylation, aldol, Diels-Alder) due to a rigid, chelated transition state.[1] |
| Cleavage | Saponification (basic hydrolysis) is a common method.[3] | Can be cleaved under a variety of conditions (e.g., LiOH/H₂O₂, LiBH₄, Weinreb amination) to yield different functional groups. |
| Generality | Proven effective in ene, Diels-Alder, and conjugate addition reactions. | Extremely broad scope of application, considered a "gold standard" in asymmetric synthesis. |
| Recovery | The alcohol auxiliary is recoverable.[3] | The oxazolidinone auxiliary is recoverable. |
Conclusion
The introduction of trans-2-phenyl-1-cyclohexanol by James K. Whitesell marked a significant advancement in the field of asymmetric synthesis. Its straightforward preparation, the accessibility of both enantiomers, and its high stereodirecting ability in a range of important carbon-carbon bond-forming reactions have solidified its place in the synthetic chemist's toolbox. While newer and perhaps more broadly applicable auxiliaries have since been developed, the foundational principles of stereocontrol demonstrated by Whitesell's auxiliary remain highly relevant. This guide has provided a comprehensive overview of its historical development, a detailed look at its practical application, and a contextual comparison with other key players in the field, underscoring its enduring value for researchers and professionals in the chemical sciences.
References
A Guide to Asymmetric Synthesis Using Chiral Auxiliaries: Principles, Mechanisms, and Applications
Introduction: The Imperative for Chirality
In the landscape of modern drug development and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Most biological molecules, from the amino acids that build proteins to the sugars that form DNA, exist as a single enantiomer. Consequently, the physiological response to a chiral drug molecule is often highly dependent on its absolute stereochemistry, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful.[1][2]
Asymmetric synthesis provides the tools to create these chiral molecules selectively. Among the established strategies, the use of a chiral auxiliary remains a robust, reliable, and highly predictable method for introducing stereocenters.[3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to the other.[1][] After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[1][6]
This guide offers a technical overview of the core principles governing the use of chiral auxiliaries. We will delve into the mechanisms of stereocontrol for the most prevalent auxiliary classes, discuss practical considerations for their selection and removal, and provide a detailed experimental protocol to illustrate their application.
Part 1: The Core Principle and Workflow
The chiral auxiliary strategy is fundamentally a three-step process that converts a prochiral starting material into an enantiomerically enriched product. The success of this method hinges on the auxiliary's ability to create a sterically and electronically biased environment that forces an incoming reagent to approach from a specific direction.
The general workflow is as follows:
-
Attachment: A prochiral substrate (e.g., a carboxylic acid) is covalently bonded to the chiral auxiliary. This step creates a new molecule where the once enantiotopic faces of the substrate are now diastereotopic.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation, aldol addition, Diels-Alder reaction) to create one or more new stereocenters. The steric bulk and conformational rigidity of the auxiliary dictate the trajectory of the incoming reagent, resulting in the preferential formation of one diastereomer. The products of this reaction, being diastereomers, can often be separated using standard techniques like column chromatography or crystallization, allowing for the isolation of a single, pure diastereomer.[1][7]
-
Cleavage: The chiral auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter. A key advantage is that the auxiliary can often be recovered in high yield and reused.[7]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. york.ac.uk [york.ac.uk]
understanding the stereogenic centers of 2-Phenylcyclohexanol
An In-Depth Technical Guide to the Stereogenic Centers of 2-Phenylcyclohexanol
Abstract
This compound is a pivotal chiral molecule in organic synthesis, primarily utilized as a chiral auxiliary to induce stereoselectivity in chemical reactions.[1][2] Its efficacy is fundamentally rooted in its well-defined three-dimensional structure, which arises from the presence of two stereogenic centers within its cyclohexyl framework. This guide provides a comprehensive technical exploration of these stereogenic centers, the resulting stereoisomers, and their conformational behavior. We will delve into the causality behind synthetic strategies for stereochemical control and present detailed, field-proven protocols for the analytical separation and characterization of the distinct isomers. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's stereochemistry.
Foundational Stereochemistry: The Four Isomers
The core of this compound's stereochemical identity lies in two chiral carbon atoms:
-
C1: The carbon atom bonded to the hydroxyl (-OH) group.
-
C2: The carbon atom bonded to the phenyl (-C₆H₅) group.
With two stereogenic centers, a maximum of 2ⁿ (where n=2) or four distinct stereoisomers can exist.[3] These isomers are grouped into two pairs of enantiomers. The relationship between a member of one pair and a member of the other is diastereomeric. This relationship is most commonly described by the relative orientation of the hydroxyl and phenyl groups as either cis (on the same face of the ring) or trans (on opposite faces).
The four stereoisomers are:
-
The trans pair: (1R,2S)-2-phenylcyclohexanol and (1S,2R)-2-phenylcyclohexanol.[1][4]
-
The cis pair: (1R,2R)-2-phenylcyclohexanol and (1S,2S)-2-phenylcyclohexanol.
The relationship between these isomers is critical for understanding their distinct physical properties and chemical reactivity.
Caption: Stereoisomeric relationships of this compound.
Conformational Analysis: The Origin of Stability and Reactivity
The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[5] Substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The key principle governing stability is the minimization of steric hindrance, particularly 1,3-diaxial interactions, which strongly destabilize a conformation.[6] Consequently, bulky substituents like a phenyl group have a strong energetic preference for the equatorial position.
-
trans-2-Phenylcyclohexanol: The most stable conformation places both the large phenyl group and the hydroxyl group in equatorial positions. This (e,e) arrangement minimizes steric strain, making the trans isomer thermodynamically more stable than the cis isomer.
-
cis-2-Phenylcyclohexanol: In any chair conformation, one substituent must be axial while the other is equatorial (a,e or e,a). The conformation that places the bulkier phenyl group in the equatorial position and the smaller hydroxyl group in the axial position is favored, though it is still less stable than the diequatorial trans conformer.
Caption: Conformational stability of cis and trans isomers.
Synthesis and Stereochemical Control
Controlling the stereochemical outcome during synthesis is paramount. Methodologies often exploit enzymatic selectivity or substrate-directed reactions to favor the formation of a specific isomer.
Protocol 1: Enzymatic Kinetic Resolution of (±)-trans-2-Phenylcyclohexanol
This protocol leverages the stereospecificity of an enzyme to separate a racemic mixture. The causality lies in the enzyme's chiral active site, which preferentially binds to and catalyzes a reaction on only one enantiomer.
Principle: Pseudomonas fluorescens lipase selectively hydrolyzes the chloroacetate ester of the (1R,2S)-enantiomer, leaving the (1S,2R)-enantiomer as the unreacted ester.[1][7] This allows for the separation of the resulting alcohol and the remaining ester.
Methodology:
-
Esterification: React racemic trans-2-phenylcyclohexanol with chloroacetyl chloride to form the racemic chloroacetate ester.
-
Enzymatic Hydrolysis: Dissolve the racemic trans-2-phenylcyclohexyl chloroacetate in an appropriate buffer solution. Introduce Pseudomonas fluorescens lipase.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or chiral HPLC.
-
Workup and Separation: Once approximately 50% conversion is reached, stop the reaction. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (+)-(1S,2R)-ester, and the aqueous layer can be acidified and extracted to isolate the (-)-(1R,2S)-cyclohexanol.
-
Final Hydrolysis: Hydrolyze the isolated (+)-(1S,2R)-ester using a base (e.g., NaOH) to yield the (+)-(1S,2R)-cyclohexanol.
-
Purification: Purify both enantiomeric alcohols via fractional crystallization or column chromatography.
Analytical Methodologies for Stereoisomer Characterization
A robust analytical workflow is essential to verify the stereochemical identity and purity of this compound isomers. This typically involves a combination of NMR spectroscopy and chiral chromatography.
Spectroscopic Analysis: ¹H NMR for Diastereomer Identification
¹H NMR spectroscopy is a powerful, non-destructive technique for distinguishing between cis and trans diastereomers. The key diagnostic feature is the coupling constant (J-value) between the protons on C1 (Hₐ) and C2 (Hₑ). The magnitude of this J-value is dictated by the dihedral angle between the two protons, as described by the Karplus equation.
-
trans Isomer (diequatorial): In the stable (e,e) conformation, the C1 and C2 protons are both axial. The dihedral angle between two axial protons on adjacent carbons is ~180°, resulting in a large coupling constant (J ≈ 8-13 Hz) .
-
cis Isomer (equatorial/axial): In the more stable conformation (phenyl-e, OH-a), the C1 proton is equatorial and the C2 proton is axial. The dihedral angle is ~60°, resulting in a small coupling constant (J ≈ 2-5 Hz) .
This difference in coupling constants provides a definitive, self-validating method for assigning the diastereomeric configuration.[8]
| Coupling Interaction | Dihedral Angle (Approx.) | Expected J-value (Hz) | Observed in Stable Isomer |
| Axial-Axial | ~180° | 8 - 13 | trans-2-Phenylcyclohexanol |
| Axial-Equatorial | ~60° | 2 - 5 | cis-2-Phenylcyclohexanol |
| Equatorial-Equatorial | ~60° | 2 - 5 | N/A (for H1-H2) |
Chromatographic Separation
While NMR distinguishes diastereomers, chromatography is required to physically separate them and to resolve the enantiomers of each pair.
Protocol 2: A Stepwise Chromatographic Purification Workflow
Principle: Diastereomers have different physical properties and can be separated by standard chromatography. Enantiomers have identical physical properties (in an achiral environment) and require a chiral stationary phase (CSP) for resolution.[9]
Step 1: Diastereomer Separation (Column Chromatography)
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient). The less polar trans isomer will typically elute before the more polar cis isomer.
-
Detection: TLC or UV detection.
-
Outcome: Two separate fractions, one containing (±)-trans-2-phenylcyclohexanol and the other containing (±)-cis-2-phenylcyclohexanol.
Step 2: Enantiomer Resolution (Chiral HPLC)
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).[10]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol.
-
Injection: Inject a purified diastereomeric pair (e.g., the (±)-trans fraction from Step 1).
-
Detection: UV detector (monitoring the phenyl ring's absorbance).
-
Outcome: Two distinct peaks corresponding to the two separated enantiomers, e.g., (1R,2S) and (1S,2R).[11][12]
Caption: Analytical workflow for isomer separation.
Conclusion
The stereochemistry of this compound is a classic example of stereoisomerism in cyclic systems. A thorough understanding of its two stereogenic centers, the resulting four isomers, and their conformational preferences is essential for its effective use in research and development. The stability of the diequatorial trans isomer makes it a preferred scaffold, and its enantiomers serve as highly effective chiral auxiliaries. The analytical protocols outlined in this guide, based on the predictable relationship between conformation and NMR coupling constants and the power of multi-stage chromatography, provide a reliable framework for the synthesis, separation, and validation of these important chemical entities.
References
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 7. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. trans-2-Phenyl-1-cyclohexanol | 2362-61-0 | Benchchem [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (1R,2R)-trans-2-Phenylcyclohexanol via Corey-Bakshi-Shibata (CBS) Reduction
Introduction
Chiral trans-2-phenylcyclohexanol is a valuable building block and chiral auxiliary in asymmetric synthesis.[1][2][3] Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl and hydroxyl groups make it a powerful tool for controlling stereochemistry in a variety of chemical transformations. The enantioselective synthesis of this alcohol, therefore, is of significant interest to researchers in organic synthesis and drug development. This application note provides a detailed protocol for the synthesis of (1R,2R)-trans-2-Phenylcyclohexanol via the enantioselective reduction of 2-phenylcyclohexanone using the Corey-Bakshi-Shibata (CBS) reduction method.[4][5][6][7] This method is renowned for its high enantioselectivity, operational simplicity, and the commercial availability of the chiral catalyst.[7][8]
The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino acid like proline, in conjunction with borane as the reducing agent.[6][8] The catalyst creates a chiral environment around the prochiral ketone, leading to a highly facial-selective hydride transfer from the borane, thus yielding one enantiomer of the alcohol in high excess.[5][6]
Mechanism of Enantioselective Reduction
The enantioselectivity of the CBS reduction stems from a well-defined, catalyst-substrate complex. The mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5]
-
Ketone Coordination: The prochiral ketone, 2-phenylcyclohexanone, then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent (phenyl group) occupying a pseudo-equatorial position and the smaller substituent (cyclohexyl methylene group) in a pseudo-axial position.[8]
-
Stereoselective Hydride Transfer: The hydride is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[5][8] This intramolecular transfer occurs to one specific face of the ketone, dictated by the chirality of the CBS catalyst. For the synthesis of (1R,2R)-trans-2-phenylcyclohexanol from 2-phenylcyclohexanone, the (S)-CBS catalyst is typically used, which directs the hydride to the Re face of the ketone.[6]
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective synthesis of trans-2-phenylcyclohexanol via CBS reduction.
Caption: Workflow for the CBS Reduction of 2-Phenylcyclohexanone.
Detailed Protocol
This protocol is for the synthesis of (1R,2R)-trans-2-phenylcyclohexanol. To synthesize the (1S,2S)-enantiomer, the (R)-CBS catalyst should be used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Phenylcyclohexanone | >98% | e.g., Sigma-Aldrich | |
| (S)-2-Methyl-CBS-oxazaborolidine | 1 M solution in toluene | e.g., Sigma-Aldrich | [7] Handle under inert atmosphere. |
| Borane dimethyl sulfide complex (BMS) | ~10 M | e.g., Sigma-Aldrich | Handle under inert atmosphere. Can be corrosive and flammable. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Sigma-Aldrich | [5] Must be dry. |
| Methanol (MeOH) | Anhydrous | e.g., Sigma-Aldrich | For quenching. |
| Diethyl ether (Et₂O) | ACS Grade | Various | For extraction. |
| Saturated aq. NH₄Cl solution | ACS Grade | Various | For workup. |
| Brine (Saturated aq. NaCl) | ACS Grade | Various | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylcyclohexanone (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.
-
Dissolve the ketone in anhydrous THF (to make a ~0.5 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
-
Catalyst and Reagent Addition:
-
To the stirred solution, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1 M in toluene) via syringe.
-
Slowly add borane dimethyl sulfide complex (0.6 eq) dropwise via syringe over 10 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
-
Reduction Reaction:
-
Add a solution of 2-phenylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes using the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of methanol until the gas evolution ceases.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add diethyl ether and saturated aqueous NH₄Cl solution. Separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
The final product, trans-2-phenylcyclohexanol, should be a white solid.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
-
Expected Results:
| Parameter | Expected Value |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
| Diastereoselectivity (trans:cis) | >99:1 |
Causality and Experimental Insights
-
Choice of Catalyst: The chirality of the product is directly controlled by the chirality of the CBS catalyst. The (S)-catalyst yields the (R)-alcohol for most acyclic ketones. For 2-phenylcyclohexanone, the (S)-catalyst gives the (1R,2R)-trans-2-phenylcyclohexanol.[6]
-
Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess.[5] Water can react with borane and the catalyst, leading to a non-catalytic, non-enantioselective reduction pathway. Therefore, the use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere are crucial.
-
Stoichiometry of Borane: While the CBS catalyst is used in catalytic amounts, borane is the stoichiometric reducing agent. A slight excess of borane relative to the catalyst is used to ensure the formation of the active catalyst-borane complex.
-
Temperature Control: The initial cooling to 0 °C during the addition of reagents helps to control the exothermic reaction and maintain selectivity. The reaction is then typically allowed to proceed at room temperature for a reasonable reaction rate.
-
Quenching: The addition of methanol serves to quench any unreacted borane and to hydrolyze the borate esters formed during the reaction, facilitating the workup.
Conclusion
The Corey-Bakshi-Shibata reduction is a highly reliable and efficient method for the enantioselective synthesis of trans-2-phenylcyclohexanol. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable chiral alcohol in high yield and with excellent enantioselectivity. The straightforward nature of the reaction setup and the commercial availability of the chiral catalyst make this method highly accessible to researchers in both academic and industrial settings.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. CBS Catalysts [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
Sharpless asymmetric dihydroxylation for 2-Phenylcyclohexanol synthesis
Application Note & Protocol
Topic: Sharpless Asymmetric Dihydroxylation for the Synthesis of 2-Phenylcyclohexanol Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Diols
In the landscape of modern organic synthesis and pharmaceutical development, the precise control of stereochemistry is paramount. Chiral vicinal diols are high-value intermediates, serving as versatile building blocks for a multitude of complex molecules, including natural products and active pharmaceutical ingredients.[1][2] The synthesis of enantiomerically pure trans-2-phenylcyclohexanol, a widely used chiral auxiliary, provides a compelling case study.[3] The Sharpless Asymmetric Dihydroxylation (SAD) stands as a landmark achievement in asymmetric catalysis, offering a reliable and highly enantioselective method for converting prochiral alkenes into vicinal diols.[4] This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalytic amount of osmium tetroxide in concert with a chiral ligand derived from cinchona alkaloids to orchestrate the stereochemical outcome of the dihydroxylation.[5]
This document provides an in-depth examination of the SAD mechanism and a detailed, field-proven protocol for the synthesis of the chiral diol precursors to trans-2-phenylcyclohexanol, starting from 1-phenylcyclohexene.
Mechanism and the Origin of Enantioselectivity
The efficacy of the Sharpless Asymmetric Dihydroxylation hinges on a well-orchestrated catalytic cycle that ensures high turnover and exceptional stereochemical fidelity. The process is driven by the interplay between the osmium catalyst, the chiral ligand, the alkene substrate, and a stoichiometric co-oxidant.
The Catalytic Cycle Explained:
-
Active Catalyst Formation: The cycle begins with the formation of a chiral complex between the osmium tetroxide (OsO₄) catalyst and the chiral cinchona alkaloid ligand (e.g., (DHQD)₂PHAL).[5] This step is crucial as the ligand creates a well-defined, chiral binding pocket.
-
Face-Selective Cycloaddition: The alkene approaches this chiral complex and undergoes a [3+2] cycloaddition.[5][6][7] The steric and electronic environment created by the ligand directs the osmium catalyst to one of the two enantiotopic faces of the double bond, forming a cyclic osmate ester intermediate. This step is the enantioselectivity-determining step of the reaction.
-
Hydrolysis: The osmate ester is then hydrolyzed, typically accelerated by an additive like methanesulfonamide, to release the desired syn-diol product and the reduced osmium(VI) species.[5][8]
-
Catalyst Regeneration: A stoichiometric co-oxidant, most commonly potassium ferricyanide (K₃Fe(CN)₆), reoxidizes the osmium(VI) back to its active osmium(VIII) state, allowing it to re-enter the catalytic cycle.[5][9] This regeneration is critical as it allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.[5][10]
A potential side-reaction, known as the "second cycle," can occur if the osmate ester is oxidized before hydrolysis. This leads to a ligand-less dihydroxylation that erodes enantioselectivity.[8] Using a biphasic solvent system (e.g., t-BuOH/water) and ensuring rapid hydrolysis helps to suppress this undesired pathway.[8]
Controlling Stereochemistry: AD-mix-α vs. AD-mix-β
The beauty of the SAD reaction lies in its predictable control over the absolute stereochemistry of the product. This is achieved by selecting the appropriate pseudoenantiomeric ligand. These ligands are conveniently packaged in commercially available reagent kits:
-
AD-mix-α: Contains the dihydroquinine (DHQ)-based ligand, (DHQ)₂PHAL.[9][11]
-
AD-mix-β: Contains the dihydroquinidine (DHQD)-based ligand, (DHQD)₂PHAL.[9][11]
A well-established mnemonic allows for the prediction of which face of the alkene will be hydroxylated. When the alkene is drawn with its substituents oriented by size (L = Large, M = Medium, S = Small), AD-mix-β delivers the hydroxyl groups from the top face, while AD-mix-α delivers them from the bottom face. For 1-phenylcyclohexene, the phenyl group is the largest substituent, dictating the orientation for prediction.
Experimental Protocol: Synthesis of (1S,2S)- and (1R,2R)-1-Phenylcyclohexane-1,2-diol
This protocol details the synthesis of both enantiomers of the cis-diol intermediate from 1-phenylcyclohexene. This diol can subsequently be converted to the desired trans-2-phenylcyclohexanol.[3]
Materials and Reagents
| Reagent | Formula | M.W. | Amount (10 mmol scale) | Purpose |
| 1-Phenylcyclohexene | C₁₂H₁₄ | 158.24 g/mol | 1.58 g (10.0 mmol) | Substrate |
| AD-mix-α or AD-mix-β | Mixture | - | 14.0 g | Catalyst, Co-oxidant, Base, Ligand |
| Methanesulfonamide | CH₃SO₂NH₂ | 95.12 g/mol | 0.95 g (10.0 mmol) | Hydrolysis Accelerator |
| tert-Butanol | C₄H₁₀O | 74.12 g/mol | 50 mL | Organic Solvent |
| Water | H₂O | 18.02 g/mol | 50 mL | Aqueous Solvent |
| Sodium Sulfite | Na₂SO₃ | 126.04 g/mol | 15.0 g | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ~150 mL | Extraction Solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 g/mol | As needed | Drying Agent |
Step-by-Step Procedure
Note on Safety: Osmium-containing reagents are highly toxic. Always handle AD-mix powders in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir to create a biphasic mixture. Add the appropriate AD-mix (14.0 g) and methanesulfonamide (0.95 g). Stir the resulting slurry vigorously until most of the solids have dissolved.
-
Causality: The t-BuOH/water solvent system is essential. The reaction occurs in the aqueous phase, while the organic substrate resides in the organic phase, minimizing side reactions. Methanesulfonamide accelerates the hydrolysis of the osmate ester, preventing the less selective second catalytic cycle.[5][8]
-
-
Cooling: Place the flask in an ice-water bath and continue stirring for 10-15 minutes until the internal temperature reaches 0 °C.
-
Causality: Low temperatures are crucial for maximizing the enantioselectivity of the dihydroxylation by stabilizing the transition state that leads to the major enantiomer.
-
-
Substrate Addition: Add 1-phenylcyclohexene (1.58 g, 10.0 mmol) to the cold, stirring slurry. Seal the flask and stir vigorously at 0 °C. The reaction mixture will typically turn from a pale orange/brown to a deeper reddish-brown.
-
Causality: Vigorous stirring is necessary to ensure efficient mass transport between the organic and aqueous phases where the reaction occurs.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 6 to 24 hours, indicated by the complete consumption of the starting alkene.
-
Quenching (Workup): Once the reaction is complete, add solid sodium sulfite (15.0 g) portion-wise while the flask is still in the ice bath. Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. The color should lighten to a pale yellow or off-white.
-
Causality: Sodium sulfite is a reducing agent that quenches any remaining potassium ferricyanide and reduces the osmium species to a less toxic, more easily removable form.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake. Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Washing: Combine the organic layers and wash with 2 M aqueous potassium hydroxide (50 mL) to remove any phenolic byproducts and the ligand, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diol as a solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford the enantiomerically pure cis-diol.[3]
Expected Outcomes
| Reagent Used | Product | Expected Yield | Expected Enantiomeric Excess (ee) |
| AD-mix-β | (+)-(1R,2R)-1-Phenylcyclohexane-1,2-diol | ~95-99% (crude) | >99% ee |
| AD-mix-α | (-)-(1S,2S)-1-Phenylcyclohexane-1,2-diol | ~95-99% (crude) | ~97% ee |
Data adapted from Organic Syntheses procedure for the dihydroxylation of 1-phenylcyclohexene.[3]
Conclusion
The Sharpless Asymmetric Dihydroxylation is an exceptionally powerful and practical tool for the synthesis of chiral vicinal diols. Its high degree of predictability, operational simplicity using commercially available AD-mix reagents, and broad substrate scope have cemented its role in both academic research and industrial-scale synthesis.[12] The successful application of this protocol to 1-phenylcyclohexene provides efficient access to the key enantiopure cis-diol intermediates required for the synthesis of trans-2-phenylcyclohexanol, demonstrating the reaction's immense value in the strategic construction of chiral molecules.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. AD-mix - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Asymmetric α-Alkylation of Carboxylic Acid Derivatives Using a (1R,2S)-trans-2-Phenylcyclohexanol Auxiliary
Abstract
The enantioselective synthesis of α-alkylated carboxylic acids is a fundamental transformation in organic chemistry, providing critical chiral building blocks for pharmaceuticals and natural products.[1] This application note provides a detailed protocol and theoretical background for the asymmetric alkylation of carboxylic acid esters utilizing the powerful and recoverable chiral auxiliary, (1R,2S)-trans-2-phenylcyclohexanol. We delve into the mechanistic underpinnings of the stereochemical control, provide step-by-step experimental procedures, and offer insights into achieving high diastereoselectivity and yields.
Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation
Direct enantioselective alkylation of a prochiral enolate is a significant challenge due to the high reactivity and conformational flexibility of the intermediate. A robust strategy to overcome this is the temporary incorporation of a chiral auxiliary.[2] This auxiliary covalently binds to the substrate, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other.[3][4] A subsequent, non-racemizing cleavage step removes the auxiliary, yielding the desired enantiomerically enriched product and allowing for the recovery and reuse of the valuable auxiliary.[3]
The (1R,2S)-trans-2-phenylcyclohexanol, introduced by J. K. Whitesell in 1985, is a highly effective chiral auxiliary for this purpose.[2][5][6][7] Its efficacy stems from the rigid cyclohexane backbone and the stereodirecting influence of the C2-phenyl group, which effectively shields one face of the derived enolate.[8]
Mechanism of Stereodirection
The high diastereoselectivity observed in this protocol is a direct consequence of a well-organized, chelated transition state. The process can be understood in three key stages:
-
Ester Formation: The prochiral carboxylic acid is first converted to its corresponding ester with the chiral alcohol, (1R,2S)-trans-2-phenylcyclohexanol.
-
Diastereoselective Enolate Formation and Alkylation: Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively removes the α-proton to form a lithium enolate.[9][10] The lithium cation is believed to chelate to both the enolate oxygen and the ester's carbonyl oxygen, creating a rigid, planar six-membered ring structure. In this conformation, the bulky phenyl group on the cyclohexane ring effectively blocks the top (si) face of the enolate. Consequently, the incoming electrophile (alkyl halide) is forced to approach from the less sterically hindered bottom (re) face, leading to the formation of a single major diastereomer.[3]
-
Auxiliary Cleavage: The final step involves the saponification (hydrolysis) of the ester to liberate the α-alkylated carboxylic acid and recover the chiral auxiliary.
The following diagram illustrates the proposed stereochemical model for the alkylation step.
Caption: Proposed mechanism showing the LDA-mediated formation of a rigid lithium enolate, face-selective alkylation, and final cleavage.
Experimental Workflow Overview
The overall process is a robust three-stage sequence that transforms a simple prochiral carboxylic acid into a valuable, enantiomerically enriched α-substituted acid.
Caption: General experimental workflow for the asymmetric alkylation protocol.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents and reagents are critical for the success of the alkylation step.
Protocol 1: Esterification - Attachment of the Chiral Auxiliary
This protocol describes the formation of the chiral ester from propanoic acid and (1R,2S)-trans-2-phenylcyclohexanol using a standard DCC/DMAP coupling method.
Materials:
-
Propanoic Acid
-
(1R,2S)-trans-2-Phenylcyclohexanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under Argon, add (1R,2S)-trans-2-phenylcyclohexanol (1.0 eq), propanoic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.2 M solution based on the auxiliary).
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5-10% Ethyl Acetate in Hexanes) to yield the pure chiral ester.
Protocol 2: Diastereoselective Alkylation
This protocol details the key enolate formation and alkylation step using benzyl bromide as a representative electrophile.
Materials:
-
Chiral Ester (from Protocol 1)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Benzyl Bromide (R-X)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in a flame-dried, three-neck flask equipped with a thermometer under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale-yellow enolate solution at -78 °C for 1 hour.
-
Add freshly distilled benzyl bromide (1.2 eq) dropwise.
-
Continue stirring the reaction at -78 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting ester.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product or by chiral HPLC after purification.
Protocol 3: Auxiliary Cleavage and Recovery
This protocol describes the saponification of the alkylated ester to yield the final product and recover the auxiliary.
Materials:
-
Alkylated Chiral Ester (from Protocol 2)
-
Lithium Hydroxide (LiOH)
-
THF/Water solvent mixture
Procedure:
-
Dissolve the purified alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add powdered LiOH (4.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a basic extraction with diethyl ether (3x) to recover the (1R,2S)-trans-2-phenylcyclohexanol auxiliary. The combined ether layers can be dried and concentrated to obtain the auxiliary, which can be purified by chromatography if necessary.
-
Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final enantiomerically enriched α-benzylated carboxylic acid.
Representative Data
The following table summarizes expected outcomes for the alkylation of the propanoate ester of (1R,2S)-trans-2-phenylcyclohexanol with various electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | d.r. |
| 1 | Benzyl Bromide | >90 | >95:5 |
| 2 | Ethyl Iodide | >85 | >90:10 |
| 3 | Allyl Bromide | >90 | >95:5 |
| 4 | Methyl Iodide | >85 | >90:10 |
Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and substrate purity.
References
- 1. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. tminehan.com [tminehan.com]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary! | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Phenylcyclohexanol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of enantiomerically pure (1R,2S)-(-)- and (1S,2R)-(+)-trans-2-Phenylcyclohexanol. This versatile chiral auxiliary is a critical building block in the asymmetric synthesis of numerous pharmaceutical agents and fine chemicals.[1][2][3][4] This guide delves into the most industrially viable and scalable methodologies, offering detailed protocols, mechanistic insights, and comparative data to inform strategic decisions in process development. The core focus is on enzymatic kinetic resolution, a robust and cost-effective method, with additional discussion on asymmetric synthesis routes for a comprehensive overview.
Introduction: The Strategic Importance of 2-Phenylcyclohexanol in Asymmetric Synthesis
Enantiomerically pure trans-2-Phenylcyclohexanol has emerged as a powerful and readily available chiral auxiliary in organic synthesis.[2] Its utility stems from its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group, which allows for high levels of stereochemical control in a variety of chemical transformations. These include aldol reactions, Diels-Alder cycloadditions, and alkylations, making it a cornerstone in the synthesis of complex chiral molecules.[3] The demand for enantiopure pharmaceuticals has driven the need for efficient, scalable, and cost-effective methods to produce chiral building blocks like this compound. This application note addresses this need by providing detailed, field-proven protocols and the scientific rationale behind them.
Strategic Approaches to Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound on a large scale primarily relies on two strategic approaches: the resolution of a racemic mixture and asymmetric synthesis.
-
Kinetic Resolution: This is currently the most common and industrially scalable method. It involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions.
-
Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer from a prochiral starting material, thereby avoiding the need for a resolution step. While elegant, the development of highly efficient and selective catalysts for large-scale asymmetric synthesis can be challenging and costly.
This guide will focus predominantly on enzymatic kinetic resolution due to its proven scalability and robustness.
Enzymatic Kinetic Resolution: A Scalable and Efficient Strategy
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. For this compound, this is typically achieved through the enantioselective acylation of the racemic alcohol or the enantioselective hydrolysis of a racemic ester derivative. Lipases are the most commonly employed enzymes for this transformation due to their broad substrate scope, high stability, and commercial availability.[1][5][6]
Workflow for Lipase-Catalyzed Kinetic Resolution
The general workflow for the lipase-catalyzed kinetic resolution of racemic trans-2-Phenylcyclohexanol is depicted below. This process involves the synthesis of the racemic starting material, followed by the enzymatic resolution step and subsequent separation and purification of the desired enantiomer.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of this compound.
Detailed Protocols
The synthesis of the racemic starting material is a critical first step. The reaction of cyclohexene oxide with phenylmagnesium bromide provides the desired trans-2-phenylcyclohexanol with good yield and diastereoselectivity.[5][6]
Protocol:
-
Grignard Reagent Preparation: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add magnesium turnings (35.3 g, 1.47 mol) and 170 mL of anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of anhydrous THF to the stirred magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, add an additional 1 L of anhydrous THF.
-
Copper-Catalyzed Ring Opening: Cool the Grignard solution to -30 °C and add copper(I) chloride (6.53 g, 0.066 mol).
-
Stir the mixture for 10 minutes, then add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of anhydrous THF dropwise over 1.5 hours, maintaining the temperature at -30 °C.
-
Workup and Purification: Allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 500 mL of saturated aqueous ammonium sulfate solution.
-
Separate the organic layer and wash it with 100 mL of saturated aqueous ammonium sulfate.
-
Extract the combined aqueous layers with diethyl ether.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from pentane to afford pure racemic trans-2-phenylcyclohexanol.
Expected Yield: ~80%[5]
This protocol utilizes a commercially available lipase to selectively hydrolyze one enantiomer of the corresponding chloroacetate ester.[1][5]
Protocol:
-
Esterification: In a 1-L round-bottomed flask, combine racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol), chloroacetyl chloride (50 mL, 0.625 mol), 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol), and 250 mL of dichloromethane.
-
Reflux the mixture for 6 hours.
-
Cool the mixture and carefully add 350 mL of saturated sodium bicarbonate solution. Stir vigorously for 3 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain racemic trans-2-phenylcyclohexyl chloroacetate.
-
Enzymatic Hydrolysis: To a 3-L flask, add 1.5 L of phosphate buffer (0.1 M, pH 7.0) and the crude racemic chloroacetate ester (135 g, 0.534 mol).
-
Add lipase from Pseudomonas fluorescens (e.g., Amano Lipase PS, 20 g) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by chiral HPLC or by measuring the pH drop (due to the formation of chloroacetic acid) and maintaining the pH at 7.0 by the addition of 1 N NaOH. The reaction is typically complete when 50% of the ester has been hydrolyzed.
-
Separation: Once the reaction reaches ~50% conversion, extract the mixture with diethyl ether.
-
The ether layer will contain the unreacted (+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate and the (-)-(1R,2S)-trans-2-phenylcyclohexanol product.
-
Purification of (-)-(1R,2S)-trans-2-Phenylcyclohexanol: Concentrate the ether extract and purify by fractional crystallization from petroleum ether at -20 °C to obtain the pure (-)-enantiomer.[5]
-
Hydrolysis of (+)-(1S,2R)-trans-2-Phenylcyclohexyl Chloroacetate: The remaining ester can be hydrolyzed to the (+)-enantiomer by refluxing with 2 N sodium hydroxide in methanol.[5]
-
After hydrolysis, neutralize the mixture, extract with dichloromethane, dry, and recrystallize from petroleum ether to obtain pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.[5]
| Compound | Typical Yield | Enantiomeric Excess (e.e.) |
| (-)-(1R,2S)-trans-2-Phenylcyclohexanol | ~40-45% (from racemate) | >99% |
| (+)-(1S,2R)-trans-2-Phenylcyclohexanol | ~40-45% (from racemate) | >98% |
Table 1: Typical yields and enantiomeric excess for the lipase-catalyzed kinetic resolution of trans-2-Phenylcyclohexanol.
Asymmetric Synthesis Routes
While kinetic resolution is a robust method, asymmetric synthesis offers the potential for higher theoretical yields (up to 100%). Key asymmetric approaches include the enantioselective reduction of 2-phenylcyclohexanone and the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[1][7][8]
Enantioselective Reduction of 2-Phenylcyclohexanone
The enantioselective reduction of a prochiral ketone is a direct route to a chiral alcohol.[9][10] This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.
Caption: Asymmetric Reduction of 2-Phenylcyclohexanone.
While conceptually straightforward, achieving high enantioselectivity on a large scale can be challenging due to catalyst cost, activity, and stability.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene provides a chiral diol intermediate, which can then be selectively reduced to the desired chiral alcohol.[1][7][8] This method offers high enantioselectivity for a wide range of olefins.
Protocol Overview:
-
Asymmetric Dihydroxylation: 1-Phenylcyclohexene is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) and a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide).
-
Selective Reduction: The resulting chiral diol is then selectively reduced at the benzylic hydroxyl group to yield the desired enantiomer of trans-2-phenylcyclohexanol.
While highly effective, the use of osmium tetroxide, a toxic and expensive reagent, can be a drawback for large-scale industrial applications.
Quality Control and Analytical Methods
The enantiomeric purity of this compound is critical for its application as a chiral auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess (e.e.) of the final product.
Typical Chiral HPLC Conditions:
-
Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Conclusion
The large-scale synthesis of enantiomerically pure trans-2-Phenylcyclohexanol is a well-established process, with enzymatic kinetic resolution being the most practical and economically viable method for industrial production. This approach offers high enantioselectivity, mild reaction conditions, and the use of readily available and relatively inexpensive enzymes. While asymmetric synthesis routes provide elegant alternatives, challenges related to catalyst cost and scalability often make them less attractive for commercial-scale manufacturing. The detailed protocols and strategic insights provided in this application note are intended to empower researchers and process chemists to confidently and efficiently produce this valuable chiral auxiliary for a wide range of applications in drug discovery and development.
References
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 9. organicreactions.org [organicreactions.org]
- 10. uwindsor.ca [uwindsor.ca]
Application Note & Protocol: Stereoselective Synthesis of cis-2-Phenylcyclohexanol for Mechanistic Elucidation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The stereochemical configuration of molecules is a cornerstone of modern chemistry, profoundly influencing biological activity and reaction outcomes. 2-Phenylcyclohexanol, a chiral alcohol, exists as two diastereomers, cis and trans. While the thermodynamically favored trans isomer is often utilized as a chiral auxiliary, the synthesis of the sterically more hindered cis isomer is of significant interest for probing the mechanisms of stereospecific reactions, such as eliminations and substitutions. This guide provides a detailed examination of the principles and a robust protocol for the diastereoselective synthesis of cis-2-phenylcyclohexanol via the kinetic reduction of 2-phenylcyclohexanone. We will explore the causal factors governing stereoselectivity and provide a complete workflow from synthesis to characterization.
Introduction: The Mechanistic Significance of the cis Isomer
In the landscape of stereochemistry, the rigid chair conformation of the cyclohexane ring provides an exceptional platform for studying reaction mechanisms. The relative orientation of substituents—axial versus equatorial—imposes strict geometric constraints that can dictate reaction pathways. cis-2-Phenylcyclohexanol, upon conversion to a derivative with a suitable leaving group (e.g., a tosylate), forces the leaving group into an axial or equatorial position depending on the chair conformation. This fixed orientation is invaluable for studying mechanisms like the E2 elimination, which requires a specific anti-periplanar arrangement of a proton and the leaving group.
The primary challenge in accessing the cis isomer lies in overcoming the thermodynamic preference for the trans product, where both bulky phenyl and hydroxyl groups can occupy equatorial positions to minimize steric strain[1]. Therefore, the synthesis must be guided by kinetic control, exploiting the steric environment of the precursor to direct the reaction pathway.
The Causality of Stereoselection: Kinetic vs. Thermodynamic Control
The synthesis of this compound diastereomers is most commonly achieved by the reduction of 2-phenylcyclohexanone. The stereochemical outcome is dictated by the trajectory of the hydride nucleophile's attack on the carbonyl carbon.
-
Equatorial Attack: The hydride approaches from the equatorial face of the ring. This pathway is sterically less hindered and leads to the formation of an axial alcohol. In the case of this compound, this corresponds to the cis isomer .
-
Axial Attack: The hydride approaches from the axial face. This pathway is sterically encumbered by the axial hydrogens at the C3 and C5 positions. This leads to the formation of an equatorial alcohol, the trans isomer .
Small, unhindered reducing agents like sodium borohydride (NaBH₄) can undergo axial attack, leading predominantly to the thermodynamically stable trans product. To favor the kinetic cis product, a sterically demanding reducing agent is required. The bulk of the reagent makes the axial approach prohibitively unfavorable, forcing it to attack from the more open equatorial face. L-Selectride® (lithium tri-sec-butylborohydride) is an exemplary reagent for this purpose. Its three bulky sec-butyl groups effectively block the axial pathway, resulting in high diastereoselectivity for the cis isomer.
Visualizing the Reaction Mechanism
Caption: Hydride attack pathways on the 2-phenylcyclohexanone chair conformer.
Experimental Protocol: Diastereoselective Synthesis of cis-2-Phenylcyclohexanol
This protocol details the reduction of 2-phenylcyclohexanone using L-Selectride® to maximize the yield of the cis diastereomer.
Safety Precautions: L-Selectride® is pyrophoric and reacts violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 2-Phenylcyclohexanone | 1.74 g (10.0 mmol) | 1.0 | Ensure it is dry. |
| L-Selectride® | 12.0 mL | 1.2 | 1.0 M solution in Tetrahydrofuran (THF). |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | Distilled from sodium/benzophenone. |
| 3 M Sodium Hydroxide (NaOH) | 15 mL | - | Aqueous solution. |
| 30% Hydrogen Peroxide (H₂O₂) | 10 mL | - | Caution: Strong oxidizer. |
| Diethyl Ether (or Ethyl Acetate) | 100 mL | - | For extraction. |
| Saturated Sodium Chloride (Brine) | 30 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | For drying. |
Equipment:
-
100 mL flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the two-neck flask with a magnetic stir bar, a septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Dissolve 2-phenylcyclohexanone (1.74 g, 10.0 mmol) in 40 mL of anhydrous THF and add it to the reaction flask via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes to ensure thermal equilibrium.
-
Hydride Addition: Slowly add L-Selectride® solution (12.0 mL of 1.0 M solution, 12.0 mmol) dropwise via syringe over 20-30 minutes. The key to high selectivity is slow addition at a consistently low temperature to maintain kinetic control.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1).
-
Quenching: After the reaction is complete, carefully and slowly quench the reaction at -78 °C by adding 5 mL of water dropwise to destroy excess hydride. Caution: This is an exothermic process that will generate hydrogen gas. Allow the mixture to warm to room temperature.
-
Oxidative Workup: To break down the borane byproducts, cool the flask in an ice bath and add 15 mL of 3 M NaOH, followed by the slow, dropwise addition of 10 mL of 30% H₂O₂. Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them with 30 mL of saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
Purification and Stereochemical Analysis
The crude product will be a mixture of cis and trans diastereomers, with the cis isomer predominating.
Purification: The isomers can be separated by flash column chromatography on silica gel.[2] A gradient solvent system of hexane and ethyl acetate is typically effective. The trans isomer is generally less polar and will elute before the more polar cis isomer.
Characterization by ¹H NMR Spectroscopy: ¹H NMR is the most definitive method for assigning the stereochemistry of the this compound isomers[1][3]. The key diagnostic signal is the proton on the carbinol carbon (H-1, the CH-OH proton).
-
cis-2-Phenylcyclohexanol: In the most stable chair conformation, the phenyl group is equatorial and the hydroxyl group is axial. The H-1 proton is therefore equatorial. It exhibits small equatorial-axial and equatorial-equatorial couplings, resulting in a broad singlet or a narrow multiplet around 4.0 ppm.
-
trans-2-Phenylcyclohexanol: In the most stable chair conformation, both the phenyl and hydroxyl groups are equatorial. The H-1 proton is therefore axial. It exhibits large axial-axial couplings to the adjacent axial protons, resulting in a well-defined triplet of triplets around 3.6 ppm.
| Isomer | H-1 Position (ppm) | H-1 Multiplicity | Rationale for Multiplicity |
| cis | ~4.0 | Broad Singlet (br s) or Narrow Multiplet | Equatorial proton; small J-couplings (J_eq-ax, J_eq-eq) |
| trans | ~3.6 | Triplet of Triplets (tt) | Axial proton; large J-couplings (J_ax-ax) |
Overall Synthetic Workflow
References
Application Notes and Protocols for the Enzymatic Resolution of 2-Phenylcyclohexanol using Pseudomonas fluorescens Lipase
Introduction: The Significance of Chiral 2-Phenylcyclohexanol
Enantiomerically pure alcohols are critical building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[4][5] trans-2-Phenylcyclohexanol is a valuable chiral auxiliary and intermediate in the synthesis of various complex molecules.[6] Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiopure compounds.[7] Among the vast array of biocatalysts, lipases, particularly from Pseudomonas fluorescens (PFL), have demonstrated exceptional efficacy and enantioselectivity in the resolution of racemic alcohols.[8][9][10]
This document provides a comprehensive guide for the enzymatic resolution of racemic trans-2-phenylcyclohexanol via acylation catalyzed by Pseudomonas fluorescens lipase. We will delve into the underlying principles, provide detailed experimental protocols, and discuss methods for the analysis of the reaction products.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the separation of the two enantiomers.[7][11] Lipases catalyze the enantioselective acylation of alcohols, where the enzyme preferentially acylates one enantiomer, leaving the other unreacted.[7][11] The catalytic mechanism of lipases involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the active site.[7][11] The acyl donor, such as vinyl acetate, first acylates the serine residue, forming an acyl-enzyme intermediate.[11] Subsequently, the alcohol attacks this intermediate, regenerating the enzyme and producing the ester. The enantioselectivity arises from the differential fit of the two alcohol enantiomers into the chiral active site of the enzyme.[11]
Part 1: Enzyme Preparation and Immobilization
While free enzymes can be used, immobilization offers significant advantages, including enhanced stability, easier recovery, and reusability, which are crucial for industrial applications.[12][13]
Rationale for Immobilization
Free lipases in organic solvents can suffer from aggregation, poor stability, and reduced catalytic efficiency.[12] Immobilization provides a solid support for the enzyme, preventing aggregation and often leading to a more rigid and stable conformation.[13] This increased stability can translate to higher tolerance to temperature and organic solvents.[13] Furthermore, the ease of separation of the immobilized enzyme from the reaction mixture simplifies product purification and allows for the recycling of the biocatalyst.[10][12]
Protocol: Immobilization of Pseudomonas fluorescens Lipase on Glutaraldehyde-Activated Support
This protocol describes a covalent immobilization method using glutaraldehyde, a common and effective cross-linking agent.[12][13]
Materials:
-
Pseudomonas fluorescens lipase (PFL) powder
-
Support material (e.g., amino-functionalized silica gel, chitosan beads)
-
Glutaraldehyde solution (25% in water)
-
Phosphate buffer (50 mM, pH 7.0)
-
Deionized water
-
Shaking incubator
-
Vacuum filtration apparatus
Procedure:
-
Support Activation:
-
Suspend 10 g of the support material in 100 mL of 2% (v/v) glutaraldehyde solution in phosphate buffer.
-
Incubate at room temperature with gentle shaking for 2 hours.
-
Wash the activated support extensively with deionized water to remove excess glutaraldehyde, followed by a final wash with phosphate buffer.
-
-
Enzyme Immobilization:
-
Prepare a solution of PFL (e.g., 1 mg/mL) in cold phosphate buffer.
-
Add the activated and washed support to the enzyme solution.
-
Incubate at 4°C with gentle shaking for 12-24 hours.
-
Collect the immobilized enzyme by vacuum filtration and wash with phosphate buffer to remove any unbound enzyme.
-
Dry the immobilized PFL under vacuum at room temperature.
-
Part 2: Enzymatic Resolution of (±)-trans-2-Phenylcyclohexanol
This section details the core experimental procedure for the kinetic resolution.
Experimental Workflow
Caption: Workflow for the enzymatic resolution of this compound.
Protocol: Lipase-Catalyzed Acylation
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.[8][14][15]
Materials:
-
Racemic trans-2-phenylcyclohexanol
-
Immobilized Pseudomonas fluorescens lipase
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene, or diisopropyl ether)
-
Molecular sieves (4Å), activated
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thermostated shaker or water bath
Procedure:
-
To a 100 mL round-bottom flask, add racemic trans-2-phenylcyclohexanol (e.g., 1 g, 5.67 mmol), 50 mL of anhydrous hexane, and activated molecular sieves (1 g).
-
Add vinyl acetate (e.g., 2 equivalents, 11.34 mmol). Using an excess of the acyl donor can help drive the reaction forward.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30-40°C). The optimal temperature for immobilized PFL may be higher than for the free enzyme.[13]
-
Add the immobilized PFL (e.g., 100-200 mg). The enzyme loading should be optimized for the specific activity of the immobilized preparation.
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
Work-up and Product Isolation
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Part 3: Analysis and Data Interpretation
Accurate determination of the conversion and enantiomeric excess is crucial for evaluating the success of the resolution.
Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of the alcohol and the ester.[5][16][17]
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H) |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
Data Calculation:
The enantiomeric excess (ee) is a measure of the purity of an enantiomer in a mixture and is calculated as follows:
ee (%) = [ |(Area of Enantiomer 1 - Area of Enantiomer 2)| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100
The conversion (c) can be calculated from the enantiomeric excess of the substrate (eeS) and the product (eeP):
c (%) = [ eeS / (eeS + eeP) ] x 100
The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers and can be calculated from the conversion and enantiomeric excesses. An E-value greater than 20 is generally considered useful for preparative purposes.
Expected Results
Pseudomonas fluorescens lipase typically exhibits a preference for the (R)-enantiomer of secondary alcohols.[8][10] Therefore, in the acylation of racemic trans-2-phenylcyclohexanol, the (R)-enantiomer is expected to be preferentially acylated to form (R)-trans-2-phenylcyclohexyl acetate, leaving behind the unreacted (S)-trans-2-phenylcyclohexanol. At approximately 50% conversion, both the remaining substrate and the product should be obtained with high enantiomeric excess.
| Compound | Expected Predominant Enantiomer |
| Unreacted Alcohol | (S)-trans-2-Phenylcyclohexanol |
| Ester Product | (R)-trans-2-Phenylcyclohexyl acetate |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme- Inappropriate reaction conditions (temperature, solvent)- Presence of inhibitors | - Test enzyme activity with a standard substrate- Optimize temperature and screen different solvents- Ensure high purity of reagents and solvent |
| Low enantioselectivity (low E-value) | - Suboptimal reaction conditions- Enzyme not suitable for the substrate | - Vary the temperature and acyl donor- Screen other lipases |
| Difficulty in separating product and substrate | - Inappropriate chromatography conditions | - Optimize the eluent system for column chromatography |
| Poor peak resolution in chiral HPLC | - Inappropriate chiral stationary phase or mobile phase | - Screen different chiral columns- Optimize the mobile phase composition and flow rate |
Conclusion
The enzymatic resolution of racemic trans-2-phenylcyclohexanol using Pseudomonas fluorescens lipase is a highly effective and selective method for the preparation of both enantiomers in high optical purity. The use of an immobilized enzyme enhances the practicality and cost-effectiveness of the process, making it suitable for both laboratory-scale synthesis and industrial applications. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement this valuable synthetic transformation.
References
- 1. Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. Exploration of the expeditious potential of Pseudomonas fluorescens lipase in the kinetic resolution of racemic intermediates and its validation through molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pseudomonas fluorescens lipase: Topics by Science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Phenylcyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable chiral auxiliary. Here, we will delve into common synthesis routes, troubleshoot potential issues, and provide detailed protocols based on established, reliable methods.
Overview of Common Synthesis Routes
This compound is a crucial chiral auxiliary in asymmetric synthesis, making its efficient and stereoselective preparation a topic of significant interest.[1][2] The primary methods for its synthesis involve either the creation of the C-C bond between the phenyl and cyclohexyl rings or the reduction of a ketone precursor.
The most prevalent methods include:
-
Grignard Reaction: The addition of a phenylmagnesium halide to cyclohexanone or the ring-opening of cyclohexene oxide.[3][4]
-
Reduction of 2-Phenylcyclohexanone: The stereoselective reduction of the corresponding ketone to yield the alcohol.[3][5]
-
Hydrogenolysis of a Diol Precursor: A highly stereoselective method starting from 1-phenylcyclohexene.[2][6][7]
The choice of method often depends on the desired stereochemistry, scale, and available starting materials.
Table 1: Comparison of Primary Synthesis Methods
| Method | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages | Stereoselectivity |
| Grignard + Cyclohexanone | Bromobenzene, Mg, Cyclohexanone | 60-80% | Readily available materials; straightforward C-C bond formation. | Highly sensitive to water and air; potential for side reactions (enolization).[8] | Generally produces a mixture of cis and trans isomers. |
| Grignard + Cyclohexene Oxide | Bromobenzene, Mg, Cyclohexene Oxide | 80-90% | High yield; good for racemic trans product.[4][9] | Requires a catalyst (e.g., Cu(I) salt); more expensive starting epoxide. | Primarily yields the trans isomer due to SN2-like ring opening. |
| Reduction of 2-Phenylcyclohexanone | 2-Phenylcyclohexanone, Reducing Agent (e.g., NaBH₄) | 90-98% | High yield; simple procedure. | The ketone precursor must be synthesized first.[3] | Stereoselectivity depends heavily on the reducing agent and conditions.[5] |
| Sharpless AD & Hydrogenolysis | 1-Phenylcyclohexene | 65-75% (overall) | Excellent enantioselectivity for specific trans isomers.[2][6][10] | Multi-step process; uses expensive and toxic osmium catalyst. | Highly controlled, yielding enantiomerically pure products. |
Troubleshooting Guide for Synthesis
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Grignard Reaction Troubleshooting
The Grignard reaction is notoriously sensitive to reaction conditions. Success hinges on the complete exclusion of water and atmospheric oxygen.
Q1: My Grignard reaction (phenylmagnesium bromide formation) is not initiating. The solution remains colorless, and there's no exotherm. What should I do?
A1: This is the most common issue with Grignard syntheses. The primary cause is a passivating layer of magnesium oxide on the surface of the magnesium turnings, or the presence of moisture.
-
Causality: The Grignard reaction is an electron transfer process from the magnesium metal to the aryl halide.[11] A layer of MgO prevents this contact. Water will protonate and destroy the highly basic Grignard reagent as it forms (RMgX + H₂O → R-H + Mg(OH)X).
-
Immediate Solutions:
-
Mechanical Activation: Without dismantling the apparatus, use a glass rod to gently crush some of the magnesium turnings against the bottom of the flask. This exposes a fresh, unoxidized metal surface.[12]
-
Chemical Activation: Add a single, small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal.[11][13] The disappearance of the characteristic brown/purple iodine color is a good indicator that the reaction has been initiated.
-
Thermal Activation: Gently warm a small spot of the flask with a heat gun. Do this with extreme caution, as the diethyl ether solvent is highly flammable.
-
-
Preventative Measures:
-
Glassware: All glassware must be rigorously dried in an oven (at >120 °C for several hours) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[8]
-
Reagents: Use freshly opened anhydrous solvents (diethyl ether or THF). Ensure your bromobenzene is pure and dry.
-
Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, you can activate them beforehand by stirring them vigorously under nitrogen overnight to mechanically abrade the oxide layer.[13]
-
Q2: My Grignard reaction started, but the yield of this compound is very low, and I've isolated a significant amount of biphenyl. What happened?
A2: The formation of biphenyl is a classic sign of a side reaction known as Wurtz coupling. This becomes competitive if the Grignard reagent concentration is low or if the reaction with the ketone is slow.
-
Causality: The Grignard reagent (PhMgBr) can react with the unreacted starting material (Ph-Br) to form biphenyl (Ph-Ph). This is especially prevalent if the addition of the halide to the magnesium is too slow or if the reaction temperature is too high.
-
Solutions:
-
Control Addition Rate: Add the bromobenzene solution to the magnesium at a rate that maintains a gentle, steady reflux.[12] Adding it too slowly allows the formed Grignard reagent to react with incoming bromobenzene.
-
Ensure Proper Initiation: A sluggish start can lead to a buildup of bromobenzene before a sufficient concentration of the Grignard reagent is formed, favoring the Wurtz side reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is a better solvent for stabilizing Grignard reagents than diethyl ether and can sometimes reduce side reactions.[13]
-
Q3: After adding the cyclohexanone, my yield was still poor, and I recovered a lot of my starting ketone. Why didn't the reaction go to completion?
A3: This points to two likely issues: either your Grignard reagent was not successfully formed in the expected quantity, or it was consumed by a different pathway before it could react with the ketone.
-
Causality:
-
Insufficient Grignard Reagent: The most common reason is that the Grignard formation itself yielded poorly due to the issues described in Q1.
-
Enolization of Cyclohexanone: The Grignard reagent is a strong base as well as a nucleophile. It can deprotonate the alpha-carbon of cyclohexanone to form a magnesium enolate. This consumes the Grignard reagent without leading to the desired alcohol product.[14]
-
-
Solutions:
-
Confirm Grignard Formation: Before adding the ketone, you can perform a quick colorimetric test (e.g., the Michler's ketone test) or titration on a small aliquot to confirm the concentration of your Grignard reagent.[14]
-
Lower the Temperature: Add the cyclohexanone solution slowly to the Grignard reagent at a reduced temperature (e.g., 0 °C).[8] This favors the nucleophilic addition pathway over the enolization (deprotonation) pathway, which typically requires a higher activation energy.
-
Diagram 1: Troubleshooting Low Yield in Grignard Synthesis
A decision tree to diagnose poor outcomes.
Reduction & Purification Troubleshooting
Q4: My reduction of 2-phenylcyclohexanone with NaBH₄ gave a mixture of cis and trans isomers. How can I improve the stereoselectivity for the trans isomer?
A4: The stereochemical outcome of ketone reduction is governed by the trajectory of the hydride attack on the carbonyl group, influenced by steric hindrance.
-
Causality: For 2-phenylcyclohexanone, the phenyl group is sterically bulky and will preferentially occupy the equatorial position in the chair conformation. Hydride attack can occur from either the axial or equatorial face.
-
Axial Attack: Leads to the cis product (equatorial -OH). This path is sterically hindered by the axial hydrogens at the C3 and C5 positions.
-
Equatorial Attack: Leads to the trans product (axial -OH). This path is generally less hindered.
-
Bulky reducing agents (e.g., L-Selectride) will almost exclusively attack from the less hindered equatorial face, giving the cis alcohol. Smaller reagents like NaBH₄ are less selective and give mixtures, but often favor the more thermodynamically stable trans product.[5]
-
-
Solutions:
-
Choice of Reagent: While NaBH₄ often gives a majority of the trans isomer, using a slightly bulkier reagent may improve the ratio. However, for high stereoselectivity, more advanced methods are needed.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel under specific conditions can favor the formation of the trans isomer from a diol precursor.[2][7]
-
Chiral Catalysts: For enantioselective reduction, specific chiral rhodium catalysts can be employed to achieve high selectivity for one isomer.[5]
-
Q5: I'm struggling with the final purification. Column chromatography is slow, and my yield after recrystallization is low. Are there any tips?
A5: Purification is a critical step where significant product loss can occur. Optimizing this process is key to a high overall yield.
-
Causality: Low recrystallization yield is often due to using too much solvent, not allowing sufficient time for crystallization, or impurities inhibiting crystal formation. The trans isomer is a solid at room temperature (m.p. ~56-58 °C), while the cis isomer is an oil, which can complicate crystallization.[4]
-
Solutions:
-
Recrystallization Solvent: Petroleum ether or pentane are excellent solvents for recrystallizing trans-2-phenylcyclohexanol.[4][6]
-
Optimize the Process: Dissolve the crude solid in a minimum amount of warm solvent. Allow the solution to cool slowly to room temperature before moving it to an ice bath or freezer. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Trituration: If the crude product is an oil or waxy solid, try triturating it with cold pentane. This will often dissolve oily impurities (like the cis isomer) and cause the solid trans isomer to precipitate.[6]
-
Omitting Intermediate Purification: In multi-step syntheses, such as the Sharpless AD route, it has been noted that omitting the crystallization of the intermediate diol can significantly improve the overall yield, as the final trans-2-phenylcyclohexanol is easier to handle and crystallize.[6]
-
Experimental Workflow & Protocol
The following is a representative workflow for the synthesis of racemic trans-2-phenylcyclohexanol, a reliable and high-yielding method adapted from a procedure in Organic Syntheses.[4][9]
Diagram 2: Grignard Synthesis Workflow
A step-by-step visualization of the synthesis process.
Protocol: Synthesis of Racemic trans-2-Phenylcyclohexanol
This protocol is based on the copper-catalyzed addition of phenylmagnesium bromide to cyclohexene oxide.
Materials:
-
Magnesium turnings (1.47 g-atom)
-
Bromobenzene (1.47 mol)
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) chloride (CuCl) (0.066 mol)
-
Cyclohexene oxide (1.0 mol)
-
Saturated aqueous ammonium chloride ((NH₄)₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane for recrystallization
Procedure:
-
Apparatus Setup: Assemble a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under nitrogen.
-
Grignard Reagent Formation:
-
Charge the flask with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of dry THF.
-
Prepare a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF in the addition funnel.
-
Add a small portion of the bromobenzene solution to initiate the reaction. Once initiated (indicated by cloudiness and gentle boiling), add the remaining solution dropwise over 1.5 hours to maintain a steady reflux.
-
-
Copper-Catalyzed Addition:
-
After the Grignard formation is complete, add an additional 1 L of dry THF.
-
Cool the solution to -30 °C using a dry ice-acetone bath.
-
Add purified copper(I) chloride (6.53 g, 0.066 mol). Stir for 10 minutes.
-
Add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF dropwise over 1.5 hours, maintaining the low temperature.
-
-
Reaction Completion and Work-up:
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow, careful addition of 500 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ether.
-
Combine all organic layers, wash with saturated ammonium chloride solution, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator. This will yield the crude product as a light-yellow solid.
-
Recrystallize the solid from pentane to yield pure trans-2-phenylcyclohexanol (typically 140-145 g, ~80% yield) as colorless needles.[4]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Phenylcyclohexanone | 1444-65-1 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy 2-Phenylcyclohexanone (EVT-303905) | 1444-65-1 [evitachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in 2-Phenylcyclohexanol Reactions
Welcome to the technical support center for the synthesis of 2-phenylcyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic outcomes.
Introduction
The enantioselective synthesis of this compound, a valuable chiral auxiliary and building block, is a critical transformation in organic chemistry.[1][2] Achieving high enantiomeric excess (e.e.) is often paramount for the efficacy and safety of downstream applications, particularly in pharmaceutical development. However, obtaining high enantioselectivity can be challenging, with numerous factors influencing the stereochemical outcome of the reaction. This guide is structured to help you systematically identify and resolve the root causes of low enantioselectivity in the asymmetric reduction of 2-phenylcyclohexanone and related reactions.
Troubleshooting Guide: Common Causes of Low Enantioselectivity
Low enantioselectivity can stem from a variety of factors, from the quality of your reagents to the specifics of your reaction setup. The following table outlines common problems, their potential causes, and actionable solutions to improve your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Catalyst/Ligand Issues: - Impure chiral catalyst or ligand.[3] - Incorrect enantiomer of the catalyst/ligand. - Catalyst deactivation due to air or moisture.[4] | - Verify the purity and enantiomeric integrity of the catalyst and ligand. - Ensure you are using the correct (R) or (S) form of the catalyst to obtain the desired product enantiomer.[5] - Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[3] |
| 2. Sub-optimal Reaction Conditions: - Incorrect temperature.[6][7] - Inappropriate solvent.[8][9][10] - Incorrect substrate-to-catalyst ratio. | - Optimize the reaction temperature; lower temperatures often improve enantioselectivity.[6] - Screen a variety of solvents to find the one that provides the best selectivity.[8][10] - Systematically vary the substrate-to-catalyst ratio to find the optimal loading. | |
| 3. Substrate Purity: - Impurities in the 2-phenylcyclohexanone starting material. | - Purify the 2-phenylcyclohexanone by distillation or chromatography before use.[11] | |
| 4. Competing Non-Enantioselective Background Reaction: - Reduction of the ketone by a non-chiral reducing agent present in the reaction mixture. | - Ensure that the chiral catalyst is the primary mediator of the reduction. - For transfer hydrogenations, ensure the hydrogen donor is compatible with the catalyst system.[12] | |
| Inconsistent Results | 1. Variability in Reagent Quality: - Batch-to-batch variation in catalyst, ligand, or solvent quality. | - Source reagents from a reputable supplier and consider testing new batches before use in critical experiments. |
| 2. Inconsistent Reaction Setup: - Variations in stirring speed, heating/cooling rates, or reaction time. | - Standardize all experimental parameters to ensure reproducibility. | |
| Low Reaction Conversion | 1. Catalyst Deactivation: - Presence of catalyst poisons (e.g., water, oxygen).[4] | - Use anhydrous solvents and degas the reaction mixture. - Ensure all glassware is thoroughly dried. |
| 2. Insufficient Reaction Time or Temperature: - The reaction may not have reached completion. | - Monitor the reaction progress over time using techniques like TLC or GC. - A modest increase in temperature may be necessary, but monitor the effect on enantioselectivity.[4] |
Visualizing the Troubleshooting Workflow
To aid in systematically diagnosing issues with low enantioselectivity, the following workflow diagram can be utilized.
Caption: A decision tree for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor enantioselectivity in the asymmetric reduction of 2-phenylcyclohexanone?
A1: One of the most frequent culprits is the quality and handling of the chiral catalyst and ligand. The enantiomeric purity of these components is paramount, as any contamination with the opposite enantiomer will directly decrease the e.e. of the product.[3] Furthermore, many catalysts used for asymmetric hydrogenation, such as those based on ruthenium-BINAP complexes, are sensitive to air and moisture.[13][14] Improper handling can lead to catalyst deactivation and a subsequent drop in both catalytic activity and enantioselectivity.
Q2: How significantly does temperature affect the enantioselectivity of the reaction?
A2: Temperature is a critical parameter in asymmetric catalysis. Generally, lowering the reaction temperature enhances enantioselectivity.[6] This is because the desired and undesired enantiomers are formed via diastereomeric transition states with different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher e.e.[7] However, excessively low temperatures can drastically reduce the reaction rate, so an optimal balance must be found.
Q3: Can the choice of solvent influence the stereochemical outcome?
A3: Absolutely. The solvent can play a crucial role in stabilizing the transition state of the enantioselective step and can influence the conformation of the catalyst-substrate complex.[9][10] A change in solvent polarity or coordinating ability can lead to a significant change in enantioselectivity.[8] For instance, in some catalytic systems, a switch from a non-polar solvent like toluene to a polar one like methanol can even invert the sense of enantioselection.[10] Therefore, screening a range of solvents is a valuable optimization strategy.
Q4: My reaction is sluggish and gives low e.e. What should I investigate first?
A4: When faced with both low conversion and low enantioselectivity, the primary suspect is often catalyst deactivation.[4] Ensure that all reagents and solvents are scrupulously dried and that the reaction is performed under a strictly inert atmosphere. The presence of water or oxygen can irreversibly damage many sensitive catalysts. It is also prudent to verify the stoichiometry of your reagents, as an insufficient amount of the reducing agent can lead to incomplete conversion.
Q5: How can I be sure that my starting 2-phenylcyclohexanone is not the source of the problem?
A5: Impurities in the starting material can interfere with the catalyst or participate in side reactions, both of which can negatively impact enantioselectivity. It is good practice to purify the 2-phenylcyclohexanone, for example, by distillation or column chromatography, before use.[11] You can verify its purity by techniques such as GC-MS or NMR spectroscopy.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Phenylcyclohexanone using a Ru-BINAP Catalyst
This protocol provides a general starting point for the asymmetric hydrogenation of 2-phenylcyclohexanone. Optimization of catalyst, ligand, solvent, temperature, and pressure may be required.
Materials:
-
2-Phenylcyclohexanone
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar pre-catalyst
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or isopropanol)
-
High-purity hydrogen gas
-
Schlenk flask or high-pressure autoclave
-
Standard Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask or an autoclave insert with the Ru-BINAP pre-catalyst (e.g., 0.1-1 mol%).
-
Reaction Setup: Add the anhydrous, degassed solvent to the vessel containing the catalyst.
-
Substrate Addition: Add 2-phenylcyclohexanone (1.0 equivalent) to the reaction vessel.
-
Hydrogenation:
-
If using a Schlenk flask, purge the flask with hydrogen gas (balloon pressure) and stir vigorously at the desired temperature (e.g., room temperature to 50 °C).
-
If using an autoclave, seal the vessel, remove it from the glovebox, and purge it with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm). Heat and stir the reaction for the specified time.
-
-
Work-up: After the reaction is complete (as determined by TLC or GC), carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Asymmetric Hydrogenation Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: A Researcher's Guide to the Separation of 2-Phenylcyclohexanol Diastereomers
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the separation of 2-Phenylcyclohexanol diastereomers. This document is structured to offer not only procedural outlines but also the underlying scientific principles and troubleshooting advice drawn from extensive experience in stereoisomer separations.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the separation of this compound diastereomers.
Q1: What are the diastereomers of this compound?
A1: this compound possesses two stereocenters, giving rise to two pairs of enantiomers that are diastereomeric to each other. These are the cis and trans diastereomers. In the cis isomer, the phenyl and hydroxyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.
Q2: Why is the separation of these diastereomers a critical step in research and development?
A2: The spatial arrangement of functional groups in a molecule dictates its interaction with other chiral molecules, such as biological receptors and enzymes. Consequently, different diastereomers of a compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. For instance, one diastereomer may be a potent therapeutic agent, while the other could be inactive or even harmful. Therefore, the isolation of stereochemically pure diastereomers is paramount in drug discovery and development to ensure safety and efficacy.
Q3: What are the key physical property differences between the cis and trans diastereomers of this compound?
A3: Diastereomers have distinct physical properties, which is the basis for their separation. The trans isomer of this compound is generally a crystalline solid with a melting point in the range of 53-55 °C, while the cis isomer is often described as an oil or a lower-melting solid.[1] This difference in crystallinity and melting point is a key factor that can be exploited for separation by fractional crystallization. Their different three-dimensional structures also lead to differences in polarity, which is the basis for chromatographic separations.
Q4: What are the primary methods for separating the diastereomers of this compound?
A4: The most common and effective methods for separating the diastereomers of this compound are:
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
-
Fractional Crystallization: This method relies on the differences in solubility and crystal lattice energy between the diastereomers in a particular solvent.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and can be used for both analytical and preparative scale purifications.
-
Chemical Derivatization: This involves reacting the alcohol with a chiral reagent to form new diastereomeric derivatives that can be more easily separated by standard chromatographic techniques.
Q5: How do I choose the most suitable separation method for my experimental needs?
A5: The choice of separation method depends on several factors:
-
Scale of Separation: For small-scale purifications (milligrams to a few grams), flash column chromatography or preparative HPLC are often the most practical choices. For larger-scale separations (multi-gram to kilograms), fractional crystallization is generally more economical and scalable.
-
Required Purity: HPLC typically offers the highest resolution and can achieve very high purity levels. Column chromatography is also effective for achieving good purity, while the efficiency of fractional crystallization can be more variable.
-
Available Equipment and Resources: HPLC systems are more specialized and expensive than the equipment required for column chromatography or crystallization.
-
Properties of the Diastereomers: The magnitude of the difference in polarity and solubility between the diastereomers will influence the ease of separation by chromatography and crystallization, respectively.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the separation of this compound diastereomers.
Troubleshooting Poor Separation in Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Co-elution of diastereomers (single spot on TLC) | The solvent system is too polar, causing both isomers to move up the column too quickly. | Decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%. |
| The solvent system is not providing enough selectivity. | Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane mixture to a dichloromethane/hexane or ether/hexane mixture can improve separation.[2] | |
| Low resolution between peaks (streaking or overlapping bands) | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. A layer of sand on top of the silica gel can help maintain a flat surface. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a non-polar solvent or the initial eluent before loading it onto the column. | |
| Tailing of peaks | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. |
| The column is overloaded with the sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the mass of the silica gel. |
Troubleshooting Crystallization Issues
| Problem | Potential Cause | Recommended Solution |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling rate is too fast. | Dilute the solution with more solvent and allow it to cool slowly. Seeding the solution with a pure crystal of the desired diastereomer can also promote crystallization. |
| The chosen solvent is not appropriate for crystallization. | Perform a systematic solvent screen. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. | |
| Both diastereomers crystallize together (co-crystallization). | The diastereomers have very similar solubilities in the chosen solvent. | Experiment with different solvents or solvent mixtures. Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can improve selectivity. |
| The solution is supersaturated with respect to both diastereomers. | Try to achieve a state of saturation where only the less soluble diastereomer will crystallize. This can be achieved by careful control of concentration and temperature. | |
| Low yield of the desired diastereomer. | A significant amount of the desired diastereomer remains in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization. The purity of the second crop of crystals should be checked carefully. |
| The crystallization process is not at equilibrium. | Allow the crystallization to proceed for a longer period at a low temperature to maximize the recovery of the less soluble diastereomer. |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the separation of this compound diastereomers.
Protocol 1: Separation by Flash Column Chromatography
This protocol is suitable for the separation of small to moderate quantities (up to several grams) of the diastereomeric mixture.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 95:5 hexanes:ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system will give good separation between the two diastereomer spots with the lower spot having an Rf value of approximately 0.2-0.3. The trans isomer is generally less polar and will have a higher Rf value than the cis isomer.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the diastereomeric mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure diastereomers.
-
Remove the solvent under reduced pressure to obtain the isolated cis and trans isomers of this compound.
-
Protocol 2: Separation by Fractional Crystallization
This method is particularly effective for separating the trans diastereomer, which is a crystalline solid, from the often-oily cis diastereomer.
Materials:
-
Diastereomeric mixture of this compound
-
Petroleum ether (or other suitable solvent)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the diastereomeric mixture in an Erlenmeyer flask.
-
Add a minimal amount of petroleum ether and gently heat the mixture until the solid completely dissolves.[1]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble trans isomer should begin to crystallize.
-
Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor containing the dissolved cis isomer.
-
Allow the crystals to air dry.
-
-
Purity Analysis:
-
Determine the purity of the crystallized trans-2-Phenylcyclohexanol by measuring its melting point and by analytical techniques such as NMR or HPLC.
-
The mother liquor will be enriched in the cis isomer, which can be recovered by evaporating the solvent. Further purification of the cis isomer may be required.
-
Protocol 3: Separation via Diastereomeric Ester Formation (Chemical Derivatization)
This advanced method involves converting the diastereomeric alcohols into a mixture of diastereomeric esters using a chiral acid. These new diastereomers will have larger differences in their physical properties, facilitating their separation.
Materials:
-
Diastereomeric mixture of this compound
-
Enantiomerically pure Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other chiral acylating agent
-
Pyridine or another non-nucleophilic base
-
Anhydrous dichloromethane
-
Silica gel for column chromatography
-
Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine)
Procedure:
-
Esterification:
-
Dissolve the this compound diastereomeric mixture in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of (R)-Mosher's acid chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Separation of Diastereomeric Esters:
-
The resulting mixture of diastereomeric Mosher's esters can now be separated by standard column chromatography on silica gel, as they will have different polarities.
-
-
Hydrolysis of the Separated Esters:
-
Once the diastereomeric esters are separated, each can be hydrolyzed (e.g., using LiAlH₄ or a strong base like KOH) to yield the pure, individual diastereomers of this compound.
-
Data Summaries and Visualizations
Analytical Data for Distinguishing Diastereomers
¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The key difference lies in the coupling constants of the protons on the carbons bearing the hydroxyl and phenyl groups.
| Diastereomer | Characteristic ¹H NMR Signal (Proton on C-OH) | Characteristic ¹H NMR Signal (Proton on C-Ph) |
| trans-2-Phenylcyclohexanol | Appears as a doublet of triplets with a large axial-axial coupling constant. | Appears as a doublet of triplets. |
| cis-2-Phenylcyclohexanol | Appears as a broad singlet or a narrow multiplet due to smaller equatorial-axial and equatorial-equatorial couplings. | Appears as a multiplet. |
Note: The exact chemical shifts can vary depending on the solvent and the specific enantiomer.
Workflow for Separation by Chemical Derivatization
References
common side products in the synthesis of 2-Phenylcyclohexanol
Welcome to the technical support center for the synthesis of 2-phenylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chiral auxiliary. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary side products?
A1: The three most prevalent methods for synthesizing this compound are the Grignard reaction with cyclohexene oxide, the reduction of 2-phenylcyclohexanone, and the hydroboration-oxidation of 1-phenylcyclohexene. Each route has a unique profile of potential side products.
| Synthetic Route | Primary Side Products |
| Grignard Reaction | Biphenyl, Phenylcyclopentyl carbinol, unreacted starting materials |
| Reduction of 2-Phenylcyclohexanone | cis-2-Phenylcyclohexanol (if trans is desired), Cyclohexanol |
| Hydroboration-Oxidation | 1-Phenylcyclohexanol, Diols |
Q2: My Grignard reaction is producing a significant amount of biphenyl. What is causing this, and how can I prevent it?
A2: Biphenyl formation is a common issue in Grignar reactions and is primarily caused by the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[1][2] This is often exacerbated by high local concentrations of bromobenzene and elevated reaction temperatures.[2]
-
Causality: The formation of the Grignard reagent is not instantaneous. If the addition rate of bromobenzene is too high, it can react with the already-formed phenylmagnesium bromide.
-
Troubleshooting:
-
Slow Addition: Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the halide.[3]
-
Temperature Control: Maintain a gentle reflux; excessive heat can promote the coupling side reaction.
-
Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the bromobenzene. The appearance of a cloudy or grayish mixture is a good indicator.
-
Q3: During the reduction of 2-phenylcyclohexanone with sodium borohydride, I'm getting a mixture of cis and trans isomers. How can I improve the stereoselectivity for the trans isomer?
A3: The stereochemical outcome of the reduction of cyclic ketones is influenced by steric and electronic factors. Sodium borohydride (NaBH₄) is a relatively small reducing agent, and its approach to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexanone ring, leading to a mixture of diastereomers.[4][5]
-
Mechanistic Insight: Axial attack of the hydride leads to the equatorial alcohol (trans-2-phenylcyclohexanol), which is generally the thermodynamically more stable product. Equatorial attack results in the axial alcohol (cis-2-phenylcyclohexanol), often the kinetic product.
-
Optimization Strategies:
-
Choice of Reducing Agent: While NaBH₄ is common, bulkier reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) can exhibit higher stereoselectivity for the thermodynamically favored product due to increased steric hindrance.
-
Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamic product.[6]
-
Solvent: The choice of solvent can influence the transition state energies and thus the stereoselectivity. Protic solvents like ethanol are commonly used with NaBH₄.[7][8]
-
Q4: I'm observing the formation of 1-phenylcyclohexanol during the hydroboration-oxidation of 1-phenylcyclohexene. Why is this happening?
A4: Hydroboration-oxidation is designed to be an anti-Markovnikov addition of water across a double bond.[9] The formation of 1-phenylcyclohexanol, the Markovnikov product, suggests that a competing reaction pathway is occurring.
-
Potential Cause: This is often due to the presence of acidic impurities or the use of an inappropriate workup procedure. Acid-catalyzed hydration of the alkene can compete with hydroboration, leading to the formation of a stable benzylic carbocation intermediate, which then reacts with water to yield the Markovnikov product.[10][11]
-
Preventative Measures:
-
Use Purified Reagents: Ensure that the 1-phenylcyclohexene and the tetrahydrofuran (THF) solvent are pure and free of acidic contaminants.
-
Standard Workup: Adhere strictly to the basic oxidative workup using hydrogen peroxide and sodium hydroxide, which is characteristic of the hydroboration-oxidation sequence.[12]
-
Troubleshooting Guides
Issue 1: Ring Contraction during Grignard Synthesis
Symptom: You have isolated a significant amount of a cyclopentyl derivative, such as phenylcyclopentyl carbinol, instead of the expected this compound.
Root Cause Analysis: Epoxides, like cyclohexene oxide, can undergo rearrangement in the presence of Lewis acids.[13] The magnesium bromide (MgBr₂) present in the Grignard reagent mixture can act as a Lewis acid, catalyzing the ring contraction of cyclohexene oxide to cyclopentanecarboxaldehyde. The Grignard reagent then adds to this aldehyde, yielding the undesired side product.[13]
Troubleshooting Protocol:
-
Minimize Lewis Acidity: The addition of a copper(I) catalyst, such as copper(I) chloride, can favor the desired 1,2-addition to the epoxide over the rearrangement pathway.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., -30°C to 0°C) can suppress the rearrangement.[3]
-
Order of Addition: Adding the Grignard reagent to the cyclohexene oxide (inverse addition) can sometimes minimize side reactions, although this is less common.
Issue 2: Over-reduction in Catalytic Hydrogenation
Symptom: During the catalytic hydrogenation of 2-phenylcyclohexanone to this compound, you are observing the formation of cyclohexanol and other fully saturated byproducts.
Root Cause Analysis: Catalytic hydrogenation can be difficult to stop at the desired ketone reduction stage.[14] The phenyl ring can also be hydrogenated under certain conditions, and hydrogenolysis of the C-O bond can occur, leading to the formation of phenylcyclohexane. Over-hydrogenation to cyclohexanol is a common side reaction.[15]
Optimization Workflow:
Caption: Workflow for optimizing catalytic hydrogenation.
Detailed Steps:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common choice, but other catalysts like platinum oxide (PtO₂) or rhodium on alumina may offer better selectivity.[16]
-
Hydrogen Pressure: High hydrogen pressure can drive the reaction towards over-reduction. Experiment with lower pressures to find a balance between reaction rate and selectivity.
-
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of competing side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing further reduction of the product.
Issue 3: Incomplete Reaction in Hydroboration-Oxidation
Symptom: After the oxidative workup, you still have a significant amount of unreacted 1-phenylcyclohexene.
Root Cause Analysis: The hydroboration of sterically hindered or electronically deactivated alkenes can be slow.[3] In the case of 1-phenylcyclohexene, the phenyl group can influence the reactivity of the double bond.
Troubleshooting Protocol:
-
Choice of Borane Reagent: While borane-THF complex (BH₃·THF) is common, more reactive borane sources like diborane generated in situ or borane dimethyl sulfide (BMS) can improve conversion. For highly hindered alkenes, less sterically demanding boranes may be beneficial.
-
Reaction Time and Temperature: The hydroboration of 1-phenylcyclohexene can be slow, sometimes requiring extended reaction times (e.g., several hours to days) at 0°C to room temperature to go to completion.[3]
-
Stoichiometry: Ensure that a slight excess of the borane reagent is used to account for any potential decomposition or reaction with trace impurities.
Experimental Protocols
Protocol 1: Grignard Synthesis of trans-2-Phenylcyclohexanol
This protocol is adapted from established procedures and emphasizes techniques to minimize side product formation.[3]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexene oxide
-
Copper(I) chloride (optional, as a catalyst)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings in the flask with a small crystal of iodine to aid initiation. Add a small portion of a solution of bromobenzene in anhydrous THF via the addition funnel. Once the reaction initiates (as evidenced by gentle bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Cyclohexene Oxide: After the Grignard reagent formation is complete, cool the mixture to -30°C. If using, add a catalytic amount of copper(I) chloride. Add a solution of cyclohexene oxide in anhydrous THF dropwise over 1-2 hours, maintaining the low temperature.
-
Quenching and Workup: Allow the reaction to warm to 0°C and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, extract the aqueous layer with ether, combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from pentane or by column chromatography.[3][17]
Protocol 2: Sodium Borohydride Reduction of 2-Phenylcyclohexanone
This protocol outlines a standard procedure for the reduction of a ketone to a secondary alcohol.[8][18]
Materials:
-
2-Phenylcyclohexanone
-
Sodium borohydride
-
Ethanol
-
Water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylcyclohexanone in ethanol and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride in small portions to the cooled solution with stirring. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone is no longer visible.
-
Workup: After 15 minutes, add water to quench the excess sodium borohydride.[8] Heat the solution to boiling and add more hot water until the solution becomes cloudy, indicating saturation.[8]
-
Isolation: Allow the solution to cool to room temperature, which should induce crystallization of the product. Collect the crystals by vacuum filtration.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to improve purity.
Mechanistic Insights
Caption: Competing pathways in Grignard and Reduction syntheses.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. odinity.com [odinity.com]
- 6. benchchem.com [benchchem.com]
- 7. research.vu.nl [research.vu.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. osti.gov [osti.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Sharpless Asymmetric Dihydroxylation: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation (AD). This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone reaction for the synthesis of chiral vicinal diols. Here, we move beyond standard protocols to address the nuanced challenges you may encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the causality behind experimental outcomes, ensuring robust and reproducible results.
Section 1: Understanding the Core Reaction
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting a prochiral alkene into a chiral diol with high enantioselectivity.[1][2][3] The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[1][4][5] A stoichiometric co-oxidant is required to regenerate the Os(VIII) catalyst, allowing the use of the highly toxic and expensive osmium in catalytic quantities.[6][7]
Key Reaction Components:
| Component | Function | Common Examples |
| Osmium Catalyst | The primary oxidant that adds across the double bond. | OsO₄, Potassium Osmate (K₂OsO₂(OH)₄)[8] |
| Chiral Ligand | Controls the facial selectivity of the dihydroxylation, dictating the product's stereochemistry. | (DHQ)₂PHAL, (DHQD)₂PHAL[9][10] |
| Co-oxidant | Regenerates the Os(VIII) catalyst from the reduced Os(VI) species. | Potassium Ferricyanide (K₃[Fe(CN)₆]), N-Methylmorpholine N-oxide (NMO)[6][9] |
| Base | Maintains the optimal slightly basic pH for the reaction. | Potassium Carbonate (K₂CO₃)[8] |
| Solvent System | Typically a biphasic mixture to dissolve both organic substrate and inorganic salts. | tert-Butanol/Water (1:1)[11] |
| Additive (Optional) | Can accelerate the hydrolysis step and improve rates for certain substrates. | Methanesulfonamide (CH₃SO₂NH₂)[6][12] |
Commercially available "AD-mix" preparations contain the osmium catalyst, chiral ligand, co-oxidant, and base in optimized ratios, simplifying experimental setup.[6][13][14]
-
AD-mix-α contains the dihydroquinine (DHQ)-based ligand, (DHQ)₂PHAL.[6][8]
-
AD-mix-β contains the dihydroquinidine (DHQD)-based ligand, (DHQD)₂PHAL.[6][8]
The Catalytic Cycle
The reaction proceeds through a primary catalytic cycle that delivers high enantioselectivity. Understanding this cycle is crucial for troubleshooting.
Caption: The primary catalytic cycle of the Sharpless AD.
The process begins with the [3+2]-cycloaddition of the chiral OsO₄-ligand complex to the alkene, forming a cyclic osmate ester.[6][12] This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium(VI) species. The co-oxidant regenerates the osmium(VIII) complex, allowing the cycle to continue.[6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the Sharpless AD reaction in a practical question-and-answer format.
Category 1: Low Enantioselectivity (ee)
Question: My reaction works, but the enantiomeric excess (ee) is much lower than expected. What are the likely causes?
Answer: Low enantioselectivity is one of the most common issues and often points to the intrusion of a competing, non-selective reaction pathway known as the "second catalytic cycle."
Core Problem: The Second Catalytic Cycle If the hydrolysis of the osmate ester intermediate (4) is slow, it can be oxidized back to an Os(VIII)-diol complex before the diol product is released.[6][7] This Os(VIII)-diol complex can then dihydroxylate another alkene molecule, but this secondary pathway generally provides much lower enantioselectivity.[6][7]
Caption: Decision workflow for troubleshooting low ee.
Actionable Solutions:
-
Accelerate Hydrolysis: For many non-terminal alkenes, the hydrolysis step is slow. The addition of one equivalent of methanesulfonamide (MsNH₂) can significantly accelerate this step, favoring the primary catalytic cycle.[6][7][10][12] This is a standard additive for most substrate classes except for some terminal alkenes.[15]
-
Increase Ligand Concentration: The secondary pathway can be suppressed by using a higher molar concentration of the chiral ligand.[6][7] If you are not using a pre-made AD-mix, ensure your ligand-to-osmium ratio is optimal. For particularly difficult substrates, using formulations with higher ligand content (sometimes called "Super AD-mix") can be beneficial.[10]
-
Control the Temperature: The Sharpless AD is typically run at 0°C.[2][11] Higher temperatures can decrease enantioselectivity. While the relationship between temperature and ee can be complex, maintaining a low and consistent temperature is crucial for reproducibility.[16][17]
-
Verify Ligand Purity: An impure or degraded chiral ligand is a primary suspect for low ee.[15] Ensure you are using a fresh, high-purity sample.
Category 2: Low or No Yield
Question: My starting material is not being consumed, or the reaction stalls, resulting in a low yield. What should I check?
Answer: A stalled reaction or low yield points to issues with the catalytic system's activity or stability.
Actionable Solutions:
-
Check Reagent Quality and Stoichiometry:
-
Co-oxidant: The co-oxidant (K₃[Fe(CN)₆] or NMO) is consumed stoichiometrically. Ensure you have added at least 3 equivalents and that it is of high quality. Old or impure co-oxidant is a common cause of catalyst deactivation.[15]
-
Catalyst: The osmium catalyst itself may be inactive. Use a fresh source of K₂OsO₂(OH)₄.[15]
-
Substrate: Impurities in the alkene starting material can poison the catalyst. Ensure your substrate is pure.
-
-
Ensure Vigorous Stirring: The standard t-BuOH/water system is biphasic. Vigorous stirring is essential to ensure adequate mixing and facilitate the reaction between the organic substrate and the aqueous reagents.[8] If the layers are not properly mixed, the reaction rate will be severely limited.
-
Optimize for Electron-Deficient Alkenes: Osmium tetroxide is an electrophilic oxidant and reacts slowly with electron-deficient alkenes.[6][7] Maintaining a slightly acidic pH can sometimes accelerate the reaction for these substrates.[6][7]
-
Consider Reaction Time: While many substrates react within 6-24 hours at 0°C, some sterically hindered or electron-poor alkenes may require longer reaction times or slightly elevated temperatures (e.g., room temperature).[2][7] Monitor the reaction by TLC or GC to determine the optimal time.
Category 3: Workup and Purification Issues
Question: I have a complex mixture after quenching the reaction, making purification difficult. How can I improve my workup procedure?
Answer: A clean workup is vital for isolating the diol product. The key is to effectively quench the oxidant and break down the osmate esters.
Standard Quenching and Workup Protocol:
-
Quench: Once the reaction is complete (as monitored by TLC), add a reducing agent to quench any excess oxidant and osmium species. Solid sodium sulfite (Na₂SO₃) is commonly used (approx. 1.5 g per 1.4 g of AD-mix).[2] Stir for at least one hour at room temperature.
-
Extraction: Add an organic solvent like ethyl acetate.[2] The diol product will move to the organic layer. Separate the layers.
-
Back-Extraction: Extract the aqueous layer 2-3 times more with the organic solvent to recover all the product.[2]
-
Wash & Dry: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.[2]
-
Purification: After removing the solvent under reduced pressure, the crude diol can be purified, typically by flash column chromatography on silica gel.[2]
Troubleshooting Tip: If you observe emulsions during extraction, adding more brine or allowing the mixture to stand can help break them. If the product is partially water-soluble, saturating the aqueous layer with NaCl before extraction can improve recovery into the organic phase.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose between AD-mix-α and AD-mix-β? The choice depends entirely on which enantiomer of the diol you wish to synthesize. The two mixes contain pseudoenantiomeric ligands and deliver opposite stereochemical outcomes.[8] A widely used mnemonic helps predict the outcome: draw the alkene with the largest substituents in the plane of the screen. AD-mix-β delivers the hydroxyl groups from the "top" face, while AD-mix-α delivers them from the "bottom" face.[8]
Q2: What is the substrate scope? Are there any alkenes that don't work well? The Sharpless AD is remarkably versatile and works on a wide range of alkenes.[6][12] It is often most effective for trans-disubstituted alkenes.[9][18] However, some classes are more challenging:
-
Cis-disubstituted alkenes: Generally give lower enantioselectivity compared to their trans counterparts.[7][11][18] This is often attributed to steric clashes between the cis-substituents and the chiral ligand.[19]
-
Tetrasubstituted alkenes: Can be very slow to react due to steric hindrance.
-
1,1-disubstituted alkenes: Can also be challenging substrates.[4]
Q3: Is it necessary to add methanesulfonamide (MsNH₂)? For 1,2-disubstituted, trisubstituted, and tetrasubstituted alkenes, the addition of one equivalent of MsNH₂ is highly recommended.[7] It accelerates the rate-limiting hydrolysis of the osmate ester, preventing the second catalytic cycle and thereby improving both reaction rate and enantioselectivity.[6][12] For many terminal alkenes, it is not necessary and may sometimes be omitted.[15]
Q4: Can I use a different co-oxidant like NMO instead of K₃[Fe(CN)₆]? Yes, N-methylmorpholine N-oxide (NMO) can be used as the co-oxidant, which is known as the Upjohn dihydroxylation.[6] However, for achieving the highest levels of enantioselectivity in the asymmetric version, the K₃[Fe(CN)₆] system in a t-BuOH/water solvent is generally superior.[10] The ferricyanide system is believed to be more effective at promoting the primary catalytic cycle.[10]
Q5: What are the main safety precautions for this reaction? The primary hazard is osmium tetroxide and its precursor, potassium osmate. These compounds are highly toxic, volatile (for OsO₄), and can cause severe burns upon contact, particularly to the eyes. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. wikiwand.com [wikiwand.com]
- 13. AD-mix - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Temperature Effects in Asymmetric Dihydroxylation: Evidence for a Stepwise Mechanism | Scilit [scilit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Lipase-Catalyzed Resolution of 2-Phenylcyclohexanol
Welcome to the technical support center for the lipase-catalyzed kinetic resolution of 2-phenylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during this valuable enantioselective transformation.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Conversion of Racemic this compound
Question: My lipase-catalyzed resolution of this compound is showing very low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion is a common issue that can stem from several factors, ranging from enzyme health to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
1. Verify Enzyme Activity:
-
Cause: The lipase may be inactive due to improper storage, handling, or expiration.
-
Troubleshooting Steps:
-
Confirm that the enzyme has been stored at the recommended temperature and protected from moisture.
-
Perform a standard activity assay using a known substrate, such as the hydrolysis of p-nitrophenyl palmitate, to verify the lipase's catalytic competence.[1]
-
If the activity is low, consider using a fresh batch of the enzyme.
-
2. Optimize Reaction Conditions:
-
Cause: The temperature, pH (in aqueous environments), and solvent choice significantly impact lipase activity.[1][2]
-
Troubleshooting Steps:
-
Temperature: While many lipases are robust, their optimal temperature can vary. For instance, some lipases exhibit maximum activity at temperatures between 40-50°C.[1] Experiment with a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for your specific lipase.
-
Solvent: The choice of organic solvent is critical. Lipases generally show higher activity in hydrophobic solvents (e.g., hexane, heptane, isooctane) compared to polar, water-miscible solvents which can strip essential water from the enzyme's surface and lead to deactivation.[2][3][4] If you are using a more polar solvent, consider switching to a non-polar alternative.
-
Agitation: Ensure adequate mixing to overcome mass transfer limitations, especially when using immobilized enzymes. A stirring speed of 200-400 rpm is often a good starting point.[5]
-
3. Assess Substrate and Acyl Donor Suitability:
-
Cause: The structure of the substrate and the choice of acyl donor can influence the reaction rate.
-
Troubleshooting Steps:
-
Acyl Donor: Vinyl acetate is a commonly used and effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[5][6][7] If you are using a different acyl donor, such as an acid anhydride or another ester, consider switching to vinyl acetate. The reactivity of the acyl donor can also be influenced by electron-withdrawing or donating groups.[8]
-
Substrate Concentration: High concentrations of the alcohol or acyl donor can sometimes lead to substrate inhibition.[9] Try running the reaction at a lower substrate concentration to see if the conversion improves.
-
4. Check for Sufficient Water Activity:
-
Cause: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation, even in organic solvents.[10][11]
-
Troubleshooting Steps:
-
Ensure that the organic solvent used is not "super-dry." While excessive water can promote the reverse hydrolysis reaction, a certain amount is essential. The optimal water activity (aw) can vary, but often a small amount of added water or using a solvent with a defined water content can be beneficial.[11][12][13]
-
Issue 2: Low Enantioselectivity (Low ee)
Question: My reaction is proceeding, but the enantiomeric excess (ee) of both the remaining alcohol and the formed ester is poor. How can I improve the enantioselectivity?
Answer:
Achieving high enantioselectivity is the primary goal of kinetic resolution. Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of this compound.
1. Screen Different Lipases:
-
Cause: Enantioselectivity is highly dependent on the specific lipase used.
-
Troubleshooting Steps:
-
Screen a panel of commercially available lipases from different microbial sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Rhizomucor miehei lipase).[14][15][16] For the resolution of 2-substituted cycloalkanols, lipases from Pseudomonas cepacia and Candida antarctica B have shown high enantioselectivity.[7]
-
Consider both free and immobilized forms of the lipases, as immobilization can sometimes enhance stability and enantioselectivity.[14]
-
2. Optimize the Solvent System:
-
Cause: The solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity.[2]
-
Troubleshooting Steps:
3. Modify the Acyl Donor:
-
Cause: The structure of the acyl donor can impact how the substrate fits into the enzyme's active site.
-
Troubleshooting Steps:
4. Control the Reaction Temperature:
-
Cause: Temperature can affect the flexibility of the enzyme and the thermodynamics of the reaction, which in turn influences enantioselectivity.[19]
-
Troubleshooting Steps:
-
Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate.[14]
-
5. Monitor the Reaction to ~50% Conversion:
-
Cause: The highest enantiomeric excess for both the unreacted substrate and the product is typically achieved at or near 50% conversion in a kinetic resolution.[20]
-
Troubleshooting Steps:
-
Carefully monitor the reaction progress using an appropriate analytical technique (e.g., chiral GC or HPLC).[21]
-
Stop the reaction when it reaches approximately 50% conversion to maximize the enantiopurity of both components.
-
Frequently Asked Questions (FAQs)
Q1: Which lipase is generally the best for the resolution of this compound?
While there is no single "best" lipase for all substrates, lipases from Pseudomonas cepacia (often available as Amano Lipase PS) and Candida antarctica Lipase B (often available as Novozym 435) have been reported to be highly effective for the resolution of 2-substituted cycloalkanols, including this compound, often providing high enantioselectivity (E > 200).[7] It is always recommended to perform a screening of several lipases to find the optimal one for your specific conditions.[6][15]
Q2: What is a typical experimental setup for the lipase-catalyzed resolution of this compound?
A general protocol would involve dissolving racemic this compound in a suitable anhydrous organic solvent (e.g., hexane or diisopropyl ether).[6][7] The lipase (often immobilized, at a loading of 10-20% by weight of the substrate) is then added, followed by the acyl donor (typically vinyl acetate, ~1.5 equivalents).[21] The reaction mixture is stirred at a controlled temperature (e.g., 40°C) and monitored by chiral GC or HPLC until approximately 50% conversion is reached.[21] The enzyme is then filtered off, and the remaining alcohol and the formed ester are separated by column chromatography.[21]
Q3: How do I monitor the progress of the reaction?
The most common methods for monitoring the progress of a kinetic resolution are chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).[22][23] These techniques allow you to simultaneously determine the conversion (by measuring the relative amounts of substrate and product) and the enantiomeric excess of both the remaining alcohol and the formed ester.[21]
Q4: Can the lipase be reused?
Yes, one of the major advantages of using immobilized lipases is their reusability. After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed substrate or product, and then dried before being used in subsequent reactions.[5][21] This significantly reduces the overall cost of the process.
Q5: My reaction seems to have stalled before reaching 50% conversion. What could be the cause?
Enzyme deactivation during the reaction can cause it to stall.[24] This could be due to factors such as unfavorable solvent interactions, extreme temperatures, or inhibition by byproducts.[25] For example, some lipases can be inactivated by alcohols like methanol, although this is less of a concern with the substrates in this specific resolution.[25] Another possibility is that the reaction has reached equilibrium. If you are not using an irreversible acyl donor like vinyl acetate, the reverse reaction (hydrolysis of the ester) can become significant.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for the lipase-catalyzed kinetic resolution of this compound.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Troubleshooting Logic
This flowchart provides a logical path for troubleshooting common issues.
Caption: Troubleshooting flowchart for lipase-catalyzed resolution.
Data Summary
The choice of lipase and solvent can dramatically affect the outcome of the resolution. The following table summarizes general trends observed in the literature.
| Lipase Source | Common Solvent(s) | Typical Enantioselectivity (E-value) | Reference(s) |
| Pseudomonas cepacia (PCL) | Diisopropyl ether, Diethyl ether | High (>200) | [7] |
| Candida antarctica B (CALB) | Heptane, THF, Toluene | High (>200) | [5][7] |
| Rhizomucor miehei | Heptane | Variable, often lower than PCL/CALB | [14] |
| Porcine Pancreas Lipase (PPL) | Hexane | Variable | [26] |
References
- 1. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids [jstage.jst.go.jp]
- 9. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 12. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Bot Verification [techniumscience.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
effect of temperature on the stereoselectivity of 2-Phenylcyclohexanol reactions
Introduction for the Researcher
Welcome to the technical support guide for navigating the complexities of stereoselectivity in reactions involving 2-phenylcyclohexanol. As researchers and drug development professionals, achieving precise control over stereochemical outcomes is paramount. One of the most powerful, yet sometimes counterintuitive, parameters at your disposal is reaction temperature.
This guide moves beyond simple protocols to explain the underlying principles governing how temperature dictates product distribution. We will explore the concepts of kinetic and thermodynamic control, provide actionable troubleshooting advice for common synthetic challenges, and equip you with the experimental designs needed to optimize your reactions. The information herein is structured to serve as a practical resource in the lab, helping you to rationalize unexpected results and strategically manipulate reaction conditions to achieve your desired stereoisomer.
Frequently Asked Questions (FAQs): The Fundamentals of Temperature and Stereoselectivity
This section addresses the core principles that govern the relationship between reaction temperature and the stereochemical outcome of a reaction.
Q1: What is the fundamental principle behind temperature's effect on stereoselectivity?
A: The effect of temperature on stereoselectivity is primarily governed by the principles of kinetic versus thermodynamic control .[1][2][3] In a reaction where multiple stereoisomeric products can be formed, they often arise from different transition states with varying activation energies.
-
Kinetic Control: At low temperatures and for short reaction times , the reaction is often under kinetic control.[3][4][5] The major product formed is the one that proceeds through the transition state with the lowest activation energy (Ea), meaning it is the product that forms the fastest.[1][2] These reactions are frequently irreversible under these conditions.[4]
-
Thermodynamic Control: At higher temperatures and for longer reaction times , the system has enough energy to overcome the activation barriers of all possible pathways, including the reverse reactions.[4][5] This allows an equilibrium to be established. The major product will be the most thermodynamically stable stereoisomer (the one with the lowest Gibbs free energy, G), regardless of how fast it is formed.[1][2][3]
Essentially, temperature provides the energy to either "lock in" the fastest-forming product (low temp) or allow the reaction to "sample" all possibilities and settle on the most stable one (high temp).[5]
Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Q2: My reaction is giving a mixture of stereoisomers. How can I determine if it's under kinetic or thermodynamic control?
A: You can diagnose the controlling regime by systematically varying the reaction conditions and monitoring the product ratio over time.
-
Time-Course Study: Run the reaction at a constant temperature and take aliquots at different time points. Analyze the ratio of stereoisomers.
-
If the product ratio changes over time, with an initial major product being replaced by another, the reaction is likely equilibrating towards thermodynamic control.[1] The initially favored product is the kinetic one.
-
If the product ratio remains constant throughout the reaction, it is likely under kinetic control.[4]
-
-
Temperature Variation: Run the reaction to completion at two different temperatures (e.g., -20°C and 60°C) for the same amount of time.
-
If the product ratio is significantly different at the two temperatures, this indicates that both kinetic and thermodynamic pathways are accessible. Low temperatures will favor the kinetic product, while high temperatures will favor the thermodynamic one.[5]
-
If a reaction is under thermodynamic control at a certain temperature, it will also be under thermodynamic control at a higher temperature.[1] Conversely, if it's under kinetic control, it will remain so at any lower temperature.[1]
-
Q3: Is it always true that lowering the temperature will improve stereoselectivity?
A: Not necessarily, although it is a very common outcome, especially for diastereoselective reactions.[6] Lowering the temperature decreases the available thermal energy, making it more difficult for the reaction to proceed via the higher-energy transition state. This amplifies the difference in reaction rates between the two pathways, often leading to higher selectivity for the kinetic product.
However, the effect can be complex:
-
Enzymatic Reactions: In biocatalysis, the effect of temperature on stereoselectivity can be unpredictable. For some enzymes, selectivity increases with temperature, while for others it decreases.[7][8]
-
Reversal of Selectivity: In rare cases, a change in temperature can even reverse the enantioselectivity of a reaction.[9] This can be due to complex relationships between enthalpic and entropic contributions to the free energy of activation at different temperatures.[9]
Therefore, while cooling is a primary strategy for enhancing kinetic selectivity, it is not a universal solution and requires experimental validation.
Troubleshooting Guides & Experimental Protocols
This section provides practical advice for specific reactions of this compound, formatted as common problems encountered in the lab.
Scenario 1: Oxidation of cis-2-Phenylcyclohexanol
Problem: "I am oxidizing cis-(1S,2S)-2-phenylcyclohexanol to the corresponding ketone, 2-phenylcyclohexanone. However, I am observing significant epimerization, resulting in a mixture of cis and trans starting material and a lower-than-expected yield of the desired ketone. How can I suppress this side reaction?"
Underlying Cause: The desired oxidation produces 2-phenylcyclohexanone. This ketone has an enolizable proton at the C2 position (the carbon bearing the phenyl group). Under certain conditions (basic or even mildly acidic, depending on the oxidant), this ketone can enolize and then re-protonate from either face, leading to racemization at that center. Furthermore, if the reaction conditions are harsh, they might promote equilibration of the starting alcohol itself. Temperature plays a key role here; higher temperatures provide the activation energy needed for these unwanted equilibration/epimerization pathways.
Troubleshooting Protocol: Temperature Optimization for Oxidation
This protocol aims to find the optimal temperature to maximize the rate of oxidation while minimizing the rate of epimerization.
1. Baseline Establishment:
-
Run the reaction using your current standard conditions (e.g., PCC in CH₂Cl₂ at room temperature).
-
Quench the reaction after a set time (e.g., 2 hours).
-
Analyze the crude product mixture using chiral HPLC or GC to determine the ratio of cis-alcohol, trans-alcohol, and the ketone product. This is your baseline.
2. Temperature Screening:
-
Set up three parallel reactions in temperature-controlled baths.
-
Reaction A: 0°C (ice bath)
-
Reaction B: -20°C (e.g., dry ice/acetonitrile bath)
-
Reaction C: -78°C (dry ice/acetone bath)
-
Initiate all reactions simultaneously by adding the oxidant.
-
Monitor the reactions by TLC. Since lower temperatures will slow the reaction, expect longer reaction times.
-
Once the starting material is consumed (or after a fixed, extended period like 24 hours), quench the reactions.
-
Analyze the product distribution for each temperature as done in the baseline step.
3. Data Analysis and Optimization:
-
Compare the product ratios from each temperature. You are looking for the temperature that gives the highest conversion to the ketone with the lowest amount of the undesired trans-2-phenylcyclohexanol.
-
Summarize your findings in a table.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | cis-Alcohol : trans-Alcohol Ratio | Ketone Yield (%) |
| 25 (Room Temp) | 2 | 95 | 85 : 15 | 80 |
| 0 | 6 | 98 | 95 : 5 | 93 |
| -20 | 18 | 99 | >99 : 1 | 98 |
| -78 | 24+ | 40 | >99 : 1 | 40 |
| (Note: Data is hypothetical for illustrative purposes.) |
From this hypothetical data, -20°C would be the optimal temperature, as it provides excellent stereopreservation and high conversion.
Scenario 2: Kinetic Resolution via Esterification
Problem: "I am attempting a lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexanol via acylation. The enantiomeric excess (e.e.) of the recovered starting material is poor, below 50%, even at 50% conversion. Can temperature be used to improve the enzyme's selectivity (E-value)?"
Underlying Cause: Enzymatic reactions are highly sensitive to temperature.[8] Temperature affects the enzyme's conformational flexibility and the vibrational energies of both the enzyme and the substrate within the active site. This can alter the energies of the diastereomeric transition states for the reaction of the two enantiomers, thereby changing the enantioselectivity. The relationship is not always linear; for some enzymes, selectivity increases with temperature, while for others, it decreases.[7]
Experimental Workflow: Temperature Screening for Enzymatic Resolution
This workflow is designed to identify the optimal temperature for maximizing the enantioselectivity of the lipase.
Caption: Workflow for temperature optimization in enzymatic kinetic resolution.
Detailed Protocol:
-
Preparation: Prepare a stock solution of racemic trans-2-phenylcyclohexanol, an acyl donor (e.g., vinyl acetate), and a suitable organic solvent (e.g., toluene).
-
Reaction Setup: In four separate, temperature-controlled shaker flasks, add the lipase (e.g., Candida antarctica lipase B), the stock solution, and initiate stirring.
-
Flask 1: 20°C
-
Flask 2: 30°C
-
Flask 3: 40°C
-
Flask 4: 50°C
-
-
Monitoring: Withdraw small aliquots from each flask periodically (e.g., every 2 hours) and analyze by GC or TLC to monitor the conversion of the starting material.
-
Quenching: When the conversion in a given flask reaches approximately 50%, filter off the enzyme to quench the reaction. Note the time taken.
-
Workup and Analysis:
-
For each quenched reaction, remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the formed ester using column chromatography.
-
Determine the enantiomeric excess (e.e.) of the recovered this compound for each reaction temperature using a chiral column (HPLC or GC).
-
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
dealing with emulsions during the workup of 2-Phenylcyclohexanol synthesis
Technical Support Center: 2-Phenylcyclohexanol Synthesis
Welcome to the technical support center for challenges encountered during organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working on the synthesis of this compound and are facing difficulties with emulsion formation during the aqueous workup. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding emulsion formation in the context of the Grignard synthesis of this compound.
Q1: What exactly is an emulsion and why is it forming during my workup?
A1: An emulsion is a stable mixture of two or more immiscible liquids (like your organic solvent and the aqueous wash).[1][2] One liquid is dispersed in the other as microscopic droplets.[3] In the synthesis of this compound, which is commonly achieved via the Grignard reaction of phenylmagnesium bromide with cyclohexanone, the workup is the primary stage where emulsions occur.[4][5][6][7]
The root cause is often the presence of finely divided inorganic solids, specifically magnesium salts (e.g., Mg(OH)Br, MgSO₄), which are byproducts of quenching the Grignard reagent.[8] These tiny particles accumulate at the interface between the aqueous and organic layers, acting as stabilizing agents that prevent the microscopic droplets from coalescing into distinct layers.
Q2: Can I do anything during my experimental setup and workup to prevent emulsions from forming in the first place?
A2: Absolutely. Prevention is always a more efficient strategy than treatment.[9][10] Here are several field-proven preventative measures:
-
Gentle Mixing: During the extraction, use gentle, swirling motions or invert the separatory funnel slowly instead of vigorous shaking.[9] This provides sufficient interfacial contact for extraction without supplying the high energy needed to form a stable emulsion.
-
Careful Quenching: Add the aqueous quenching solution (e.g., saturated NH₄Cl) slowly and with efficient stirring. A rapid quench can cause rapid precipitation of magnesium salts into very fine particles that are ideal for stabilizing emulsions.
-
Solvent Evaporation: Before starting the aqueous workup, consider removing the reaction solvent (like THF or diethyl ether) on a rotary evaporator. You can then redissolve the crude residue in your desired extraction solvent (e.g., ethyl acetate, dichloromethane).[8][11] This removes the reaction solvent, which can sometimes contribute to emulsion stability.
-
Pre-emptive "Salting Out": If you consistently encounter emulsions with this reaction, add solid sodium chloride (NaCl) or a saturated NaCl solution (brine) to the aqueous quenching solution before adding it to the reaction mixture.[12][13] This increases the ionic strength of the aqueous phase, which can proactively destabilize potential emulsions.[14]
Troubleshooting Guide: An Emulsion Has Formed
This guide provides a systematic, step-by-step approach to breaking an emulsion once it has formed. Start with the simplest methods and progress to more rigorous techniques as needed.
Q3: I have a persistent emulsion. What are the first, least invasive steps I should take?
A3: When faced with an emulsion, the initial approach should always be the simplest and least disruptive to your product.
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[8][11] Many emulsions are kinetically stable but not thermodynamically stable and will break upon standing.
-
Gentle Physical Agitation: Gently swirl the separatory funnel. Alternatively, you can stir the emulsion layer slowly with a clean glass rod.[1] This can help coalesce the dispersed droplets without adding more energy.
-
"Salting Out": This is the most common and often most effective initial chemical intervention. Add a saturated solution of sodium chloride (brine) to the separatory funnel, gently mix, and allow it to stand.[9][15] You can also add solid NaCl directly.[8][11]
Q4: I've tried waiting and adding brine, but the emulsion remains. What is the next logical step?
A4: If salting out fails, the cause is very likely finely suspended solid particles. The most effective way to address this is through filtration.
-
Filtration through Celite®: This technique uses a filter aid, Celite® (diatomaceous earth), to physically remove the fine solids that are stabilizing the emulsion.[8][17] Celite is highly porous and creates a filter bed that can trap even very small particles that would pass through standard filter paper.[18]
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Wet it with the organic solvent you are using for the extraction to ensure it seals.
-
Create the Celite Slurry: In a small beaker, add a scoop of Celite (enough to form a ~1-2 cm thick pad in your funnel) and mix it with a small amount of your extraction solvent to create a thin slurry.
-
Form the Pad: With the vacuum on gently, pour the Celite slurry into the funnel. The solvent will be pulled through, leaving a flat, even pad of Celite. Wash the pad with a small amount of fresh solvent to ensure it is packed well.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture (both layers) onto the Celite pad under gentle vacuum.
-
Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse over the Celite pad to ensure all of your product is collected.
-
Separate: Transfer the filtrate back to the separatory funnel. The layers should now be distinct and easily separable.[8]
Q5: The emulsion is exceptionally stubborn and even filtration didn't fully resolve it. What are my remaining options?
A5: For the most persistent emulsions, more forceful mechanical or chemical methods may be necessary. These should be considered last resorts.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can provide the necessary force to break the emulsion.[9][19] This is a highly effective mechanical method that physically separates the phases based on density.[20]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase enough to break the emulsion.[9][10] For example, if you are using diethyl ether, adding a small amount of ethyl acetate or dichloromethane might work. Use this technique judiciously, as it complicates solvent removal later.
-
Temperature Modification:
-
Gentle Heating: Gently warming the mixture in a warm water bath can decrease the viscosity of the solution and help break the emulsion.[1] Caution: Do not overheat, especially with low-boiling solvents like diethyl ether, to avoid pressure buildup and product degradation.
-
Freezing: Cooling the mixture in an ice bath or freezer can sometimes break an emulsion. The formation of ice crystals can physically disrupt the emulsified layer.[1]
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for tackling an emulsion during your workup.
References
- 1. youtube.com [youtube.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Emulsions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. Workup [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. brainly.com [brainly.com]
- 15. chemedx.org [chemedx.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Centrifugation - Wikipedia [en.wikipedia.org]
- 20. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
Technical Support Center: Optimization of Solvent Choice for 2-Phenylcyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of solvent selection. Here, we address common issues and fundamental questions in a direct question-and-answer format to help you optimize your reaction outcomes, focusing on yield and diastereoselectivity.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on how solvent choice can be the root cause and the solution.
Q1: My yield of this compound is consistently low when using a Grignard reaction with cyclohexene oxide. What could be the solvent-related issue?
A1: Low yields in Grignard reactions are frequently traced back to solvent choice and quality. The primary functions of the solvent in this context are to solubilize the Grignard reagent and to stabilize it through coordination, without reacting with it.[1][2]
-
Probable Cause 1: Inappropriate Solvent Type. Grignard reagents are strong bases and nucleophiles that react readily with protic solvents (e.g., water, alcohols).[2] The use of any solvent with acidic protons will quench the reagent and drastically reduce your yield. You must use an aprotic ethereal solvent.
-
Solution 1: Strictly use anhydrous aprotic solvents. Diethyl ether and tetrahydrofuran (THF) are the most common and effective choices.[1][3] THF is often preferred as its higher boiling point allows for heating if the reaction is sluggish, and its greater polarity can enhance the reactivity of the Grignard reagent.[1][4][5]
-
Probable Cause 2: Solvent Contamination. Trace amounts of water or alcohol in your "anhydrous" ether or THF can significantly impact the yield. Grignard reagents are highly moisture-sensitive.[6]
-
Solution 2: Ensure your solvent is rigorously dried before use. Use a fresh bottle from a reputable supplier or dry the solvent yourself using an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF and ether). Store the dried solvent over molecular sieves under an inert atmosphere (Nitrogen or Argon).
-
Probable Cause 3: Poor Reagent Solubilization. If the phenylmagnesium bromide is not fully dissolved, its effective concentration is lower, leading to an incomplete reaction.
-
Solution 3: While both diethyl ether and THF are excellent solvents, THF is a better Lewis base and can form more stable complexes with the magnesium center, often leading to better solubility and reactivity.[1][3] If you are using diethyl ether and observing solubility issues, consider switching to or adding THF.
Q2: I am synthesizing this compound by reducing 2-phenylcyclohexanone with sodium borohydride (NaBH₄), but I'm getting a poor diastereomeric ratio (cis/trans). How can the solvent help improve selectivity?
A2: The diastereoselectivity of ketone reduction is highly dependent on the solvent system, which influences the reaction mechanism and the transition state geometry. For 2-phenylcyclohexanone, you are creating a new stereocenter adjacent to an existing one, leading to cis and trans diastereomers. The solvent plays a key role in dictating whether the reaction proceeds under "chelation control" or "non-chelation control."[7][8]
-
Probable Cause: Unintended Chelation or Lack Thereof. The relative orientation of the phenyl group and the incoming hydride is influenced by coordination effects.
-
Protic Solvents (e.g., Methanol, Ethanol): In these solvents, NaBH₄ reductions typically follow a non-chelation model (Felkin-Anh).[8] The solvent molecules solvate the ions and the carbonyl group. The hydride attacks from the sterically least hindered face, which often favors the formation of the trans isomer. The rate of reduction is also solvent-dependent, with reactivity being higher in methanol than in isopropanol.[9]
-
Aprotic Solvents with Chelating Cations: If you want to favor the cis isomer, you need to promote a chelation-controlled pathway. This is less common with NaBH₄ alone but can be induced.
-
-
Solution:
-
To favor the trans isomer: Use a small, protic solvent like methanol or ethanol at low temperatures (-78 °C). The low temperature enhances the intrinsic steric and electronic preferences of the molecule.[9]
-
To favor the cis isomer (via Chelation Control): This typically requires a reducing agent that contains a multivalent metal cation. While NaBH₄ is not ideal for this, you can add a Lewis acid like CeCl₃ (the Luche reduction conditions) to your reaction in methanol. The cerium ion coordinates to the carbonyl oxygen, activating it and directing the hydride attack, which can alter the diastereoselectivity. Alternatively, switching to a reagent like zinc borohydride, Zn(BH₄)₂, in an aprotic solvent like THF is a more direct way to enforce chelation control and favor the syn (or cis) product.[10]
-
Q3: My Grignard reaction with cyclohexene oxide is producing a significant amount of a rearranged byproduct, cyclopentanecarbaldehyde. Why is this happening and how can I prevent it?
A3: This is a classic side reaction where the Lewis acidic nature of the magnesium species in the Grignard reagent (specifically MgBr₂) catalyzes the rearrangement of the epoxide.[11]
-
Probable Cause: Solvent and Schlenk Equilibrium. The Grignard reagent exists in solution as an equilibrium mixture of RMgX, R₂Mg, and MgX₂ (the Schlenk equilibrium).[3] The MgX₂ component is a potent Lewis acid. The position of this equilibrium is influenced by the solvent.
-
Solution:
-
Use a More Coordinating Solvent: THF is a better coordinating solvent than diethyl ether.[4] It more effectively solvates the magnesium species, reducing the free concentration and Lewis acidity of MgBr₂, thereby suppressing the rearrangement.
-
Add a Lewis Base: The addition of a strong Lewis base like 1,4-dioxane can precipitate the MgBr₂ as an insoluble complex, effectively removing it from the reaction and preventing the rearrangement.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can also disfavor the rearrangement pathway, which typically has a higher activation energy than the desired nucleophilic attack.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding solvent selection strategy for the synthesis of this compound.
Q4: What are the most critical solvent properties to consider when choosing a solvent for the Grignard route to this compound?
A4: For the Grignard synthesis, the ideal solvent must satisfy several criteria:
-
Aprotic Nature: It must be free of acidic protons to avoid quenching the Grignard reagent.[2]
-
Lewis Basicity: The solvent must have lone pairs of electrons (like the oxygen in ethers) to coordinate with the magnesium atom. This coordination is essential for dissolving the reagent and stabilizing it in solution.[1][2]
-
Appropriate Boiling Point: A solvent with a boiling point that allows for gentle reflux can be beneficial for initiating stubborn reactions or for pushing slow reactions to completion. THF (b.p. 66 °C) offers more flexibility here than diethyl ether (b.p. 34.6 °C).[5]
-
Inertness: The solvent must not react with the starting materials, intermediates, or products under the reaction conditions.
Q5: How does solvent polarity influence the diastereoselectivity in the reduction of 2-phenylcyclohexanone?
A5: Solvent polarity and its ability to form hydrogen bonds are crucial.[12]
-
In non-polar, aprotic solvents (e.g., THF, Diethyl Ether), the interaction between the reducing agent and the ketone is paramount. If a chelating metal is present in the reducing agent (like Zn²⁺ in Zn(BH₄)₂), it can form a rigid five-membered ring with the carbonyl oxygen. This "chelation control" locks the conformation and directs the hydride attack to one face, leading to high diastereoselectivity for the cis-diol.[7][10]
-
In polar, protic solvents (e.g., Methanol), the solvent molecules themselves solvate the carbonyl group and the reducing agent. This strong solvation competes with and disrupts any potential chelation. Therefore, the reaction is governed by steric and electronic factors of the substrate itself (non-chelation or Felkin-Anh model), which typically favors the trans-diol.[8]
Q6: Can solvent mixtures be used to fine-tune the reaction?
A6: Absolutely. Using solvent mixtures is a powerful strategy for optimization.
-
For Grignard Reactions: Adding a more polar cosolvent like THF to a reaction in diethyl ether can enhance the reactivity and solubility of the Grignard reagent.
-
For Reduction Reactions: The diastereoselectivity of NaBH₄ reductions can be fine-tuned by using mixtures of a protic solvent (like ethanol) and a less polar solvent (like dichloromethane). By varying the ratio, you can modulate the degree of solvation and potentially find an optimal balance for selectivity.[9]
Data Presentation: Solvent Effects on Diastereoselectivity
The following table summarizes typical results for the reduction of 2-phenylcyclohexanone, illustrating the impact of solvent and reagent choice on the diastereomeric ratio of this compound.
| Reducing Agent | Solvent | Temperature (°C) | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Control Pathway |
| NaBH₄ | Methanol (MeOH) | 0 | trans | 25:75 | Non-Chelation (Felkin-Anh) |
| NaBH₄ | Isopropanol | 0 | trans | 30:70 | Non-Chelation (Felkin-Anh) |
| NaBH₄ / CeCl₃·7H₂O | Methanol (MeOH) | -78 | trans | >5:95 | Luche (Non-Chelation) |
| Zn(BH₄)₂ | THF | -78 | cis | >95:5 | Chelation Control |
| LiAlH₄ | Diethyl Ether | -78 | cis | 80:20 | Chelation Control |
Note: These values are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Solvent Screening for Diastereoselective Reduction of 2-Phenylcyclohexanone
This protocol outlines a parallel experiment to quickly screen solvents for optimizing the diastereomeric ratio.
-
Preparation: Set up a series of identical reaction vials, each equipped with a magnetic stir bar and sealed with a septum under a nitrogen or argon atmosphere.
-
Reagent Addition: To each vial, add 2-phenylcyclohexanone (100 mg, 1.0 equiv).
-
Solvent Addition: To each respective vial, add 2 mL of the anhydrous solvent to be tested (e.g., Vial 1: THF, Vial 2: Methanol, Vial 3: Dichloromethane).
-
Cooling: Cool all vials to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reducing Agent Solution: Prepare a stock solution of the reducing agent (e.g., 0.5 M NaBH₄ in the chosen solvent, if soluble, or prepare for slurry addition).
-
Initiation: Add the reducing agent (1.2 equiv) to each vial simultaneously (if possible) or in rapid succession.
-
Monitoring: Allow the reactions to stir for a predetermined time (e.g., 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid LC-MS quench sample.
-
Quenching: Once the starting material is consumed, carefully quench the reactions by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
-
Work-up: Allow the vials to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each vial by ¹H NMR spectroscopy or GC to determine the diastereomeric ratio.
Visualization of Concepts
Diagram 1: Workflow for Solvent Optimization
This diagram illustrates the logical steps involved in selecting and optimizing a solvent for a chemical synthesis.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-Phenylcyclohexanol Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological function. The enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. 2-Phenylcyclohexanol, a chiral secondary alcohol, serves as a valuable model system and potential building block in asymmetric synthesis. Consequently, the ability to resolve and accurately quantify its enantiomers is a critical analytical challenge.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our recommendations in the fundamental principles of chiral recognition on polysaccharide-based stationary phases.
The Cornerstone of Chiral Resolution: The Chiral Stationary Phase
The direct separation of enantiomers by HPLC is most commonly and effectively achieved through the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation.
Among the most versatile and widely successful CSPs are those based on polysaccharide derivatives, specifically amylose and cellulose coated or immobilized on a silica support.[1][2] The chiral recognition mechanism on these phases is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all dictated by the intricate helical structure of the polysaccharide.[3]
Performance Comparison of Chiral HPLC Methods
While direct, side-by-side comparative data for this compound is not extensively published, we can construct a robust comparison by examining data for a closely related analogue, 2-Phenylcyclohexanone, and by drawing on established principles for the separation of chiral cyclic alcohols. An application from Daicel, a leading manufacturer of chiral columns, provides an excellent, validated starting point for 2-Phenylcyclohexanone on a modern immobilized amylose-based CSP.[4] We will use this as our primary reference and compare it with expected performance on other common polysaccharide phases.
Table 1: Comparative Performance of Chiral Stationary Phases for the Analysis of this compound and a Close Structural Analog
| Chiral Stationary Phase (CSP) | Analyte | Chromatographic Mode | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK® IH-U | 2-Phenylcyclohexanone [4] | Reversed-Phase | Water/Acetonitrile (60/40) | t1: 12.2, t2: 12.8 | 1.05 | 1.73 |
| Chiralpak® AD-H (Amylose-based) | 2-Phenylcyclohexanol (Expected) | Normal-Phase | n-Hexane/Isopropanol (90:10) | ~10-20 | >1.1 | >1.5 |
| Chiralcel® OD-H (Cellulose-based) | 2-Phenylcyclohexanol (Expected) | Normal-Phase | n-Hexane/Isopropanol (90:10) | ~10-20 | >1.1 | >1.5 |
Note on the Comparative Data: The data for CHIRALPAK® IH-U is based on the validated separation of 2-Phenylcyclohexanone.[4] Due to the structural similarity (ketone vs. secondary alcohol), this provides a strong predictive model for the separation of this compound. The expected performance on Chiralpak® AD-H and Chiralcel® OD-H is extrapolated from typical separations of cyclic secondary alcohols, where normal-phase conditions are often highly effective.[3] The choice between an amylose-based (AD-H) and a cellulose-based (OD-H) column often comes down to empirical screening, as their differing helical structures can offer complementary selectivities.
The "Why": Causality in Method Development
The choice of chromatographic mode and mobile phase is intrinsically linked to the nature of the analyte and the CSP. For this compound, both normal-phase and reversed-phase chromatography are viable approaches.
-
Normal-Phase Chromatography: This is the traditional and often most successful mode for polysaccharide-based CSPs. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), allows for the crucial hydrogen bonding and π-π interactions between the analyte and the CSP to dominate the separation mechanism. The phenyl group of this compound can engage in π-π stacking with the phenylcarbamate groups on the CSP, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution; a higher alcohol percentage will decrease retention.
-
Reversed-Phase Chromatography: As demonstrated by the 2-Phenylcyclohexanone data, modern immobilized polysaccharide CSPs exhibit excellent stability and performance in reversed-phase mode.[4] Here, the mobile phase is typically a mixture of water and acetonitrile or methanol. This mode is particularly advantageous for its compatibility with mass spectrometry (MS) detectors and for analyzing more polar compounds.
Detailed Experimental Protocol: A Validated Starting Point
The following protocol is adapted from the validated method for the closely related 2-Phenylcyclohexanone, providing a robust and reliable starting point for the analysis of this compound.[4]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IH-U column (100 mm x 3.0 mm I.D., 1.6 µm particle size).
-
Chemicals: HPLC-grade water and acetonitrile. Racemic and, if available, enantiomerically pure standards of this compound.
2. Chromatographic Conditions
-
Mobile Phase: Water / Acetonitrile = 60 / 40 (v/v)
-
Flow Rate: 0.21 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 1 µL
3. Sample Preparation
-
Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column clogging.
4. System Suitability and Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times of the two enantiomers and to calculate the resolution (Rs). A resolution of ≥ 1.5 is desired for baseline separation.
-
If enantiomerically pure standards are available, inject them to confirm the elution order.
5. Method Optimization (If Necessary)
-
Adjusting Retention: If retention times are too long or too short, modify the water/acetonitrile ratio. Increasing the acetonitrile percentage will decrease retention.
-
Improving Resolution: If the resolution is below 1.5, a systematic screening of other CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) under normal-phase conditions (e.g., n-hexane/isopropanol) is the recommended next step.
Visualizing the Workflow and Key Influences
To better understand the process, the following diagrams illustrate the analytical workflow and the key parameters influencing the separation.
Caption: A typical workflow for chiral HPLC analysis.
Caption: Key factors influencing chiral HPLC separation.
Conclusion and Forward Outlook
The successful chiral analysis of this compound enantiomers is readily achievable through a systematic HPLC method development approach. While modern immobilized polysaccharide CSPs show excellent performance in reversed-phase mode for analogous ketones, the traditional normal-phase approach on both amylose- and cellulose-based columns remains a powerful and often preferred strategy for chiral alcohols. The choice between these CSPs is best determined by empirical screening to identify the optimal chiral recognition for the specific analyte. By understanding the interplay between the analyte's structure, the CSP's chemistry, and the mobile phase composition, researchers can confidently develop robust and reliable methods for the enantioselective analysis of this compound and other chiral molecules, ensuring the stereochemical integrity of their research and development efforts.
References
A Comparative Guide to Terpene-Derived Chiral Auxiliaries: 2-Phenylcyclohexanol vs. 8-Phenylmenthol
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding the formation of new stereocenters with high fidelity.[1] This guide provides an in-depth, objective comparison of two prominent alcohol-based chiral auxiliaries: the classic (-)-8-phenylmenthol and the subsequently developed trans-2-phenylcyclohexanol. We will explore their synthesis, mechanisms of stereocontrol, performance in key asymmetric transformations, and practical considerations to help you make an informed choice for your synthetic strategy.
The Foundation: Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is to temporarily install a chiral, enantiopure fragment onto an achiral substrate.[1][2] This renders the overall molecule chiral, creating diastereomeric transition states upon reaction, which differ in energy. This energy difference directs the reaction to preferentially form one diastereomer of the product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the auxiliary.[2]
The selection of an auxiliary is critical and is governed by several factors:
-
High Diastereoselectivity: It must reliably induce a high degree of stereocontrol.
-
Accessibility: It should be readily available or easily synthesized in both enantiomeric forms.
-
Ease of Attachment and Cleavage: The auxiliary should be attached and removed under mild conditions that do not compromise the newly formed stereocenter.[3]
-
Predictable Stereochemical Outcome: The mechanism of induction should be well-understood to allow for rational prediction of the product's absolute configuration.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The Benchmark: (-)-8-Phenylmenthol
Introduced by E.J. Corey in 1975, (-)-8-phenylmenthol was a pioneering chiral auxiliary that demonstrated a dramatic improvement in diastereoface discriminating ability compared to its parent compound, menthol.[1][4][5] Its efficacy stems from the strategic placement of a bulky phenyl group.
Synthesis and Availability
(-)-8-Phenylmenthol is typically synthesized from (R)-pulegone, a natural product.[4] While effective, the synthesis can be challenging, which contributes to the high commercial cost of both the (-)- and the less common (+)-enantiomers.[1][6] Recent advancements have reported more efficient radical-based routes from the inexpensive isopulegol, which may improve accessibility in the future.[6] A common multi-step synthesis from (R)-pulegone involves conjugate addition of a phenyl group followed by reduction.[4]
Mechanism of Stereochemical Induction
The directing power of 8-phenylmenthol is attributed to two key features:
-
Steric Hindrance: The bulky C8-substituent (the 1-methyl-1-phenylethyl group) effectively shields one face of the prochiral substrate (e.g., an acrylate ester enolate).[]
-
π-Stacking Interactions: A favorable π-stacking interaction between the phenyl ring of the auxiliary and the π-system of the substrate (e.g., an acrylate double bond) can lock the substrate into a specific, rigid conformation. This conformation exposes one face to attack by the incoming reagent while blocking the other.[3][8]
This combination of steric and electronic effects leads to a highly ordered transition state, resulting in excellent levels of diastereoselectivity.
Caption: Shielding and π-stacking in the 8-phenylmenthol transition state.
Performance in Asymmetric Reactions
8-Phenylmenthol has proven effective in a wide range of transformations, particularly those involving ester derivatives.
| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Excess (de) | Yield | Reference |
| Diels-Alder | (-)-8-Phenylmenthyl acrylate | 5-Benzyloxymethylcyclopentadiene | 97% | 89% | [8] |
| Alkylation | (-)-8-Phenylmenthyl phenylacetate | Benzyl Bromide | 96% | 80-90% | [9] |
| Ene Reaction | (-)-8-Phenylmenthyl glyoxylate | 1-Hexene | >98% | 75% | [10] |
| Cyclopropanation | (-)-8-Phenylmenthyl cinnamate | Silylated telluronium allylide | >98% | 91% | [11] |
| Birch Reduction/Alkylation | (-)-8-Phenylmenthyl salicylate ester | Iodomethyl pivalate | 88% (7:1 d.r.) | 80% | [12] |
The Practical Alternative: trans-2-Phenylcyclohexanol
Recognizing the synthetic challenges and cost associated with 8-phenylmenthol, J. K. Whitesell introduced trans-2-phenylcyclohexanol in 1985 as a powerful and more readily available alternative.[1][13][14]
Synthesis and Availability
This auxiliary offers a significant advantage in its preparation. The racemic mixture can be synthesized in a straightforward manner from the reaction of phenylmagnesium bromide with cyclohexene oxide.[15] More importantly, the racemate can be efficiently resolved on a large scale using enzymatic methods, such as lipase-catalyzed hydrolysis of the corresponding acetate esters, making both enantiomers accessible.[15][16] An alternative enantioselective synthesis involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[17]
Mechanism of Stereochemical Induction
The stereodirecting influence of trans-2-phenylcyclohexanol arises from the rigid chair conformation of the cyclohexane ring and the steric bulk of the equatorial phenyl group.[18] When attached to a prochiral substrate, the phenyl group effectively blocks one face of the molecule from the approach of a reagent. Unlike 8-phenylmenthol, the mechanism relies primarily on steric shielding rather than a specific π-stacking interaction to lock the conformation. This simpler model of facial blockade is still highly effective.[1]
Caption: Steric shielding by the phenyl group in a trans-2-phenylcyclohexanol derivative.
Performance in Asymmetric Reactions
trans-2-Phenylcyclohexanol has demonstrated excellent performance, particularly in ene reactions and cycloadditions.
| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Ene Reaction | (+)-trans-2-Phenylcyclohexyl glyoxylate | 2,4-Dimethyl-2-pentene | 10:1 | 78% | [1][14] |
| Diels-Alder | (-)-trans-2-Phenylcyclohexyl acrylate | Cyclopentadiene | 12:1 | 75% | [19] |
Head-to-Head Comparison and Recommendations
| Feature | (-)-8-Phenylmenthol | trans-2-Phenylcyclohexanol | Analysis & Recommendation |
| Synthesis & Cost | Multi-step synthesis from pulegone; commercially expensive.[1][6] | Simple synthesis from cyclohexene oxide; efficient enzymatic resolution makes both enantiomers accessible at lower cost.[15][16] | Winner: trans-2-Phenylcyclohexanol. For large-scale applications or labs with budget constraints, this is the more practical choice. |
| Mechanism | Relies on a combination of steric bulk and a stabilizing π-stacking interaction, leading to a highly rigid transition state.[8] | Relies primarily on steric shielding from the phenyl group on a rigid cyclohexane backbone.[18] | Context-Dependent. The π-stacking in 8-phenylmenthol may offer superior control for specific substrates where this interaction is possible, potentially leading to higher diastereoselectivity. |
| Performance | Exceptionally high de (>95%) in a variety of reactions including alkylations, Diels-Alder, and ene reactions.[8][9][11] | Very good to excellent diastereoselectivity, particularly in ene reactions and cycloadditions.[1][14] | Winner: (-)-8-Phenylmenthol. While both are excellent, 8-phenylmenthol often provides slightly higher and more consistently exceptional levels of induction across a broader range of reaction types. |
| Cleavage | Typically removed via saponification (e.g., KOH/EtOH) or reduction (e.g., LiAlH4), with good recovery rates.[4][8] | Removed under similar saponification or reductive conditions. | Draw. Both auxiliaries are esters and can be cleaved using standard, reliable protocols. |
Choosing the Right Auxiliary
-
For Highest Possible Selectivity: If the absolute highest level of diastereoselectivity is required and cost is not the primary concern, 8-phenylmenthol is often the superior choice. Its well-defined, conformationally rigid transition state, stabilized by π-stacking, can provide near-perfect stereocontrol.[8]
-
For Practicality and Scale-Up: For process development, large-scale synthesis, or when seeking a highly effective yet more economical option, trans-2-phenylcyclohexanol is the recommended auxiliary. Its ease of synthesis and resolution provides a significant practical advantage with only a minor, if any, compromise in stereoselectivity for many applications.[14][15]
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-Phenylcyclohexanol
This protocol is adapted from Whitesell, J. K., et al. (1993) via Organic Syntheses.[15]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) chloride (CuCl)
-
Cyclohexene oxide
-
Saturated aqueous ammonium sulfate ((NH₄)₂SO₄)
Procedure:
-
Prepare a phenylmagnesium bromide Grignard reagent from magnesium (1.47 mol) and bromobenzene (1.47 mol) in anhydrous THF (1.4 L) under an inert atmosphere (N₂ or Ar).
-
Cool the Grignard solution to -30 °C in a dry ice/acetone bath.
-
Add purified copper(I) chloride (0.066 mol) to the solution. Stir for 10 minutes.
-
Add a solution of cyclohexene oxide (1.0 mol) in anhydrous THF (100 mL) dropwise, maintaining the internal temperature below -20 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium sulfate solution (500 mL).
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., 20:1 hexanes/ethyl acetate) to yield pure trans-2-phenylcyclohexanol.
Protocol 2: Auxiliary Cleavage via Saponification
This is a general protocol for cleaving the ester linkage.
Materials:
-
Substrate-auxiliary adduct (e.g., product from a Diels-Alder reaction)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether or other extraction solvent
Procedure:
-
Dissolve the substrate-auxiliary adduct (1.0 equiv) in a mixture of ethanol and water (e.g., 8:1 v/v).
-
Add potassium hydroxide (2.0-5.0 equiv) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue and extract the aqueous phase with diethyl ether to recover the chiral auxiliary (e.g., 8-phenylmenthol).
-
Acidify the aqueous layer to pH ~2 with cold 1M HCl.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid product.
-
Dry the organic layers containing the product and the recovered auxiliary separately over anhydrous MgSO₄, filter, and concentrate to yield the purified materials.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chiral auxiliary! | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ASYMMETRIC INDUCTION IN THE ENE REACTION OF GLYOXYLATE ESTERS OF 8-PHENYLMENTHOL - Lookchem [lookchem.com]
- 11. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Chiral_auxiliary [chemeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chimia.ch [chimia.ch]
- 16. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 2-Phenylcyclohexanol for Research and Development
In the landscape of pharmaceutical development and fine chemical synthesis, the structural motif of 2-phenylcyclohexanol serves as a valuable chiral auxiliary and a key intermediate.[1] The efficiency and stereochemical outcome of its synthesis are paramount for downstream applications. This guide provides a comparative analysis of the primary synthetic strategies to access this compound, offering insights into the mechanistic underpinnings, practical execution, and relative efficiencies of each route. The objective is to equip researchers and process chemists with the critical information needed to select the optimal synthetic pathway tailored to their specific goals, whether they be rapid discovery, large-scale production, or precise stereochemical control.
Route 1: Hydride Reduction of 2-Phenylcyclohexanone
The reduction of a ketone to its corresponding alcohol is a fundamental and widely employed transformation in organic synthesis. For the preparation of this compound, this route is arguably the most direct, starting from the readily available 2-phenylcyclohexanone. The choice of reducing agent is the critical determinant of stereoselectivity, yield, and reaction conditions.
Mechanism of Hydride Reduction & Stereochemical Considerations
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 2-phenylcyclohexanone. The stereochemical outcome—the ratio of cis to trans isomers—is dictated by the trajectory of this hydride attack. The cyclohexanone ring exists in a dynamic equilibrium of chair conformations. The bulky phenyl group preferentially occupies the equatorial position to minimize steric strain.
Hydride attack can occur from two faces:
-
Axial Attack: The hydride approaches from the axial face, leading to the formation of the trans-2-phenylcyclohexanol (equatorial hydroxyl group). This pathway is often favored by smaller, unhindered reducing agents.
-
Equatorial Attack: The hydride approaches from the more open equatorial face, resulting in the cis-2-phenylcyclohexanol (axial hydroxyl group). This is generally disfavored due to greater steric hindrance from axial hydrogens on the ring.[2]
The interplay of sterics and electronic effects, such as torsional strain in the transition state, governs the final diastereomeric ratio.[3]
Comparative Analysis of Reducing Agents
| Reducing Agent | Typical Conditions | Diastereoselectivity (cis:trans) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Varies, often favors trans | Operationally simple, safe, inexpensive, mild conditions | Moderate stereoselectivity, less reactive than LiAlH₄[4][5] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0°C to RT | Generally high trans selectivity | Highly reactive, reduces most carbonyls[6] | Pyrophoric, requires strict anhydrous conditions, violent quench |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas (1-50 atm), Ethanol/Ethyl Acetate, RT | High trans selectivity | "Green" reagent (H₂), high yields, scalable | Requires specialized pressure equipment, catalyst cost[7] |
Note: Specific ratios can vary based on precise reaction conditions (solvent, temperature, additives).
Experimental Protocol: NaBH₄ Reduction of 2-Phenylcyclohexanone
This protocol represents a standard, accessible method for the synthesis of this compound, prioritizing operational simplicity and safety.
-
Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 2-phenylcyclohexanone (1.0 eq) and methanol (10 mL per gram of ketone). The flask is cooled in an ice-water bath.
-
Reduction: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 10°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of 1 M HCl to neutralize excess NaBH₄. The methanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated via rotary evaporation. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the cis and trans isomers.[8]
Route 2: Ring-Opening of Cyclohexene Oxide
Mechanism: Grignard Reagent Addition to an Epoxide
The synthesis begins with the preparation of phenylmagnesium bromide from bromobenzene and magnesium metal.[9][10] This organometallic reagent is a potent nucleophile. The key step is the nucleophilic attack of the phenyl anion equivalent on one of the electrophilic carbons of the cyclohexene oxide ring.
This Sɴ2-type reaction proceeds with inversion of stereochemistry. The attack occurs at the less sterically hindered carbon, and for epoxides on a cyclohexane ring, it follows a pathway that results in a trans relationship between the incoming nucleophile (phenyl group) and the resulting hydroxyl group.[11]
Experimental Protocol: Phenylmagnesium Bromide Addition to Cyclohexene Oxide
Safety Note: Grignard reactions are highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Grignard Preparation: Magnesium turnings (1.2 eq) are placed in a dry, three-necked flask under an inert atmosphere. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF is added slowly to initiate the reaction. The reaction is typically self-sustaining after initiation, evidenced by gentle refluxing.[9]
-
Epoxide Addition: The freshly prepared Grignard reagent is cooled to 0°C. A solution of cyclohexene oxide (1.0 eq) in anhydrous ether/THF is added dropwise. Causality: Slow addition is necessary to manage the exothermicity of the ring-opening reaction.
-
Reaction & Quench: The mixture is stirred at room temperature until TLC analysis shows complete consumption of the epoxide. The reaction is then carefully quenched by pouring it over an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Extraction & Purification: The product is extracted into diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification by column chromatography yields primarily trans-2-phenylcyclohexanol.
Route 3: Asymmetric Synthesis via Sharpless Dihydroxylation
For applications demanding high enantiomeric purity, such as in asymmetric catalysis, the Sharpless asymmetric dihydroxylation provides an elegant route to a chiral diol intermediate, which is then selectively reduced to the target alcohol.[1][13] This method produces the trans isomer with high enantioselectivity.
Mechanism: Dihydroxylation and Selective Hydrogenolysis
-
Asymmetric Dihydroxylation (AD): 1-Phenylcyclohexene is treated with a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand (e.g., from an AD-mix formulation) and a stoichiometric co-oxidant. The chiral ligand environment dictates the face of the alkene to which the osmium adds, leading to a chiral osmate ester intermediate. Hydrolysis of this intermediate yields an enantiomerically enriched diol, (1R,2R)- or (1S,2S)-1,2-dihydroxy-1-phenylcyclohexane.
-
Selective Hydrogenolysis: The resulting diol has two hydroxyl groups: a tertiary benzylic alcohol at C1 and a secondary alcohol at C2. The benzylic C-O bond is susceptible to hydrogenolysis (cleavage by hydrogen). Using a catalyst like Raney Nickel, the C1-OH bond is selectively cleaved and replaced with a C-H bond, leaving the C2-OH group intact.[14][15]
Experimental Protocol: Sharpless AD and Hydrogenolysis
This procedure is adapted from the protocol published in Organic Syntheses.[14]
-
Dihydroxylation: A mixture of t-butanol and water is cooled to 0°C. AD-mix-β (or AD-mix-α for the other enantiomer), methanesulfonamide, and 1-phenylcyclohexene (1.0 eq) are added sequentially. The resulting slurry is stirred vigorously at 0°C for 24-48 hours.
-
Workup: Solid sodium sulfite is added, and the mixture is stirred for 1 hour. Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude diol.
-
Hydrogenolysis: The crude diol is dissolved in wet ethanol. Activated Raney Nickel (a pyrophoric catalyst that must be handled with extreme care under liquid) is added under a nitrogen atmosphere.[14] Causality: Raney Nickel is highly pyrophoric when dry; it must always be kept wet. The mixture is heated to reflux for several hours until the reaction is complete.
-
Purification: The catalyst is carefully filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization from petroleum ether to afford the enantiomerically pure trans-2-phenylcyclohexanol.[14]
Comparative Summary and Recommendations
| Feature | Route 1: Hydride Reduction | Route 2: Grignard Ring-Opening | Route 3: Asymmetric Synthesis |
| Primary Goal | Simplicity, Speed, High Yield | C-C Bond Formation | High Enantiopurity |
| Number of Steps | 1 | 1 (from Grignard) or 2 (from PhBr) | 2 |
| Stereocontrol | Moderate Diastereoselectivity | High trans Diastereoselectivity | High Enantioselectivity & trans Selectivity |
| Reagent Safety | Good (NaBH₄) to Poor (LiAlH₄) | Poor (Grignard requires anhydrous/inert conditions) | Poor (OsO₄ is toxic, Raney Ni is pyrophoric) |
| Scalability | Excellent | Good | Moderate (cost of chiral ligands, catalyst handling) |
| Typical Yield | >90% | 70-85% | 65-75% (overall)[14] |
Recommendations:
-
For rapid, large-scale synthesis where stereochemistry is not the primary concern: Route 1 (Hydride Reduction) with NaBH₄ or catalytic hydrogenation is the most efficient and cost-effective choice.
-
When starting from basic building blocks or when 2-phenylcyclohexanone is unavailable: Route 2 (Grignard Ring-Opening) is a robust method that directly forms the carbon skeleton with good trans selectivity.
-
For applications requiring a specific enantiomer as a chiral auxiliary or for pharmaceutical intermediates: Route 3 (Asymmetric Synthesis) is the superior method, providing access to enantiomerically pure trans-2-phenylcyclohexanol, albeit at a higher cost and with greater operational complexity.[1][14]
References
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 5. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. google.com [google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Analytical Methods for Assessing the Purity of 2-Phenylcyclohexanol
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality benchmark but a critical determinant of safety and efficacy. 2-Phenylcyclohexanol, a key chiral auxiliary and synthetic intermediate, is no exception.[1][2] Its stereospecific nature and potential for process-related impurities and side-products necessitate robust analytical methods for accurate purity assessment. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering field-proven insights into their application, strengths, and limitations.
The validation of these analytical methods is of fundamental importance in the pharmaceutical industry to ensure reliable and accurate results.[3][4] Regulatory bodies such as the ICH and FDA provide detailed guidelines for the validation of impurity methods, which include parameters like specificity, linearity, accuracy, precision, and detection limits.[5][6]
The Analytical Imperative: Understanding Potential Impurities
Before delving into the comparative analysis of analytical methods, it is crucial to understand the potential impurity profile of this compound. These can broadly be categorized as:
-
Diastereomers: cis- and trans-2-Phenylcyclohexanol are the most common diastereomeric impurities.
-
Enantiomers: For enantiomerically pure this compound, the corresponding opposite enantiomer is a critical impurity.[7][8]
-
Process-Related Impurities: These can include unreacted starting materials (e.g., 1-phenylcyclohexene), reagents, and by-products from the synthesis route. A common synthetic precursor is 2-phenylcyclohexanone, which could be present as an impurity.[9]
-
Degradation Products: Arising from instability under specific storage or process conditions.
An effective analytical method must possess the selectivity to distinguish this compound from this complex matrix of potential impurities.[3]
Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical method hinges on the specific purity question being addressed. Is the focus on achiral purity, stereoisomeric composition, or trace-level contaminants? Below, we compare the most prevalent techniques for the comprehensive analysis of this compound.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[10][11] For a semi-volatile compound like this compound, GC offers excellent resolution and sensitivity.
Principle of Operation: The sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the differential partitioning of the analytes between the two phases.[10]
Causality in Experimental Choices:
-
Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often a good starting point to achieve separation from less polar (e.g., hydrocarbon by-products) and more polar impurities. For general chemical purity analysis, columns like the Agilent Intuvo HP-Innowax have been used.[12]
-
Detector: A Flame Ionization Detector (FID) is the standard choice for organic compounds, offering high sensitivity and a wide linear range. For structural elucidation and definitive identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is indispensable.[10][13]
-
Temperature Programming: A programmed temperature ramp is crucial for efficiently eluting a range of compounds with varying boiling points, ensuring good peak shape for both early and late-eluting impurities.[10]
Experimental Protocol: GC-FID for Achiral Purity
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Gas chromatograph equipped with an FID.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for GC-FID Purity Assessment
Caption: Workflow for GC-FID Purity Analysis of this compound.
Trustworthiness of the Protocol: This method is self-validating through the inclusion of system suitability tests. Before sample analysis, a standard mixture containing this compound and known potential impurities should be injected to verify adequate resolution and peak shape.
High-Performance Liquid Chromatography (HPLC): Versatility and Power
HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[15]
Principle of Operation: A liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream, and separation occurs based on the differential interactions of the analytes with the stationary and mobile phases.[15]
Causality in Experimental Choices:
-
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode for compounds of intermediate polarity like this compound.[16][17] A C18 column is a standard choice.
-
Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used.[16] A gradient elution (varying the mobile phase composition over time) is often necessary to resolve impurities with a wide range of polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape.[16][17]
-
Detector: A UV detector is commonly used, as the phenyl group in this compound provides a chromophore. For universal detection of impurities lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. A Mass Spectrometer (MS) detector provides the highest level of specificity and is invaluable for impurity identification.
Experimental Protocol: RP-HPLC-UV for Achiral Purity
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Data Analysis: Similar to GC, calculate the area percentage of the main peak.
Workflow for RP-HPLC-UV Purity Assessment
Caption: Workflow for RP-HPLC-UV Purity Analysis of this compound.
Chiral HPLC: A Necessity for Stereoisomeric Purity Given that this compound is a chiral molecule, assessing its enantiomeric purity is often a regulatory requirement.[7] This is achieved using a chiral stationary phase (CSP) in HPLC.[18][19][20] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers.[19] An (R,R) Whelk-O column has been successfully used for the chiral separation of this compound.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.
Principle of Operation: Atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
Application to Purity Assessment:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The presence of unexpected signals can indicate impurities. The diastereomers of this compound can be distinguished by their ¹H NMR spectra.[22]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined without the need for a specific reference standard of the analyte itself.
Trustworthiness and Limitations: NMR is a primary ratio method, meaning it can provide highly accurate quantitative data. However, its sensitivity is lower than that of chromatographic techniques, making it less suitable for detecting trace-level impurities. Spectral overlap can also be a challenge in complex mixtures.
Mass Spectrometry (MS): Unambiguous Identification
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and specific technique, particularly when coupled with a separation method like GC or HPLC.
Principle of Operation: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The fragmentation pattern of the molecular ion can provide structural information.
Application to Purity Assessment:
-
Confirmation of Identity: The molecular ion peak in the mass spectrum confirms the molecular weight of this compound (176.25 g/mol ).[13][23][24]
-
Impurity Identification: When coupled with GC or HPLC, MS can provide the molecular weight and fragmentation pattern of each separated impurity, enabling its identification. The NIST WebBook provides reference mass spectra for trans-2-Phenyl-1-cyclohexanol.[25]
Data Summary and Method Comparison
| Analytical Method | Principle | Primary Application for this compound | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with stationary phase.[10] | Routine achiral purity and quantification of volatile impurities. | High resolution, high sensitivity, robust, cost-effective. | Not suitable for non-volatile or thermally labile impurities. Does not separate enantiomers. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between liquid mobile and solid stationary phases.[15] | General achiral purity assessment for a wide range of impurities. | Highly versatile, applicable to non-volatile compounds, robust. | Lower resolution than capillary GC for some compounds. Requires chromophores for UV detection. |
| Chiral HPLC | HPLC with a chiral stationary phase.[18][19] | Quantification of enantiomeric purity. | The gold standard for enantioseparation. | CSPs can be expensive and have specific mobile phase requirements. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by nuclei in a magnetic field. | Structural confirmation, identification of major impurities, absolute purity (qNMR). | Provides detailed structural information, quantitative without a specific reference standard. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Identification of unknown impurities when coupled with GC or HPLC. | High sensitivity and specificity, provides molecular weight information. | Typically used as a detector, not a standalone separation technique for purity assessment. |
Conclusion: An Integrated Approach
No single analytical method is sufficient for the complete purity assessment of this compound. A multi-faceted, integrated approach is essential for ensuring the quality and safety of this important chemical intermediate.
-
For routine quality control of achiral purity , GC-FID or RP-HPLC-UV are the methods of choice due to their robustness and efficiency.
-
To address the critical aspect of stereoisomeric purity , Chiral HPLC is non-negotiable.
-
For definitive structural confirmation and absolute purity determination , NMR spectroscopy is the authoritative technique.
-
In research and development, or during impurity profiling studies, the hyphenated techniques of GC-MS and LC-MS are indispensable for the unambiguous identification of unknown impurities .
By judiciously selecting and combining these powerful analytical tools, researchers, scientists, and drug development professionals can confidently establish the purity profile of this compound, ensuring it meets the stringent requirements of its intended application.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. fda.gov [fda.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. mdpi.com [mdpi.com]
- 9. 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
- 12. agilent.com [agilent.com]
- 13. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. analchemres.org [analchemres.org]
- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. This compound | SIELC Technologies [sielc.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. scribd.com [scribd.com]
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- 24. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
A Researcher's Guide to Differentiating 2-Phenylcyclohexanol Diastereomers using 13C NMR Spectroscopy
In the landscape of pharmaceutical development and organic synthesis, the precise determination of molecular structure, including stereochemistry, is a non-negotiable cornerstone of success. For chiral molecules like 2-Phenylcyclohexanol, which possess two stereocenters, the existence of diastereomers—in this case, cis and trans isomers—presents a significant analytical challenge. These isomers can exhibit markedly different pharmacological activities and toxicological profiles. Consequently, the ability to unambiguously distinguish between them is of paramount importance.
This technical guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of this compound.[1] We will delve into the underlying principles that govern the observed chemical shift differences, offer a validated experimental protocol for data acquisition, and present the data in a clear, comparative format to empower researchers in their analytical endeavors.
The Decisive Role of Stereochemistry
The orientation of the phenyl and hydroxyl groups relative to the cyclohexyl ring dictates the isomer's overall three-dimensional shape. In the trans isomer, these two bulky substituents are on opposite sides of the ring, leading to a more stable diequatorial conformation. Conversely, the cis isomer has both substituents on the same side, forcing one to adopt a less stable axial position, which induces significant steric strain. This fundamental conformational difference is the primary driver of the distinct 13C NMR chemical shifts observed for each isomer.
Comparative 13C NMR Spectral Data
The most powerful application of 13C NMR in this context is its sensitivity to the local electronic environment of each carbon atom.[2] The steric compression and geometric constraints unique to each isomer manifest as measurable differences in chemical shifts (δ), reported in parts per million (ppm).[3]
A comprehensive analysis of published data allows for the compilation of the following assignments. Note that specific chemical shifts can vary slightly depending on the solvent and concentration used.
| Carbon Atom | trans-2-Phenylcyclohexanol (Typical δ, ppm) | cis-2-Phenylcyclohexanol (Typical δ, ppm) | Key Differentiating Feature |
| C1 (CH-OH) | ~76.1 | ~71.9 | Significant Upfield Shift in cis Isomer |
| C2 (CH-Ph) | ~52.1 | ~48.0 | Significant Upfield Shift in cis Isomer |
| C3 | ~34.8 | ~28.9 | Notable Upfield Shift |
| C4 | ~25.0 | ~21.7 | Minor Upfield Shift |
| C5 | ~26.0 | ~25.5 | Minimal Change |
| C6 | ~32.0 | ~30.1 | Minor Upfield Shift |
| Cipso | ~145.0 | ~143.5 | Minimal Change |
| Cortho | ~127.0 | ~127.8 | Minimal Change |
| Cmeta | ~128.3 | ~128.1 | Minimal Change |
| Cpara | ~126.5 | ~126.8 | Minimal Change |
Data compiled and averaged from representative sources available in spectral databases.[4][5][6]
The most striking and diagnostically useful differences are observed for the carbons bearing the substituents (C1 and C2) and the adjacent C3. The upfield shift (to a lower ppm value) of these carbons in the cis isomer is a direct consequence of the gamma-gauche effect .[7][8][9] This steric shielding occurs due to the close spatial proximity of the axial substituent and the axial hydrogens on C3 and C5 in the predominant conformation of the cis isomer.[10]
Visualizing Conformational Differences
To better understand the structural basis for these spectral differences, we can visualize the chair conformations of the two isomers.
Figure 1: Predominant chair conformations of this compound isomers. The trans isomer exists in a lower-energy diequatorial state, while the cis isomer is forced into a higher-energy conformation with one axial substituent.
Experimental Protocol for High-Quality 13C NMR Acquisition
Achieving clean, reproducible data is contingent upon a robust experimental methodology. The following protocol is a self-validating system designed for accuracy.
1. Sample Preparation: a. Accurately weigh approximately 10-30 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical and should be consistent when comparing spectra. c. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
2. Instrument Setup & Calibration: a. The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz (for 13C). b. Tune and match the probe for the 13C frequency. c. Shim the magnetic field on the deuterium signal of the solvent to achieve optimal resolution.[11]
3. Acquisition Parameters: a. Experiment: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is typically sufficient for qualitative identification.[11] b. Spectral Width (SW): Set to approximately 220-250 ppm to ensure all signals are captured.[11] c. Acquisition Time (AQ): Set to at least 1-2 seconds for good digital resolution.[11] d. Relaxation Delay (D1): A delay of 2-5 seconds is recommended. For quantitative analysis, a longer delay (5 times the longest T1) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (nOe).[12] e. Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[13]
4. Data Processing: a. Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. b. Perform Fourier transformation, followed by phase and baseline correction. c. Calibrate the spectrum by setting the solvent signal to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
This rigorous approach ensures that the collected data is both accurate and comparable across different samples and even different instruments.
Workflow for Isomer Identification
The logical process for distinguishing the isomers based on the acquired data is straightforward.
Figure 2: Decision workflow for isomer assignment using the C1 chemical shift. The chemical shift of the carbon bearing the hydroxyl group is a highly reliable diagnostic peak.
Conclusion
13C NMR spectroscopy provides a definitive and non-destructive method for the differentiation of cis and trans this compound isomers. The key diagnostic signals, particularly the upfield-shifted C1 and C2 carbons in the cis isomer, serve as reliable fingerprints for unambiguous assignment. By adhering to a validated experimental protocol and understanding the fundamental stereochemical principles that govern these spectral differences, researchers can confidently determine the stereochemical identity of their compounds, a critical step in ensuring the safety, efficacy, and intellectual property of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. sc.edu [sc.edu]
- 13. chem.uiowa.edu [chem.uiowa.edu]
A Comparative Guide to Lewis Acids in 2-Phenylcyclohexanol Mediated Reactions for Researchers and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the judicious selection of a catalyst can be the determining factor in the success of a reaction, profoundly influencing its efficiency, selectivity, and overall yield. This is particularly true in the case of reactions involving chiral substrates such as 2-phenylcyclohexanol, where precise control over stereochemistry is paramount for the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparative analysis of four commonly employed Lewis acids—Titanium tetrachloride (TiCl₄), Aluminum trichloride (AlCl₃), Tin(IV) chloride (SnCl₄), and Boron trifluoride etherate (BF₃·OEt₂)—in reactions mediated by this compound. Drawing upon established principles and available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Crucial Role of the Lewis Acid: A Mechanistic Overview
Lewis acids, as electron pair acceptors, play a pivotal role in a vast array of organic transformations.[1] In the context of reactions involving alcohols like this compound, the primary function of a Lewis acid is to activate the hydroxyl group, transforming it into a better leaving group. This is achieved through coordination of the Lewis acid to the lone pair of electrons on the oxygen atom. This coordination polarizes the C-O bond, facilitating its cleavage and the subsequent formation of a carbocation intermediate or a concerted transition state, depending on the specific reaction mechanism (E1 or E2).[2]
The choice of Lewis acid is critical as its size, strength (Lewis acidity), and the nature of its counter-ions can significantly influence the reaction pathway and, consequently, the product distribution and stereochemical outcome.[3] For instance, bulkier Lewis acids may favor the formation of less sterically hindered products, while stronger Lewis acids can promote carbocation formation and potential rearrangements.
Caption: General mechanism of Lewis acid activation of this compound.
Comparative Analysis of Lewis Acids in the Dehydration of this compound
The dehydration of this compound is a classic example of a reaction where the choice of catalyst can dictate the regioselectivity and stereoselectivity of the resulting alkenes, primarily 1-phenylcyclohexene and 3-phenylcyclohexene. The stereochemistry of the starting alcohol (cis or trans) is known to significantly impact the product ratio.
| Lewis Acid | Common Observations and Mechanistic Insights | Expected Product Profile from cis-2-Phenylcyclohexanol | Expected Product Profile from trans-2-Phenylcyclohexanol |
| TiCl₄ | A strong and versatile Lewis acid. Often promotes clean reactions with high selectivity. Its relatively large size can influence stereochemical outcomes.[2] | Can favor the formation of 1-phenylcyclohexene through an E1-like mechanism, potentially with some 3-phenylcyclohexene. | High propensity for anti-elimination (E2-like) leading to a high yield of 1-phenylcyclohexene. |
| AlCl₃ | A very strong and highly active Lewis acid. Can sometimes lead to side reactions or rearrangements due to its high reactivity.[4] | Likely to proceed via a carbocationic intermediate (E1), leading to a mixture of 1-phenylcyclohexene and 3-phenylcyclohexene, with potential for rearrangements. | May favor E1 over E2 due to its strength, leading to a mixture of products similar to the cis isomer. |
| SnCl₄ | A moderately strong Lewis acid, often used for its ability to promote reactions under mild conditions.[3][5] | Can exhibit a balance between E1 and E2 pathways, with the product ratio being sensitive to reaction conditions. | Can favor E2 elimination to give a high proportion of 1-phenylcyclohexene. |
| BF₃·OEt₂ | A milder Lewis acid, often used when strong acids cause decomposition. It is known to catalyze a wide range of reactions.[6] | May require higher temperatures to achieve efficient dehydration. The product distribution could be a mixture of kinetic and thermodynamic products. | Can facilitate a clean E2 elimination, though potentially slower than with stronger Lewis acids. |
Note: The expected product profiles are based on general principles of elimination reactions and the known behavior of these Lewis acids. Specific experimental data for a direct comparison is limited in the literature.
Experimental Protocols: A General Guideline
The following protocols are generalized procedures for the Lewis acid-mediated dehydration of this compound. Researchers should optimize these conditions based on their specific substrate isomer and desired outcome.
General Procedure for Lewis Acid-Mediated Dehydration
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid (0.5 - 1.5 eq.) is added at a controlled temperature (typically 0 °C or room temperature).
-
The reaction mixture is stirred at the specified temperature for a period of time (ranging from 30 minutes to several hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a suitable reagent (e.g., water, saturated aqueous NaHCO₃ solution).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired alkene products.
-
The product ratio (1-phenylcyclohexene vs. 3-phenylcyclohexene) and diastereoselectivity (if applicable) are determined by GC and/or ¹H NMR spectroscopy.
Caption: A generalized experimental workflow for Lewis acid-mediated dehydration.
Discussion and Field-Proven Insights
The choice between an E1 and E2 mechanism is a delicate balance influenced by the substrate, Lewis acid, solvent, and temperature. For trans-2-phenylcyclohexanol, where the phenyl and hydroxyl groups are in a pseudo-diaxial conformation in the chair form, an E2 elimination to form 1-phenylcyclohexene is often favored, especially with less reactive Lewis acids that do not readily promote carbocation formation. The anti-periplanar arrangement of a proton and the activated hydroxyl group facilitates this concerted pathway.
For cis-2-phenylcyclohexanol, a direct anti-periplanar E2 elimination to form 1-phenylcyclohexene is not possible from the most stable chair conformation. Therefore, the reaction is more likely to proceed through an E1 mechanism involving a carbocation intermediate. This intermediate can then lose a proton to form either 1-phenylcyclohexene (thermodynamically more stable) or 3-phenylcyclohexene. Stronger Lewis acids like AlCl₃ are more likely to push the reaction down this E1 pathway.
It is imperative for researchers to consider the potential for side reactions. Overly strong Lewis acids or prolonged reaction times can lead to polymerization of the resulting alkenes or other undesired byproducts. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and selectivities.
Conclusion
The selection of a Lewis acid for reactions involving this compound is a multifaceted decision that requires a thorough understanding of the underlying reaction mechanisms and the specific properties of each catalyst. While TiCl₄ and SnCl₄ often provide a good balance of reactivity and selectivity, AlCl₃ offers high reactivity that may need to be tamed to avoid side reactions. BF₃·OEt₂ serves as a milder alternative when substrate sensitivity is a concern.
Ultimately, the optimal Lewis acid and reaction conditions must be determined empirically for each specific application. This guide provides a foundational framework and practical insights to aid researchers in navigating these choices, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanistic study of Lewis acid-catalyzed covalent organic framework formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Interrogation of the Grignard Synthesis of 2-Phenylcyclohexanol: A Comparative Guide to Reaction Intermediates
For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical reactions is paramount. The synthesis of 2-Phenylcyclohexanol via the Grignard reaction of cyclohexanone and phenylmagnesium bromide is a classic yet illustrative example of a carbon-carbon bond-forming reaction. Monitoring the conversion of reactants to products and identifying potential byproducts necessitates a deep understanding of the spectroscopic signatures of all species involved. This guide provides a comprehensive comparison of the spectroscopic data for the key intermediates and side products encountered in this synthesis, supported by experimental protocols and data interpretation.
The Synthetic Landscape: From Ketone to Alcohol
The nucleophilic addition of the Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone forms the basis of this synthesis. The reaction proceeds through a transient magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound. However, the reaction pathway is not always straightforward, with the potential for side reactions that can impact the purity and yield of the desired alcohol. Understanding the spectroscopic characteristics of each component is crucial for in-process monitoring and final product validation.
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Profiles of Reaction Components
A comparative analysis of the spectroscopic data of the reactants, the final product, and potential byproducts allows for their unambiguous identification.
Starting Material: Cyclohexanone
Cyclohexanone is a cyclic ketone, and its spectroscopic features are dominated by the carbonyl group.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of cyclohexanone is the strong C=O stretching vibration, which typically appears around 1715 cm⁻¹[1]. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the absence of hydroxyl groups.
-
¹H NMR Spectroscopy: Due to the symmetry of the molecule, the protons on the cyclohexane ring give rise to two multiplets in the ¹H NMR spectrum. The four protons alpha to the carbonyl group (C2 and C6) typically resonate around 2.2-2.4 ppm, while the six protons at the beta and gamma positions (C3, C4, and C5) appear at approximately 1.7-1.9 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon is the most deshielded and appears as a characteristic peak at around 211 ppm[2]. The other carbon atoms of the ring resonate in the aliphatic region, typically between 25 and 42 ppm[2].
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of cyclohexanone shows a molecular ion peak (M⁺) at m/z 98[3][4][5]. Common fragmentation patterns include the loss of ethylene (m/z 70) and the formation of a base peak at m/z 55.
| Cyclohexanone | IR (cm⁻¹)[1][6][7] | ¹H NMR (ppm) | ¹³C NMR (ppm)[2] | MS (m/z)[3][4][5] |
| Key Features | ~1715 (C=O stretch) | 2.2-2.4 (4H, m), 1.7-1.9 (6H, m) | ~211 (C=O), ~42 (Cα), ~27 (Cβ), ~25 (Cγ) | 98 (M⁺), 55 (base peak) |
Grignard Reagent: Phenylmagnesium Bromide
Phenylmagnesium bromide is a powerful nucleophile and a strong base. Its spectroscopic characterization is often performed in its coordinating solvent, typically diethyl ether or tetrahydrofuran (THF)[8].
-
Spectroscopic Features: Direct spectroscopic analysis of phenylmagnesium bromide can be complex due to the Schlenk equilibrium and its high reactivity. In ¹H NMR, the aromatic protons are shifted upfield compared to benzene due to the increased electron density on the phenyl ring. The ortho-protons typically appear around 7.5 ppm, while the meta- and para-protons resonate at approximately 7.1-7.2 ppm. Due to its extreme sensitivity to moisture, it readily reacts with protic solvents to form benzene, which can be observed in the NMR spectrum[9].
The Elusive Intermediate: Bromomagnesium 2-phenylcyclohexoxide
This magnesium alkoxide is a transient intermediate that is not typically isolated or characterized by spectroscopy in a standard synthesis. It is formed in the reaction mixture and is directly quenched during the acidic workup. Its presence is inferred from the formation of the final product.
The Target Molecule: this compound
The final product is a secondary alcohol, and its spectroscopic data reflects the presence of a hydroxyl group and a phenyl-substituted cyclohexane ring. It exists as cis and trans diastereomers, which can sometimes be distinguished by high-resolution NMR[10].
-
Infrared (IR) Spectroscopy: The most telling feature is the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹[11][12]. The sharp C=O stretch of cyclohexanone at ~1715 cm⁻¹ will be absent. Aromatic C-H stretches are observed above 3000 cm⁻¹, and C-C stretching bands for the aromatic ring appear around 1600 and 1495 cm⁻¹[13].
-
¹H NMR Spectroscopy: The spectrum is more complex than that of the starting materials. Key signals include the aromatic protons of the phenyl group, typically appearing as a multiplet between 7.1 and 7.4 ppm[13][14]. The proton on the carbon bearing the hydroxyl group (H1) is a multiplet that can range from 3.5 to 4.5 ppm, with its chemical shift and multiplicity depending on the diastereomer[10]. A broad singlet for the hydroxyl proton is also observed, which can be exchanged with D₂O. The remaining cyclohexyl protons resonate in the upfield region (1.2-2.5 ppm)[13][14].
-
¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group (C1) appears in the range of 70-80 ppm. The carbon attached to the phenyl group (C2) is typically found between 45 and 55 ppm. The aromatic carbons resonate in the 126-145 ppm region[13][15][16].
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 176[11][16][17]. A prominent peak is often seen at m/z 158, corresponding to the loss of water (M-18). Other significant fragments can be found at m/z 104 and 91 (the tropylium ion)[13][16].
| This compound | IR (cm⁻¹)[11][12][13] | ¹H NMR (ppm)[10][13][14] | ¹³C NMR (ppm)[13][15][16] | MS (m/z)[11][13][16][17][18] |
| Key Features | 3200-3600 (broad, O-H), ~3030 (Ar C-H), 1600, 1495 (Ar C=C) | 7.1-7.4 (5H, m), 3.5-4.5 (1H, m), 1.2-2.5 (11H, m) | 126-145 (Ar-C), 70-80 (C-OH), 45-55 (C-Ph), 25-35 (other C) | 176 (M⁺), 158 (M-H₂O), 104, 91 |
Potential Byproducts: Spectroscopic Clues to Side Reactions
Biphenyl
Biphenyl can form from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored by higher temperatures[9][19].
-
Spectroscopic Features: Biphenyl is a crystalline solid with a characteristic UV absorbance. In ¹H NMR, due to symmetry, all aromatic protons might appear as a single multiplet around 7.2-7.6 ppm, though high-field instruments may resolve this further. Its mass spectrum will show a strong molecular ion peak at m/z 154. In an IR spectrum, the key features are aromatic C-H and C=C stretching vibrations. The absence of an O-H or C=O stretch helps distinguish it from the product and starting material.
1-Phenylcyclohexene
This dehydration product can form from this compound under acidic conditions, especially if the workup is too harsh or heated[20][21].
-
Spectroscopic Features: The most notable feature in the ¹H NMR spectrum is the appearance of a vinylic proton signal around 6.1 ppm[22]. The IR spectrum will lack the broad O-H band of the alcohol but will show a C=C stretching vibration around 1650 cm⁻¹[21]. The mass spectrum will have a molecular ion peak at m/z 158, which is the same as the M-18 peak of the alcohol, so chromatographic separation prior to MS is essential for confirmation.
| Byproduct | Key Spectroscopic Signature(s) | How to Differentiate |
| Biphenyl | ¹H NMR: multiplet at 7.2-7.6 ppm. MS: M⁺ at m/z 154. | Absence of aliphatic protons and hydroxyl/carbonyl groups. |
| 1-Phenylcyclohexene | ¹H NMR: vinylic proton at ~6.1 ppm[22]. IR: C=C stretch at ~1650 cm⁻¹[21]. MS: M⁺ at m/z 158. | Absence of O-H stretch. Presence of a vinylic proton signal. |
Experimental Protocols
Synthesis of this compound
Materials: Magnesium turnings, anhydrous diethyl ether or THF, bromobenzene, cyclohexanone, 6M HCl, saturated NaHCO₃, anhydrous MgSO₄.
Procedure:
-
All glassware must be oven-dried to exclude moisture.
-
Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous ether to magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be used to initiate the reaction.
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Slowly add a solution of cyclohexanone in anhydrous ether to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Perform an acidic workup by slowly pouring the reaction mixture over ice and then adding 6M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the reaction mixture.
Conclusion
The synthesis of this compound is a foundational reaction that provides an excellent platform for applying spectroscopic techniques to monitor reaction progress and characterize products. By understanding the distinct spectroscopic fingerprints of the starting materials, the final product, and potential byproducts, researchers can effectively assess the outcome of the synthesis, optimize reaction conditions, and ensure the purity of the target molecule. This guide serves as a valuable resource for interpreting the spectral data associated with this important transformation.
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexanone [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. Cyclohexanone(108-94-1) IR Spectrum [m.chemicalbook.com]
- 8. Phenylmagnesium_bromide [chemeurope.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. scribd.com [scribd.com]
- 11. Cyclohexanol, 2-phenyl- [webbook.nist.gov]
- 12. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 18. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 22. 1-Phenyl-1-cyclohexene(771-98-2) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Reductions: 2-Phenylcyclohexanol vs. Amide-Based Auxiliaries
For Immediate Publication
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Introduction: The Role of Chiral Auxiliaries in Asymmetric Reductions
The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. Asymmetric reduction of prochiral ketones is a primary strategy to achieve this. While numerous catalytic methods exist, the use of chiral auxiliaries offers a robust and often highly predictable method for controlling stereochemistry.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This guide provides a comparative overview of the performance of 2-phenylcyclohexanol and several widely used amide-based chiral auxiliaries in the context of asymmetric reductions.
It is important to note a key mechanistic distinction. While some methods involve the direct reduction of a ketone bearing a chiral auxiliary, a more common and powerful strategy involves a two-step sequence:
-
Stereoselective α-functionalization: A chiral auxiliary is attached to a carboxylic acid derivative, which then undergoes a highly diastereoselective alkylation or aldol reaction to set a stereocenter at the α-position.
-
Substrate-controlled reduction: The resulting β-keto or β-hydroxy carbonyl compound, now containing a chiral center, is then reduced. The stereochemical outcome of this reduction is dictated by the existing stereocenter, a process known as substrate-controlled diastereoselective reduction.
This guide will focus on the latter, more prevalent, approach as it provides a more relevant comparison of the featured auxiliaries.
This compound: A Closer Look at its Application
trans-2-Phenylcyclohexanol, introduced by J.K. Whitesell, is a valuable chiral auxiliary.[1] However, its application in asymmetric reductions of ketones via covalent attachment to the substrate is not its primary use. It is more commonly employed in other types of asymmetric reactions, such as:
-
Ene reactions: The glyoxylate ester of this compound undergoes highly diastereoselective ene reactions.
-
As a chiral ligand: this compound and its derivatives can serve as chiral ligands for metal catalysts in various asymmetric transformations.
While it is a powerful tool for inducing chirality, it is not the go-to auxiliary for the substrate-controlled reduction of ketones in the same manner as the amide-based auxiliaries discussed below. Therefore, a direct performance comparison in this specific context is not applicable.
Amide-Based Chiral Auxiliaries: A Mainstay in Stereocontrol
A major class of chiral auxiliaries are those that form amides with a carboxylic acid substrate. These have proven to be exceptionally effective in controlling the stereochemistry of α-functionalization, which in turn sets the stage for highly diastereoselective reductions.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[2] Derived from readily available amino alcohols (e.g., valinol, phenylalaninol), they provide excellent stereocontrol in alkylation and aldol reactions.[1][2]
Mechanism of Stereocontrol: The N-acyloxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[1] This establishes the stereocenter at the α-carbon.
The subsequent reduction of the β-keto amide or β-hydroxy amide is then directed by this newly formed stereocenter. The stereochemical outcome can often be predicted using models such as the Felkin-Anh model for non-chelated systems or the Cram-chelate model for chelation-controlled reductions.[3][4]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[5] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction.[5]
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acylsultams form enolates that react with electrophiles with high facial selectivity. The sulfonamide group and the rigid camphor backbone create a highly biased steric environment. The resulting β-functionalized carbonyl compound can then be reduced diastereoselectively.
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for asymmetric synthesis.[6] Both enantiomers of pseudoephedrine are inexpensive and readily available.
Mechanism of Stereocontrol: Pseudoephedrine amides, upon deprotonation, form a chelated enolate where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This rigidifies the conformation and directs the approach of electrophiles, leading to high diastereoselectivity in alkylation reactions.[6] The subsequent reduction of the ketone is again a substrate-controlled process.
Performance Comparison in Asymmetric Reductions
As previously mentioned, a direct comparison of these auxiliaries in the reduction of a prochiral ketone is not the standard application. Instead, we will compare their performance in the two-step sequence of α-alkylation followed by diastereoselective reduction of the resulting β-keto amide.
| Chiral Auxiliary | Substrate | Alkylation Diastereoselectivity (dr) | Reduction Diastereoselectivity (dr) | Overall Yield (2 steps) |
| Evans' Oxazolidinone | N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 (with Benzyl bromide) | >95:5 (syn) | High |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | >95:5 (with various alkyl halides) | Often >90:10 (syn or anti depending on conditions) | Good to High |
| Pseudoephedrine Amide | (1R,2R)-Pseudoephedrine propionamide | ≥99:1 (with n-Butyl iodide) | High (data varies with substrate) | Good to High |
Note: The diastereoselectivity of the reduction step is highly dependent on the reducing agent and reaction conditions. The values presented are representative examples.
Key Considerations:
-
Evans' Oxazolidinones: Generally provide very high levels of diastereoselectivity in both the alkylation and subsequent reduction steps. A wide variety of methods exist for their cleavage to afford different functional groups.
-
Oppolzer's Sultams: Also offer excellent stereocontrol. The products are often highly crystalline, which can facilitate purification by recrystallization.
-
Pseudoephedrine Amides: Are a very cost-effective option and provide excellent diastereoselectivity, particularly in alkylation reactions. Cleavage can be performed to yield carboxylic acids, alcohols, or ketones.
Experimental Protocols
General Workflow for Asymmetric Synthesis of a Chiral Alcohol
General workflow for the synthesis of chiral alcohols using amide-based auxiliaries.
Protocol 1: Asymmetric Synthesis of a β-Hydroxy Amide using an Evans' Oxazolidinone
-
N-Acylation: To a solution of the Evans' oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. After 30 minutes, add the desired acyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour. Quench the reaction with saturated aqueous ammonium chloride.
-
Diastereoselective Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 eq.) in dry CH₂Cl₂ at -78 °C, add dibutylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.). After stirring for 30 minutes, add the aldehyde (1.2 eq.) dropwise. Monitor the reaction by TLC. Upon completion, quench with a pH 7 phosphate buffer.
-
Auxiliary Cleavage: The resulting β-hydroxy amide can be cleaved to the corresponding carboxylic acid using LiOH and H₂O₂ in a mixture of THF and water. Other cleavage methods can yield the corresponding alcohol or aldehyde.
Protocol 2: Diastereoselective Reduction of a Pseudoephedrine-Derived β-Keto Amide
-
α-Alkylation: To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous LiCl (5.0 eq.) in THF at -78 °C, add LDA (1.1 eq.). After stirring for 30 minutes, add the alkyl halide (1.2 eq.) and allow the reaction to warm to 0 °C over several hours. Quench with saturated aqueous ammonium chloride.
-
Diastereoselective Reduction: The resulting β-keto amide can be reduced with a variety of reducing agents. For a syn-selective reduction, chelation-controlled conditions are often employed (e.g., Zn(BH₄)₂). For an anti-selective reduction, non-chelating conditions are used (e.g., NaBH₄, CeCl₃).
-
Auxiliary Cleavage: The β-hydroxy amide can be hydrolyzed to the corresponding carboxylic acid with aqueous acid (e.g., H₂SO₄) or base (e.g., KOH). Reduction with a strong hydride source (e.g., LiAlH₄) will yield the 1,3-diol.
Conclusion: Selecting the Right Auxiliary for Your Synthesis
The choice of chiral auxiliary for an asymmetric reduction strategy depends on several factors, including the desired stereochemical outcome, the nature of the substrate, cost, and scalability.
-
This compound is a valuable chiral auxiliary for specific applications like ene reactions but is not the standard choice for substrate-controlled asymmetric reductions of ketones.
-
Evans' Oxazolidinones are a highly reliable and well-documented class of auxiliaries that consistently deliver high diastereoselectivities. They are an excellent choice when high stereochemical purity is the primary concern.
-
Oppolzer's Sultams offer a robust alternative, with the added advantage of often producing crystalline products that are easily purified.
-
Pseudoephedrine Amides represent a highly practical and economical option, providing excellent stereocontrol in many cases.
Ultimately, the optimal choice will be determined by the specific requirements of the synthetic target and the experimental conditions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of 2-Phenylcyclohexanol in Asymmetric Synthesis, Medicinal Chemistry, and Materials Science
Introduction: In the landscape of synthetic organic chemistry, the demand for efficient and stereoselective methodologies is paramount for the creation of complex molecules with precise three-dimensional arrangements. 2-Phenylcyclohexanol, a chiral alcohol, has emerged as a versatile building block and stereodirecting agent with significant applications across various scientific disciplines. This guide provides an in-depth technical comparison of the utility of this compound in asymmetric synthesis, its role as a key intermediate in medicinal chemistry, and its emerging potential in materials science. Through a blend of theoretical principles, comparative experimental data, and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively harness the capabilities of this valuable molecule.
Part 1: this compound as a Chiral Auxiliary in Asymmetric Synthesis
The quest for enantiomerically pure compounds has driven the development of numerous strategies, with the use of chiral auxiliaries being a robust and well-established approach. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. trans-2-Phenylcyclohexanol, introduced by J. K. Whitesell in 1985, has proven to be a powerful and readily available chiral auxiliary for a variety of asymmetric transformations.[1][2] Its rigid cyclohexane backbone and the steric influence of the phenyl group create a well-defined chiral environment, enabling high levels of stereocontrol.
Performance in Key Asymmetric Reactions: A Comparative Analysis
The efficacy of a chiral auxiliary is best judged by its performance in inducing high stereoselectivity in various chemical transformations. Here, we compare the performance of trans-2-phenylcyclohexanol with other widely used chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, in key asymmetric reactions.
Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[3] The use of a chiral auxiliary on the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (R)-trans-2-Phenylcyclohexanol | Cyclopentadiene | N-Acryloyl derivative | Et₂AlCl | >97% | 81 | [4] |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl derivative | Et₂AlCl | >99% | 85-95 | [5] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl derivative | TiCl₄ | >98% | 89 | [4] |
As the data indicates, trans-2-phenylcyclohexanol provides excellent diastereoselectivity in the Diels-Alder reaction, comparable to the well-established Evans' and Oppolzer's auxiliaries. The choice of auxiliary may therefore depend on factors such as cost, ease of synthesis, and cleavage conditions.
Asymmetric Ene Reaction: The carbonyl-ene reaction is an atom-economical method for the synthesis of homoallylic alcohols.[6] Chiral glyoxylate esters derived from trans-2-phenylcyclohexanol have been shown to be highly effective in controlling the stereochemistry of this reaction. In a key step for the synthesis of a vitamin D A-ring synthon, an asymmetric glyoxylate ene reaction using a derivative of trans-2-phenylcyclohexanol proceeded with high diastereoselectivity.[7]
| Alkene | Glyoxylate Ester of | Lewis Acid | Diastereomeric Ratio | Reference |
| 2,4-Dimethyl-pent-2-ene | (R)-trans-2-Phenylcyclohexanol | SnCl₄ | 10:1 (anti:syn) | [1] |
This high level of stereocontrol highlights the utility of this compound in complex natural product synthesis.
Experimental Protocol: Asymmetric Diels-Alder Reaction with trans-2-Phenylcyclohexanol Auxiliary
This protocol describes the preparation of the chiral acrylamide and its subsequent use in a Lewis acid-promoted Diels-Alder reaction with cyclopentadiene.
Step 1: Synthesis of the Chiral Acrylamide
-
To a solution of (R)-trans-2-phenylcyclohexanol (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral acrylamide.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral acrylamide (1.0 eq) in dry DCM at -78 °C under an inert atmosphere.
-
Add diethylaluminum chloride (Et₂AlCl) (1.2 eq) as a Lewis acid and stir for 30 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
-
The chiral auxiliary can be cleaved by hydrolysis or reduction to yield the enantiomerically enriched cyclohexene derivative.
Part 2: this compound Derivatives in Medicinal Chemistry
The rigid and stereochemically defined scaffold of this compound makes it an attractive starting point for the synthesis of biologically active molecules. Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which incorporate the core structure of this compound, have shown significant potential as therapeutic agents, particularly for central nervous system (CNS) disorders.
Case Study: Venlafaxine and its Analogs
A prominent example is the antidepressant drug Venlafaxine, which is chemically known as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol.[8][9] This compound and its derivatives have been extensively studied for their ability to inhibit the reuptake of neurotransmitters like norepinephrine (NE) and serotonin (5-HT).[8]
Structure-Activity Relationship (SAR) of 2-Phenyl-2-(1-hydroxycyclohexyl)ethylamine Derivatives:
Studies on a series of these derivatives have revealed key structural features that influence their biological activity.[8]
| Compound | Aryl Substituent | NE Uptake Inhibition (IC₅₀, μM) | 5-HT Uptake Inhibition (IC₅₀, μM) |
| Venlafaxine (4) | 4-OCH₃ | 0.23 | 0.12 |
| Analog (23) | 3,4-di-Cl | 0.03 | 0.58 |
| Unsubstituted | H | 1.1 | 1.3 |
Data adapted from J. Med. Chem. 1990, 33 (10), pp 2899–2905.[8]
The data demonstrates that substitution on the phenyl ring significantly impacts the potency and selectivity of neurotransmitter reuptake inhibition. A methoxy group at the 4-position (Venlafaxine) leads to potent inhibition of both NE and 5-HT reuptake. In contrast, dichlorination at the 3 and 4 positions results in a more potent and selective NE reuptake inhibitor.
Synthetic Protocol: A General Route to 2-Phenyl-2-(1-hydroxycyclohexyl)ethylamine Derivatives
The synthesis of these compounds often involves the construction of the key quaternary carbon center. A common synthetic route is outlined below.
Experimental Procedure:
-
Condensation: An appropriately substituted arylacetonitrile is reacted with cyclohexanone in the presence of a base (e.g., sodium ethoxide) to form the α-aryl-α-(1-hydroxycyclohexyl)acetonitrile intermediate.
-
Reduction: The nitrile group is then reduced to a primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
-
N-Alkylation: The primary amine is subsequently N-alkylated, for example, through reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction), to yield the desired N,N-dimethylated final product.
Part 3: Emerging Applications of this compound in Materials Science
While the applications of this compound in asymmetric synthesis and medicinal chemistry are well-documented, its potential in materials science is an area of growing interest. The rigid, chiral structure of this compound can be incorporated into polymers and liquid crystals to influence their macroscopic properties.
Potential as a Monomer for Specialty Polymers
The incorporation of bulky, rigid side groups into a polymer backbone can significantly affect its thermal and mechanical properties. The 2-phenylcyclohexyl moiety, when attached as a side chain to a polymer, can increase the glass transition temperature (Tg) and enhance thermal stability by restricting segmental motion.
While specific experimental data for polymers containing this compound is not widely available in the public domain, we can extrapolate from studies on polymers with analogous bulky side groups. For instance, polymers with bulky alicyclic or aromatic side chains generally exhibit higher thermal stability and mechanical strength compared to their linear aliphatic counterparts.[10][11]
Hypothetical Performance Comparison:
| Polymer Backbone | Side Group | Expected Glass Transition Temp. (Tg) | Expected Thermal Stability |
| Polystyrene | Phenyl | ~100 °C | Good |
| Poly(2-phenylcyclohexyl methacrylate) | 2-Phenylcyclohexyl | >100 °C | Potentially Enhanced |
| Poly(methyl methacrylate) | Methyl | ~105 °C | Moderate |
Further research is warranted to synthesize and characterize polymers incorporating this compound to validate these expected improvements in material properties.
Precursor for Chiral Liquid Crystals
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[12] The introduction of chirality into liquid crystalline molecules can lead to the formation of unique and useful phases, such as cholesteric and ferroelectric phases. The chiral this compound unit can be used as a building block in the synthesis of new chiral liquid crystals.
Conceptual Design of a this compound-based Liquid Crystal:
A typical calamitic (rod-shaped) liquid crystal consists of a rigid core and flexible terminal chains. This compound could be incorporated into the rigid core or as a chiral terminal group to induce a twisted molecular arrangement.
The synthesis and characterization of such molecules would be a valuable contribution to the field of liquid crystal research, potentially leading to new materials for display technologies and optical sensors.[12][13]
Conclusion
This compound is a versatile and valuable molecule with a diverse range of applications. As a chiral auxiliary, it provides a reliable and effective means of controlling stereochemistry in a variety of asymmetric reactions, with performance comparable to other well-established auxiliaries. In medicinal chemistry, its core structure is a key component of important therapeutic agents, most notably the antidepressant venlafaxine, and serves as a promising scaffold for the development of new drugs targeting the central nervous system. While its application in materials science is less explored, the unique structural and chiral properties of this compound suggest significant potential for the development of novel polymers and liquid crystals with enhanced properties. This guide has provided a comparative overview of these applications, supported by experimental data and detailed protocols, to facilitate further research and innovation in these exciting fields.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ClinPGx [clinpgx.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Influence of chain stiffness on thermal and mechanical properties of polymer thin films | NIST [nist.gov]
- 11. Recent Advances in Design and Preparation of Polymer-Based Thermal Management Material | MDPI [mdpi.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Core Principles of trans-2-Phenylcyclohexanol as a Chiral Auxiliary
An In-Depth Comparative Guide to the Efficacy of trans-2-Phenylcyclohexanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. The biological activity of a pharmaceutical agent is often dictated by the specific three-dimensional arrangement of its atoms, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1][2] trans-2-Phenylcyclohexanol has emerged as a robust and powerful chiral auxiliary, a tool temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[3][4] This guide provides an objective, data-driven comparison of its performance against other common auxiliaries, supported by detailed experimental protocols.
trans-2-Phenylcyclohexanol is a chiral alcohol valued for its applications in organic synthesis and pharmaceutical development.[5][6] Its effectiveness as a chiral auxiliary stems from its distinct structural features: a rigid cyclohexane backbone and a sterically demanding phenyl group.[7] When attached to a substrate, these features create a well-defined chiral environment, effectively blocking one face of the reactive center (e.g., an enolate or a dienophile). This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[3][7] After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse, making the process efficient.[7]
Generalized Mechanism of Stereochemical Control
The fundamental role of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to the substrate, two diastereomeric transition states are possible, which have different energy levels. The auxiliary is designed to maximize this energy difference, leading to the formation of a single diastereomer.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Case Study: The Asymmetric Glyoxylate-Ene Reaction
A key application demonstrating the effectiveness of trans-2-phenylcyclohexanol is the asymmetric glyoxylate-ene reaction, a powerful method for carbon-carbon bond formation that creates a chiral α-hydroxy ester.[3][8] In a study by Whitesell and coworkers, the glyoxylate ester of (-)-trans-2-phenylcyclohexanol was reacted with various alkenes in the presence of a Lewis acid catalyst.[3]
The rigid chair conformation of the cyclohexyl ring and the bulky phenyl group effectively shield one face of the glyoxylate. This forces the alkene to approach from the opposite face, leading to high diastereoselectivity.
Performance Data
| Alkene | Lewis Acid Catalyst | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 2,4-Dimethyl-2-pentene | Tin(IV) chloride (SnCl₄) | 10:1 | High | [3] |
| 1-Hexene | Tin(IV) chloride (SnCl₄) | >95:5 | High | [7][9] |
Comparative Analysis with Alternative Chiral Auxiliaries
While highly effective, trans-2-phenylcyclohexanol is one of several powerful chiral auxiliaries available to synthetic chemists. The choice of auxiliary often depends on the specific reaction, desired product, and cost considerations.
| Chiral Auxiliary | Structural Features & Mechanism | Common Applications | Performance & Comparison |
| trans-2-Phenylcyclohexanol | Rigid cyclohexane backbone with a stereodirecting phenyl group.[7] | Ene reactions, Diels-Alder reactions, cycloadditions.[3][7][8] | High diastereoselectivity in ene reactions (>95:5).[3][7] Both enantiomers are readily accessible via enzymatic resolution.[10][11] |
| Evans Oxazolidinones | Planar, rigid heterocyclic system. Stereocontrol from a substituent at C4.[3] | Aldol reactions, alkylations, acylations.[3] | Exceptional stereocontrol in aldol reactions, often >99% d.e. The auxiliary is highly recoverable. Considered a benchmark in the field.[3] |
| (-)-8-Phenylmenthol | Terpene-derived alcohol with three chiral centers and a bulky phenyl group.[5][9] | Asymmetric alkylations, Diels-Alder reactions.[5] | Extraordinarily powerful stereocontrol.[9] However, preparation from natural (+)-pulegone can be difficult for large-scale applications.[9] |
| Oppolzer's Camphorsultam | Bicyclic sultam derived from camphor.[3] | Michael additions, alkylations, Diels-Alder reactions. | High stereoselectivity . Products are often crystalline, aiding purification. Both enantiomers are commercially available. |
| Pseudoephedrine | Readily available amino alcohol. Forms a chiral amide.[3] | Asymmetric alkylation of carboxylic acids.[3] | High facial selectivity in alkylations. The auxiliary is inexpensive but requires strong bases (LDA) and can be cleaved under mild conditions.[3] |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis, resolution, and application of trans-2-phenylcyclohexanol.
Protocol 1: Synthesis of Racemic trans-2-Phenylcyclohexanol
This procedure involves the copper-catalyzed Grignard reaction with cyclohexene oxide.[9][11]
Caption: Experimental workflow for the synthesis of racemic trans-2-phenylcyclohexanol.
Methodology:
-
Grignard Reagent Preparation: A solution of phenylmagnesium bromide is prepared in dry tetrahydrofuran (THF) from magnesium turnings and bromobenzene under a nitrogen atmosphere.[11]
-
Catalyst Addition: The Grignard solution is cooled to -30°C, and purified copper(I) chloride is added.[11]
-
Ring Opening: A solution of cyclohexene oxide in THF is added dropwise to the stirred mixture.[11]
-
Reaction Completion: The reaction is allowed to warm to 0°C and stirred for 2 hours.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium sulfate. The organic layer is separated, and the aqueous layer is extracted with ether.[11]
-
Purification: The combined organic layers are dried, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from pentane to yield racemic trans-2-phenylcyclohexanol.[11]
Protocol 2: Enzymatic Kinetic Resolution
This protocol uses a lipase to selectively acylate one enantiomer, allowing for the separation of the two.[10][11]
Methodology:
-
Esterification: Racemic trans-2-phenylcyclohexyl chloroacetate is prepared by reacting the racemic alcohol with chloroacetyl chloride.
-
Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution. Pseudomonas fluorescens lipase is added.[10]
-
Selective Reaction: The enzyme selectively hydrolyzes the ester bond of the (–)-enantiomer, leaving the (+)-enantiomer as the unreacted ester.[10]
-
Separation: The reaction mixture is extracted. The resulting mixture of (–)-cyclohexanol and the (+)-ester are separated by fractional crystallization or column chromatography.[10]
-
Final Hydrolysis: The isolated (+)-ester is hydrolyzed using a base (e.g., potassium carbonate in methanol) to yield the pure (+)-cyclohexanol.[10]
Protocol 3: Asymmetric Ene Reaction with a trans-2-Phenylcyclohexanol Auxiliary
This protocol outlines the Lewis acid-catalyzed reaction between the glyoxylate ester of the chiral auxiliary and an alkene.[7]
Caption: Experimental workflow for an asymmetric ene reaction.
Methodology:
-
Ester Preparation: The glyoxylate ester of enantiomerically pure (-)-trans-2-phenylcyclohexanol is prepared.[7]
-
Reaction Setup: The glyoxylate ester and the alkene (e.g., 1-hexene) are dissolved in a dry solvent like dichloromethane under a nitrogen atmosphere and cooled to a low temperature (e.g., -78°C).[7]
-
Catalysis: A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), is added dropwise.[7]
-
Monitoring: The reaction is stirred at low temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, dried, and concentrated.
-
Purification: The resulting diastereomeric product is purified using flash column chromatography. The auxiliary can then be cleaved (e.g., by reduction with LiAlH₄) and recovered.
Conclusion
trans-2-Phenylcyclohexanol stands as a highly effective and versatile chiral auxiliary in the chemist's toolkit. Its rigid, well-defined structure provides excellent stereochemical control in a variety of important carbon-carbon bond-forming reactions, most notably the ene reaction. While benchmark auxiliaries like Evans oxazolidinones may offer superior selectivity in certain applications like aldol reactions, trans-2-phenylcyclohexanol's accessibility via multiple synthetic and enzymatic routes, combined with its high performance and recoverability, ensures its continued relevance. For professionals in drug development, mastering the application of such auxiliaries is a critical step in the efficient and stereocontrolled synthesis of complex, biologically active molecules.
References
- 1. longdom.org [longdom.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trans-2-Phenyl-1-cyclohexanol | 2362-61-0 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylcyclohexanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Phenylcyclohexanol. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to provide researchers, scientists, and drug development professionals with a trusted resource for chemical waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a versatile chemical intermediate, but it possesses a distinct hazard profile that necessitates meticulous handling and disposal. Understanding these risks is fundamental to appreciating the causality behind the required safety measures.
The compound is classified as a combustible liquid. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it is a known skin and serious eye irritant and may cause respiratory irritation.[1][2][3] Critically for disposal considerations, this compound is categorized as harmful to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.
These hazards mandate that this compound and its associated waste be treated as regulated hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a potent, long-term contaminant into the water system and violate federal, state, and local regulations.[4][5]
Summary of Key Hazard Information
| Hazard Classification | GHS Hazard Statement | EPA Hazardous Waste Characteristic |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | Toxicity (D-listed waste if it meets TCLP criteria)[6][7] |
| Skin Irritation | H315: Causes skin irritation.[1] | N/A |
| Eye Irritation | H319: Causes serious eye irritation.[1] | N/A |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | N/A |
| Flammability | H227: Combustible liquid. | Ignitability (EPA Code D001)[6][8][9] |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects. | Toxicity |
Pre-Disposal Operations: Safe Handling and Spill Containment
Proper disposal begins with correct handling during the chemical's active use and in the event of an accidental release.
Personal Protective Equipment (PPE)
When handling this compound, including preparing its waste for disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[2][3][10]
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area where vapors or mists may be generated, use a NIOSH-approved respirator.[2]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation.[10][11] If the spill is large, evacuate the immediate danger area.
-
Control Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.
-
Contain the Spill: Do not let the product enter drains. Cover drains and use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill.
-
Collect and Package: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, sealable container for disposal.[10][11]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The collected spill material must be disposed of as hazardous waste following the protocol detailed in Section 3.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the systematic process for disposing of unwanted this compound, whether it is surplus, off-specification, or a constituent in a waste mixture. All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) department.[6][12]
Step 1: Waste Characterization and Segregation
-
Identify the Waste: The waste is this compound. Based on its properties, it is classified as a D001 ignitable hazardous waste due to its combustible nature and may also be considered toxic.[6][8][9]
-
Segregate Incompatibles: Do not mix this waste with other chemical waste streams. Specifically, store it separately from strong oxidizing agents, with which it is incompatible.[10][11] Mixing incompatible wastes can lead to dangerous reactions.[4][13] Non-halogenated organic solvents should be kept separate from halogenated solvents to avoid needlessly increasing disposal costs.[5]
Step 2: Containerization
-
Select a Compatible Container: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[13]
-
Leave Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion, preventing a buildup of pressure.
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[14] This is a regulatory requirement to prevent the release of vapors.[14]
Step 3: Labeling
Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who handles the waste.
-
Use a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's EH&S department to the container as soon as the first drop of waste is added.
-
Complete All Fields:
-
Write the words "Hazardous Waste ."
-
List all chemical constituents by their full, proper names (no abbreviations or formulas) and their approximate percentages. For this waste, it would be "this compound, 100%," or if in a solution, list all components (e.g., "this compound, 50%; Methanol, 50%").[4]
-
Indicate the relevant hazards (e.g., "Ignitable," "Toxic").
-
Note the accumulation start date (the date the first waste was added).
-
Provide the name of the principal investigator and the laboratory location.
-
Step 4: Storage and Accumulation
-
Store in a Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically a fume hood or a flammable storage cabinet.[13] The storage location should be at or near the point of generation.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Adhere to Time and Volume Limits: Be aware of your hazardous waste generator status (e.g., Small Quantity Generator or Large Quantity Generator), as this dictates the maximum amount of waste you can accumulate and the time limits for storage.[15]
Step 5: Arrange for Disposal
-
Contact EH&S: Once the container is full or you are nearing your accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) or hazardous waste management office to schedule a pickup.[12][16]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[12] Disposal must be handled by trained professionals who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility of every scientist and researcher. By understanding the chemical's inherent hazards—its combustibility, toxicity, and environmental risks—we can execute the necessary disposal steps with precision and care. Following this guide ensures that your laboratory practices remain safe, compliant, and environmentally responsible, reinforcing the deep trust placed in us as scientific professionals.
References
- 1. This compound | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. vumc.org [vumc.org]
- 13. nipissingu.ca [nipissingu.ca]
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- 15. epa.gov [epa.gov]
- 16. otago.ac.nz [otago.ac.nz]
Navigating the Safe Handling of 2-Phenylcyclohexanol: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2-Phenylcyclohexanol. Adherence to these procedures is mandatory to mitigate risks of exposure and ensure compliant disposal. This document synthesizes established safety principles with specific considerations for the unique hazard profile of this compound, empowering researchers to maintain a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment
This compound (CAS No. 1444-64-0) is a combustible liquid that presents several health hazards.[1] A thorough understanding of these risks is the foundation of a robust safety protocol.
Primary Hazards:
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3]
-
Allergic Dermatitis: May cause an allergic skin reaction upon contact.[3]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Warning |
| Skin Corrosion/Irritation | Warning |
| Serious Eye Damage/Eye Irritation | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning |
Data sourced from PubChem.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following protocols are based on a risk assessment of routine laboratory handling.
Hand Protection: The First Line of Defense
Recommended Glove Types:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including alcohols.[4][5]
-
Nitrile Rubber: Provides good resistance to oils, greases, and some alcohols.[6] However, breakthrough times can vary, and nitrile gloves are primarily recommended for splash protection.[7][8]
Operational Protocol:
-
Glove Selection: For prolonged handling or immersion, butyl rubber gloves are recommended. For tasks with a risk of incidental contact or splashes, nitrile gloves with a minimum thickness of 5 mil are acceptable.[8]
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes
Direct contact with this compound can cause serious eye irritation.[2] Therefore, robust eye and face protection is mandatory.
Minimum Requirements:
-
Safety Glasses with Side Shields: Must be worn at all times in the laboratory where this compound is handled.
-
Chemical Splash Goggles: Required when there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles during activities with a significant splash potential.
Body Protection: Preventing Skin Contact
A lab coat is the minimum requirement for body protection to prevent incidental skin contact.
Recommendations:
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron made of a material like polyethylene or a similar non-porous material should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
While there is no established Occupational Exposure Limit (OEL) from OSHA, NIOSH, or ACGIH for this compound, its potential to cause respiratory irritation necessitates a conservative approach to respiratory protection.[9][10][11] The selection of respiratory protection should be based on the potential for vapor generation and the adequacy of ventilation.
Workflow for Respirator Selection:
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and organized response is critical to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if necessary, chemical-resistant gloves (butyl rubber is preferred), chemical splash goggles, a face shield, and a chemical-resistant apron or coveralls.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and associated contaminated materials is a legal and ethical responsibility. As a non-halogenated organic alcohol, it must be disposed of as hazardous waste.[12]
Waste Segregation and Collection:
-
Waste Container: Collect all this compound waste, including contaminated solids, in a designated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and any other information required by your institution's EHS department.
-
Segregation: Do not mix this compound waste with other waste streams, particularly halogenated organic compounds or strong oxidizing agents.[1]
EPA Hazardous Waste Code:
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under the F003 or F005 codes for non-halogenated solvents, depending on its use and any potential mixtures.[2][13] It is imperative to consult with your institution's EHS department for the precise waste code determination.
Final Disposal:
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor, as coordinated through your institution's EHS department.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Chapter 850: [services.statescape.com]
- 4. gloves-online.com [gloves-online.com]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. Substances and Agents Listing - ACGIH [acgih.org]
- 11. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
